4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-4-2-3-7-5-8(11(12)13)6-9(7)10/h2-4,8H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTFCBTYQBQBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508231 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76413-91-7 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 76413-91-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 76413-91-7), a substituted indane derivative of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents well-founded predictions of its physicochemical and spectral properties based on analogous structures. A plausible synthetic route is detailed, complete with a step-by-step protocol. Furthermore, potential applications are discussed in the context of the known biological activities of structurally related methoxy-substituted indene and indole derivatives. This guide is intended to serve as a valuable resource for researchers and drug development professionals exploring the potential of this and similar molecular scaffolds.
Introduction
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a member of the indane class of bicyclic aromatic compounds. The indane framework, consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules and approved drugs.[1] The introduction of a methoxy group on the aromatic ring and a carboxylic acid function on the aliphatic ring offers multiple points for chemical modification and potential interaction with biological targets. The methoxy group, in particular, is a common substituent in many natural products and pharmaceuticals, where it can influence ligand-target binding, physicochemical properties, and metabolic stability.[2]
This guide aims to provide a detailed technical profile of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, laying the groundwork for its further investigation and potential utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 76413-91-7 | BLDpharm[3] |
| Molecular Formula | C₁₁H₁₂O₃ | BLDpharm[3] |
| Molecular Weight | 192.21 g/mol | BLDpharm[3] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in water. | Inferred from general properties of carboxylic acids |
| pKa | Predicted: ~4-5 | Inferred from benzoic acid and related structures |
| SMILES | O=C(C1CC2=C(C(OC)=CC=C2)C1)O | BLDpharm[3] |
Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
A plausible synthetic route to 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid can be adapted from established methods for the synthesis of related indane-2-carboxylic acids. A common approach involves the hydrolysis of the corresponding ester, which can be prepared via several routes. The following protocol outlines a potential synthesis starting from 4-methoxy-indan-1-one.
Proposed Synthetic Workflow
Sources
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Executive Summary
This guide provides a comprehensive technical overview of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, a molecule of significant interest for researchers and drug development professionals. The dihydroindene (or indane) scaffold is a well-established privileged structure in medicinal chemistry, and understanding the precise molecular architecture of its derivatives is paramount for rational drug design. This document delineates the core identity, physicochemical properties, and a multi-faceted analytical approach to unequivocally confirm the structure of this compound. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), while also discussing its synthetic strategy and the strategic implications of its functional groups—the methoxy ether and the carboxylic acid—in the context of modern drug discovery.
Introduction: The Indane Scaffold in Medicinal Chemistry
The indane framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a cornerstone in the development of therapeutic agents. Its rigid, yet three-dimensional, structure provides an excellent scaffold for orienting pharmacophoric elements in precise spatial arrangements to optimize interactions with biological targets. 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid combines this valuable scaffold with two key functional groups: a carboxylic acid, which can act as a critical hydrogen bond donor/acceptor or a bioisostere for other functionalities, and a methoxy group on the aromatic ring, which can modulate electronic properties, metabolic stability, and target affinity. A thorough characterization of its molecular structure is the foundational step for its use as a building block in synthesizing more complex, biologically active molecules.
Core Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity begins with its fundamental descriptors. 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a solid at room temperature and requires specific storage conditions to ensure its stability.
Chemical Structure
The molecule features a central 2,3-dihydro-1H-indene core. A carboxylic acid moiety is attached at the C2 position of the cyclopentane ring, and a methoxy group is substituted at the C4 position of the aromatic ring.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties for this compound.
| Property | Value | Source |
| CAS Number | 76413-91-7 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| SMILES | O=C(C1CC2=C(C(OC)=CC=C2)C1)O | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | [1] |
Elucidation of the Molecular Structure: A Multi-Technique Approach
Confirming the molecular structure of a novel or synthesized compound is a non-negotiable step in chemical research and drug development. A consensus structure is typically achieved by synthesizing data from multiple orthogonal analytical techniques. The causality behind this approach is that while one technique may provide evidence for a particular feature, it may be ambiguous about others; combining methods provides a self-validating system of interlocking evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution.
-
Expertise & Causality: ¹H NMR reveals the electronic environment, count, and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.). 2D NMR techniques (like COSY and HSQC) would be employed to definitively map out the proton-proton and proton-carbon correlations, confirming the indane ring system and the precise location of the substituents.
Predicted Spectroscopic Data:
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~12.0 | broad singlet | 1H | -COOH |
| Aromatic | ~7.1-7.3 | triplet | 1H | H-6 |
| Aromatic | ~6.7-6.9 | doublet | 1H | H-5 |
| Aromatic | ~6.7-6.9 | doublet | 1H | H-7 |
| Methoxy | ~3.8 | singlet | 3H | -OCH₃ |
| Aliphatic | ~3.0-3.5 | multiplet | 1H | H-2 |
| Aliphatic | ~2.8-3.2 | multiplet | 4H | H-1, H-3 |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Carbonyl | ~175-180 | -COOH |
| Aromatic (C-O) | ~155-160 | C-4 |
| Aromatic (Quaternary) | ~135-145 | C-3a, C-7a |
| Aromatic (CH) | ~120-130 | C-6 |
| Aromatic (CH) | ~105-115 | C-5, C-7 |
| Methoxy | ~55 | -OCH₃ |
| Aliphatic (CH) | ~40-45 | C-2 |
| Aliphatic (CH₂) | ~30-35 | C-1, C-3 |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire standard ¹H, ¹³C{¹H}, and, if necessary, 2D COSY and HSQC spectra according to instrument-specific standard operating procedures.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.
-
Expertise & Causality: For this molecule, IR is a rapid and definitive method to confirm the carboxylic acid and ether functionalities. Carboxylic acids in the solid or liquid state typically exist as hydrogen-bonded dimers, which has a profound and characteristic effect on the spectrum. This dimerization results in a very broad O-H stretching band and a slight lowering of the C=O stretching frequency compared to a free monomer.[2]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid (dimer) |
| 2850-3000 | C-H stretch | Aliphatic & Aromatic |
| ~1705 | C=O stretch | Carboxylic Acid (dimer) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether & Carboxylic Acid |
Mass Spectrometry (MS)
MS is the gold standard for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.
-
Expertise & Causality: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula C₁₁H₁₂O₃. The fragmentation pattern in the mass spectrum would be expected to show losses of characteristic neutral fragments such as H₂O (water), COOH (formic acid radical), and CH₃ (methyl radical), further corroborating the proposed structure.
Predicted Mass Spectrometry Data (ESI-):
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M-H]⁻ | 191.07136 | 143.1 |
| [M+HCOO]⁻ | 237.07684 | 161.1 |
| [M+CH₃COO]⁻ | 251.09249 | 180.9 |
| Data sourced from predicted values, useful for advanced structural confirmation.[3] |
Hypothetical X-ray Crystallography Analysis
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the definitive technique.
-
Expertise & Causality: While a crystal structure for this specific molecule is not publicly available, analysis of related structures, such as 5-methoxy-1H-indole-2-carboxylic acid, reveals the formation of cyclic dimers through strong intermolecular hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[4][5] It is highly probable that 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid would crystallize in a similar dimeric fashion. This analysis provides precise bond lengths, bond angles, and the conformational arrangement of the molecule in the crystal lattice, which is invaluable for computational modeling and understanding solid-state properties.
Synthetic Strategy
The availability of a reliable synthetic route is crucial for any research application. While numerous methods exist for the synthesis of indenes[6], a plausible approach for this specific molecule would involve the construction of the indanone core followed by modification to introduce the carboxylic acid.
Protocol: Key Step - Ester Hydrolysis (Illustrative) This protocol outlines the final deprotection step to yield the carboxylic acid.
-
Reaction Setup: To a solution of the corresponding ester precursor (e.g., methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
-
Validation: Confirm the identity and purity of the final product using the analytical methods described in Section 3 (NMR, MS, IR).
Implications for Drug Discovery and Development
The structural features of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid have direct consequences for its application in drug design.
-
The Carboxylic Acid Moiety: This group is a common pharmacophore capable of forming strong ionic and hydrogen bond interactions with protein targets. However, its ionizable nature can limit passive diffusion across biological membranes, such as the blood-brain barrier, and can sometimes lead to metabolic liabilities.[7] Therefore, it may be a key binding element or a handle for prodrug strategies or bioisosteric replacement.
-
The Methoxy Group: The -OCH₃ group at the 4-position significantly influences the electronic properties of the aromatic ring. It can serve as a hydrogen bond acceptor and its position can direct metabolism (e.g., O-demethylation) or block a potential site of aromatic oxidation, thereby enhancing metabolic stability.
-
The Indane Scaffold: The constrained bicyclic system reduces the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity.
This molecule represents a well-defined fragment that can be used in fragment-based drug discovery (FBDD) or as a starting point for building more complex lead compounds through derivatization of its carboxylic acid handle.
Conclusion
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a compound whose value lies in the strategic combination of a rigid, drug-like scaffold with versatile chemical functionalities. Its molecular structure can be confidently elucidated through a synergistic application of NMR, IR, and MS, with each technique providing a layer of self-validating evidence. A deep understanding of its three-dimensional structure, electronic properties, and synthetic accessibility empowers researchers and medicinal chemists to effectively utilize it as a sophisticated building block in the design and development of next-generation therapeutics.
References
-
ChemSynthesis. (2025). methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. Retrieved from [Link]
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MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2139. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]
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ChemBK. (2024). 1-oxo-2,3-dihydroindene-4-carboxylic acid. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-. Retrieved from [Link]
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PubChemLite. (n.d.). 4-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (2012). CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound.
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
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PubMed, National Institutes of Health. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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- 5. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid: A Technical Guide
This technical guide provides a detailed exploration of the spectroscopic profile of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No: 76413-91-7), a notable indene derivative.[1] For researchers in medicinal chemistry and drug development, a thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and structural integrity. This document synthesizes theoretical predictions with established spectroscopic principles to offer a comprehensive analytical framework for this compound.
While extensive, peer-reviewed experimental spectra for this specific molecule are not widely published, this guide establishes a robust predictive model based on its chemical structure and data from analogous compounds. This approach provides a scientifically grounded baseline for researchers undertaking synthesis or analysis of this molecule.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data.
Molecular Formula: C₁₁H₁₂O₃[1][2] Molecular Weight: 192.21 g/mol [1]
The molecule consists of a dihydroindene core, which is a bicyclic system comprising a benzene ring fused to a five-membered ring. The key functional groups that will dominate the spectroscopic analysis are:
-
A carboxylic acid group at the 2-position of the indene skeleton.
-
A methoxy group at the 4-position of the aromatic ring.
-
An aromatic ring with a specific substitution pattern.
-
An aliphatic five-membered ring .
Caption: Chemical structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on established chemical shift principles and data from structurally similar indene compounds.[3][4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The solvent of choice for a carboxylic acid is typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), which may cause slight variations in chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.[5] |
| Aromatic (Ar-H) | 6.8 - 7.3 | Multiplet | 3H | The three protons on the aromatic ring will exhibit splitting patterns (doublets, triplets) depending on their coupling with each other. The electron-donating methoxy group will influence their precise shifts. |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | Methoxy protons typically appear as a sharp singlet in this region.[6] |
| Benzylic/Aliphatic (-CH₂) | 2.8 - 3.4 | Multiplet | 4H | The two methylene groups (CH₂) on the five-membered ring will be diastereotopic and will likely show complex splitting patterns (multiplets) due to coupling with each other and the adjacent methine proton. |
| Aliphatic (-CH-) | 3.5 - 4.0 | Multiplet | 1H | The methine proton at the C2 position, attached to the carboxylic acid, will appear as a multiplet due to coupling with the adjacent CH₂ protons. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| Carboxylic Acid (-C OOH) | 170 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[5][7] |
| Aromatic (Ar-C ) | 110 - 150 | Six distinct signals are expected for the aromatic carbons, with the carbon attached to the methoxy group (C4) being the most deshielded. |
| Methoxy (-OC H₃) | ~55 | Aromatic methoxy carbons typically resonate around 55-60 ppm.[6][8] |
| Aliphatic (-C H-) | 40 - 50 | The methine carbon at C2. |
| Aliphatic (-C H₂-) | 30 - 40 | Two distinct signals are expected for the two methylene carbons (C1 and C3). |
Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
Caption: Standard workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. The choice of DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Instrumental Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain a sharp, symmetrical solvent peak. This step is critical for high-resolution spectra.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of key functional groups. The spectrum of a carboxylic acid is typically characterized by very broad and intense absorptions.[5][9]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong | This extremely broad band is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[5][10] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the CH and CH₂ groups. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is very intense. Its position here reflects a conjugated, hydrogen-bonded dimer.[5] |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium | In-plane stretching vibrations of the aromatic ring. |
| C-O Stretch | 1210 - 1320 | Strong | Stretching of the C-O single bond in the carboxylic acid and the aryl ether. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a carboxylic acid, electrospray ionization (ESI) in negative ion mode is often highly effective.
Expected Ionization: In ESI, the molecule is expected to readily lose a proton to form the deprotonated molecule [M-H]⁻.
Predicted Mass-to-Charge Ratios (m/z):
| Ion | Predicted m/z | Rationale |
| [M-H]⁻ | 191.07 | Deprotonated parent molecule (C₁₁H₁₁O₃⁻). This is often the base peak in negative ESI mode.[2][11] |
| [M+H]⁺ | 193.09 | Protonated parent molecule (C₁₁H₁₃O₃⁺). Observable in positive ESI mode.[2] |
| [M+Na]⁺ | 215.07 | Sodium adduct of the parent molecule. Commonly observed in positive ESI mode.[2] |
Key Fragmentation Pathways: A primary fragmentation pathway would involve the loss of CO₂ (44 Da) from the parent ion, a characteristic fragmentation for carboxylic acids. Another likely fragmentation is the loss of the methoxy group.
Conclusion
This guide outlines the predicted spectroscopic characteristics of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. The provided tables of predicted NMR chemical shifts, IR absorption bands, and mass spectrometry ions serve as a robust reference for any scientist working with this compound. The detailed protocols offer a standardized methodology for acquiring high-quality, reproducible data. By combining this predictive framework with empirical data, researchers can confidently verify the structure and purity of their samples, ensuring the integrity of their subsequent research and development efforts.
References
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
-
3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. National Institutes of Health. Available at: [Link]
-
methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. ChemSynthesis. Available at: [Link]
-
4-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. PubChemLite. Available at: [Link]
- CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound. Google Patents.
-
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. Available at: [Link]
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Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]
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The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
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Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. Available at: [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]
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Spectra and physical data of (A2) :. The Royal Society of Chemistry. Available at: [Link]
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1H-Indene-1-carboxylic acid, 2,3-dihydro-. PubChem. Available at: [Link]
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1H NMR spectrum of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the ability to unequivocally confirm the structure of a novel compound is paramount. This guide provides an in-depth technical analysis of the Proton (¹H) NMR spectrum of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, a substituted indane derivative.
The indane scaffold is a common motif in pharmacologically active molecules. Understanding the precise substitution pattern is critical, and ¹H NMR is the primary tool for this determination. This document will deconstruct the molecular architecture of the title compound, predict its ¹H NMR spectrum based on established chemical principles, provide a field-proven experimental protocol for data acquisition, and offer insights into the spectral interpretation.
Molecular Structure and Proton Environments
A rigorous analysis of the ¹H NMR spectrum begins with a thorough examination of the molecule's structure to identify all chemically non-equivalent protons.
Figure 1. Structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with key proton environments labeled (H-1a, H-1b, H-2, H-3a, H-3b, H-5, H-6, H-7, -OCH₃, -COOH).
The structure contains ten unique proton signals:
-
Carboxylic Acid Proton (-COOH): A highly deshielded proton due to the acidic nature and hydrogen bonding capabilities.
-
Methoxy Protons (-OCH₃): Three equivalent protons of the methyl group attached to the aromatic ring via an oxygen atom.
-
Aromatic Protons (H-5, H-6, H-7): Three protons on the benzene ring, each in a distinct chemical environment due to the methoxy substituent.
-
Aliphatic Protons (H-1a, H-1b, H-2, H-3a, H-3b): Protons on the five-membered cyclopentane ring. The protons at C1 and C3 are diastereotopic due to the chiral center at C2, making them chemically non-equivalent.
Predicted ¹H NMR Spectral Data
While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be synthesized from established data for analogous structures and fundamental NMR principles. The following table summarizes the expected chemical shifts (δ), integration values, and multiplicities.
| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification & Causality |
| -COOH | 10.0 - 13.0 | 1H | Broad Singlet (br s) | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen exchange and hydrogen bonding. Its chemical shift can be concentration and solvent-dependent.[1][2] |
| H-6 | ~7.15 | 1H | Triplet (t) | This proton is ortho to H-5 and H-7, leading to a triplet splitting pattern (assuming J₅,₆ ≈ J₆,₇). It is expected to be the most shielded of the aromatic protons. |
| H-7 | ~6.80 | 1H | Doublet (d) | Coupled only to H-6. The methoxy group at C4 exerts a moderate electron-donating effect, shielding this adjacent proton. |
| H-5 | ~6.75 | 1H | Doublet (d) | Coupled only to H-6. This proton is ortho to the electron-donating methoxy group, resulting in significant shielding. |
| -OCH₃ | 3.8 - 3.9 | 3H | Singlet (s) | Methoxy groups on an aromatic ring typically appear as a sharp singlet in this region.[3] Their chemical environment is shielded compared to the aromatic protons. |
| H-2 | 3.4 - 3.6 | 1H | Multiplet (m) or Quintet (quin) | This methine proton is coupled to four neighboring protons (H-1a, H-1b, H-3a, H-3b), resulting in a complex multiplet. |
| H-1a, H-1b, H-3a, H-3b | 2.8 - 3.3 | 4H | Multiplets (m) | These four diastereotopic protons form a complex, overlapping system. They are deshielded relative to simple alkanes due to their benzylic nature. Their signals will likely appear as complex multiplets, often as doublets of doublets.[1] |
Note: Coupling constants (J-values) for aromatic systems are typically in the range of 7-9 Hz for ortho coupling. In the aliphatic region, geminal couplings (²J) are around 12-18 Hz, while vicinal couplings (³J) are highly dependent on the dihedral angle but typically range from 5-10 Hz.[4][5]
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum, a rigorous and validated protocol is essential. The following steps represent a field-proven methodology for the analysis of small organic molecules.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.[6][7]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. The carboxylic acid proton signal is often better resolved in DMSO-d₆.
-
Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent contains a pre-calibrated amount.[8]
-
Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous. Visually inspect for any undissolved particulate matter.[7]
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully clean the exterior of the NMR tube and insert it into the spectrometer's spinner turbine. Place the sample into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar) is typically sufficient.
-
Number of Scans (NS): Start with 16 or 32 scans for a preliminary spectrum. Increase if necessary to improve the signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the instrument during pre-acquisition scans.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative analysis.
-
-
Data Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons for each signal.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Visualizing Workflows and Molecular Interactions
Diagrams are essential for clarifying complex workflows and relationships within the molecule.
Caption: NMR Data Acquisition and Processing Workflow.
Caption: Spin-Spin Coupling in the Aliphatic Region.
Advanced Techniques for Unambiguous Assignment
For complex molecules, a 1D ¹H NMR spectrum may contain overlapping signals that are difficult to assign definitively. In such cases, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms a spin-spin coupling interaction, typically over two or three bonds. This would be instrumental in confirming the connectivity of the H-1, H-2, and H-3 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is incredibly useful for resolving overlapping proton signals by spreading them out across the ¹³C chemical shift range.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is powerful for piecing together molecular fragments and assigning quaternary carbons.
Conclusion
The ¹H NMR spectrum of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is rich with structural information. A detailed analysis of chemical shifts, integration, and spin-spin coupling patterns allows for the complete assignment of all proton signals. By combining theoretical prediction with a robust experimental protocol, researchers can confidently verify the structure of this and related compounds. The application of advanced 2D NMR techniques can further solidify these assignments, providing the high level of structural confidence required in scientific research and drug development.
References
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Agrawal, P.K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Available at: [Link]
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UCL Chemistry Department. Spin-Spin Coupling. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
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An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
This guide provides a comprehensive technical overview of the principles, experimental procedures, and spectral interpretation involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. Tailored for researchers, chemists, and professionals in drug development, this document offers field-proven insights into the structural elucidation of this valuable synthetic intermediate.
Introduction: The Role of NMR in Structural Verification
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a substituted indane derivative. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The precise characterization of its derivatives is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships during the drug discovery process.
Among the arsenal of analytical techniques, ¹³C NMR spectroscopy stands out for its ability to provide a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a specific signal, or resonance, in the spectrum. The position of this signal (the chemical shift) is highly sensitive to the local electronic environment, offering unambiguous insights into the molecule's connectivity and functional groups. This guide will deconstruct the ¹³C NMR spectrum of the title compound, providing a framework for its analysis.
Figure 1: Structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with IUPAC numbering for ¹³C NMR assignment.
Foundational Principles: Understanding ¹³C Chemical Shifts
The chemical shift (δ) in ¹³C NMR spectroscopy is a measure of the resonance frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS), which is set to 0 parts per million (ppm). The chemical environment dictates the extent to which a carbon nucleus is "shielded" or "deshielded" from the main magnetic field by its surrounding electrons. Key factors influencing the chemical shift include:
-
Hybridization: The chemical shift increases with increasing s-character of the carbon atom (sp³ < sp² < sp).
-
Inductive Effects: Electronegative atoms attached to or near a carbon atom withdraw electron density, deshielding the nucleus and shifting its signal to a higher ppm value (downfield).[1][2] For instance, carbons bonded to oxygen appear at a significantly higher chemical shift than simple alkane carbons.[1][3]
-
Resonance Effects: Electron-donating or -withdrawing groups on an aromatic ring can cause significant shielding or deshielding at the ortho and para positions, altering their chemical shifts. The methoxy group (-OCH₃) is a strong electron-donating group.
-
Anisotropy: The magnetic fields generated by π-electron systems (like aromatic rings and carbonyl groups) create distinct shielding and deshielding cones, affecting nearby nuclei.
For the title compound, we can predict the approximate chemical shift regions for its 11 unique carbon atoms based on these established principles.[4]
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹³C NMR spectrum is contingent on a meticulous experimental setup. The following protocol outlines a robust, self-validating workflow designed to ensure reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-25 mg of high-purity 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power and single solvent resonance at ~77 ppm. For compounds with exchangeable protons (like the carboxylic acid proton), deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, with a solvent signal around 39.5 ppm.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Configuration & Data Acquisition:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Set up a standard proton-decoupled ¹³C experiment. Typical parameters on a 400 MHz spectrometer would be:
-
Pulse Angle: 30-45° (to allow for faster repetition rates).
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. The quaternary carbons, especially the carbonyl and ipso-carbons, have longer relaxation times. A sufficient delay is crucial for their quantitative observation.
-
Number of Scans (ns): 1024-4096 scans, depending on sample concentration. This is necessary due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (sw): 0-220 ppm, to ensure all carbon signals are captured.
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain signal (FID) into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift.
-
Figure 2: Standard workflow for ¹³C NMR analysis.
Spectral Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is expected to show 11 distinct signals, corresponding to the 11 chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts and their assignments are detailed below.
Predicted ¹³C NMR Chemical Shift Data
| Carbon Atom | Predicted δ (ppm) | Justification |
| C=O (Carboxylic Acid) | ~175-180 | Characteristic downfield shift for a carboxylic acid carbon.[1][4] |
| C-4 (Ar-O) | ~158 | Aromatic carbon directly attached to the electron-donating methoxy group, highly deshielded. |
| C-7a | ~142 | Quaternary aromatic carbon at the ring junction, deshielded. |
| C-3a | ~135 | Quaternary aromatic carbon at the ring junction. |
| C-6 | ~128 | Aromatic CH carbon, standard chemical shift. |
| C-5 | ~115 | Aromatic CH carbon ortho to the methoxy group, shielded by resonance. |
| C-7 | ~110 | Aromatic CH carbon para to the methoxy group, strongly shielded by resonance. |
| -OCH₃ (Methoxy) | ~55-56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[5] |
| C-2 | ~45 | Aliphatic CH carbon alpha to the carboxylic acid group. |
| C-1 | ~35 | Aliphatic CH₂ carbon, benzylic. |
| C-3 | ~30 | Aliphatic CH₂ carbon. |
Detailed Peak Assignments
-
Downfield Region (170-180 ppm): A single, low-intensity peak is expected here, corresponding to the carboxylic acid carbonyl carbon . Its quaternary nature and long relaxation time contribute to its lower intensity.[4]
-
Aromatic Region (110-160 ppm): Six signals are anticipated in this region.
-
The most downfield signal (~158 ppm) is assigned to C-4 , the carbon directly bonded to the highly electronegative oxygen of the methoxy group.
-
The two other quaternary carbons, C-7a and C-3a , will appear as low-intensity signals around 142 ppm and 135 ppm, respectively.
-
The three protonated aromatic carbons (C-5, C-6, C-7 ) will give more intense signals. Due to the strong electron-donating effect of the methoxy group, the ortho (C-5 ) and para (C-7 ) positions are shielded and will appear upfield (~115 ppm and ~110 ppm, respectively). C-6 , being meta, is least affected and will appear at a more standard aromatic chemical shift (~128 ppm).
-
-
Upfield Region (25-60 ppm): Four signals corresponding to the aliphatic and methoxy carbons are expected.
-
The methoxy carbon (-OCH₃) will appear as a sharp, intense signal around 55-56 ppm.[5]
-
The methine carbon C-2 , being alpha to the electron-withdrawing carboxylic acid group, will be the most downfield of the aliphatic signals, around 45 ppm.
-
The two methylene carbons, C-1 and C-3 , are expected around 35 ppm and 30 ppm, respectively. C-1 is in a benzylic position, which typically results in a slightly downfield shift compared to a standard alkane CH₂ group.
-
Conclusion and Further Steps
The ¹³C NMR spectrum provides an unambiguous fingerprint of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. Through a systematic analysis of chemical shifts, all 11 carbon atoms can be confidently assigned, confirming the molecular structure. The predicted spectrum, based on established principles of substituent effects, aligns with the expected electronic environment of each carbon nucleus.
For a more profound structural confirmation, advanced NMR experiments can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each carbon atom with its directly attached proton(s).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between carbons and protons, confirming the connectivity of the molecular fragments.
This comprehensive approach, grounded in robust experimental protocol and sound theoretical principles, exemplifies the power of ¹³C NMR spectroscopy as a cornerstone of chemical analysis in modern drug development and materials science.
References
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Sýkora, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 543-552. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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Mass spectrometry fragmentation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ionization processes and subsequent fragmentation pathways under Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) conditions. By leveraging established principles of ion chemistry and drawing parallels with related molecular structures, we elucidate the key bond cleavages and rearrangements that characterize this molecule. This guide offers both predictive insights for analytical method development and a foundational framework for the structural confirmation of this and similar indane derivatives.
Introduction: The Analytical Imperative
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a substituted indane derivative, a structural motif present in various biologically active molecules and pharmaceutical intermediates. The precise characterization of such compounds is paramount, and mass spectrometry stands as a cornerstone technology for this purpose due to its unparalleled sensitivity and structural diagnostic power. Understanding the collision-induced dissociation (CID) pathways is not merely an academic exercise; it is essential for unambiguous compound identification in complex matrices, metabolite profiling, and quality control in synthetic chemistry.[2]
This guide moves beyond a simple catalog of fragments. It explains the causal mechanisms driving the fragmentation cascade, providing the "why" behind the observed product ions. We will explore the molecule's behavior in both positive and negative ionization modes, as each provides complementary structural information.
Ionization: The Gateway to Gas-Phase Chemistry
Electrospray ionization (ESI) is the method of choice for generating intact gas-phase ions from moderately polar molecules like our target compound. The presence of a carboxylic acid and a methoxy group facilitates efficient ionization.
-
Negative Ion Mode ([M-H]⁻): The acidic proton of the carboxylic acid group is readily abstracted, forming the deprotonated molecule, [M-H]⁻, as the primary precursor ion. This is typically the most efficient and preferred ionization mode for carboxylic acids. For 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, this corresponds to a precursor ion at m/z 191.07 .[3]
-
Positive Ion Mode ([M+H]⁺): Protonation can occur, likely at the carbonyl oxygen of the carboxylic acid or the oxygen of the methoxy group. This results in the formation of the protonated molecule, [M+H]⁺, as the precursor ion at m/z 193.08 .[3]
Negative Ion Mode Fragmentation: The Dominance of Decarboxylation
The fragmentation of the [M-H]⁻ ion (m/z 191.07) is anticipated to be direct and highly characteristic. The gas-phase chemistry of deprotonated carboxylic acids is well-documented and often dominated by the loss of carbon dioxide.[4][5]
Primary Fragmentation Pathway: Decarboxylation
Upon collisional activation, the carboxylate anion readily undergoes decarboxylation, expelling a neutral molecule of carbon dioxide (CO₂, 44.01 Da). This is a charge-driven process that results in the formation of a stable carbanion.
-
[M-H]⁻ → [M-H-CO₂]⁻ + CO₂
-
m/z 191.07 → m/z 147.06
This fragmentation is often the most intense transition observed in the MS/MS spectrum of a carboxylic acid and serves as a powerful diagnostic tool for identifying this functional group.[6][7] The stability of the resulting 4-methoxy-2,3-dihydro-1H-indenyl anion makes this a particularly favorable pathway.
Secondary Fragmentation
The primary product ion at m/z 147.06 can undergo further fragmentation, although this typically requires higher collision energy. A plausible subsequent fragmentation is the loss of a methyl radical (•CH₃, 15.02 Da) from the methoxy group.
-
[M-H-CO₂]⁻ → [M-H-CO₂-CH₃]⁻• + •CH₃
-
m/z 147.06 → m/z 132.04
This process results in a radical anion, and its observation would provide confirmation of the methoxy substituent.
Caption: Predicted CID pathway for deprotonated 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Positive Ion Mode Fragmentation: A More Complex Landscape
The fragmentation of the protonated molecule, [M+H]⁺ (m/z 193.08), is expected to be more complex, offering multiple competing pathways that provide detailed structural information about different parts of the molecule.
Initial Losses from the Carboxylic Acid Group
The protonated carboxylic acid group is highly susceptible to fragmentation. Two primary losses are anticipated:
-
Loss of Water (H₂O): A facile neutral loss of water (18.01 Da) can occur, leading to the formation of a stable acylium ion.
-
[M+H]⁺ → [M+H-H₂O]⁺ + H₂O
-
m/z 193.08 → m/z 175.07
-
-
Loss of Formic Acid (HCOOH): The entire carboxylic acid functional group can be eliminated as formic acid (46.01 Da), particularly if the proton is located on the indane ring system.
-
[M+H]⁺ → [M+H-HCOOH]⁺ + HCOOH
-
m/z 193.08 → m/z 147.08
-
Fragmentation Involving the Methoxy Group
The methoxy substituent on the aromatic ring provides another key fragmentation handle.
-
Loss of Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (15.02 Da).
-
[M+H]⁺ → [M+H-CH₃]⁺• + •CH₃
-
m/z 193.08 → m/z 178.06
-
-
Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of neutral formaldehyde (30.01 Da) from the methoxy group, resulting in a phenol-like product ion.
-
[M+H]⁺ → [M+H-CH₂O]⁺ + CH₂O
-
m/z 193.08 → m/z 163.07
-
Sequential Fragmentations
The primary fragment ions can undergo further dissociation. For instance, the ion at m/z 175.07 (resulting from water loss) can subsequently lose carbon monoxide (CO, 28.00 Da).
-
[M+H-H₂O]⁺ → [M+H-H₂O-CO]⁺ + CO
-
m/z 175.07 → m/z 147.07
This ion at m/z 147.07 is isomeric with the one formed by the loss of formic acid, highlighting the complexity and potential for common product ions from different pathways.
Caption: Key predicted CID pathways for protonated 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Summary of Predicted Fragments
The following table summarizes the key predicted ions for guiding experimental analysis.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |
| Negative ESI | 191.07 | 147.06 | 44.01 (CO₂) | Carboxylic Acid |
| 132.04 | 59.03 (CO₂ + •CH₃) | Methoxy Group | ||
| Positive ESI | 193.08 | 175.07 | 18.01 (H₂O) | Carboxylic Acid |
| 163.07 | 30.01 (CH₂O) | Methoxy Group | ||
| 147.08 | 46.01 (HCOOH) | Carboxylic Acid | ||
| 147.07 | 46.01 (H₂O + CO) | Carboxylic Acid & Core |
Experimental Protocol: A Self-Validating Approach
To empirically validate these predictions, the following protocol for analysis on a standard ESI-Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended.
Step 1: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).
Step 2: Mass Spectrometer Infusion and MS1 Scan
-
Infusion: Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ion Source Optimization: Optimize key ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature/flow, to maximize the signal intensity of the target precursor ion ([M-H]⁻ at m/z 191.07 or [M+H]⁺ at m/z 193.08).[8]
-
MS1 Spectrum Acquisition: Acquire a full scan MS1 spectrum to confirm the presence and purity of the precursor ion.
Step 3: Tandem MS (MS/MS) Analysis
-
Precursor Isolation: Set the first quadrupole (Q1) to isolate the target precursor ion (m/z 191.07 for negative mode or 193.08 for positive mode).
-
Collision Energy Optimization: In the collision cell (q2), introduce a collision gas (typically argon or nitrogen). Perform a collision energy ramp experiment (e.g., stepping from 5 to 40 eV) to find the optimal energy that produces a rich spectrum of fragment ions without completely eliminating the precursor.[2]
-
Product Ion Scan: Scan the third quadrupole (Q3) to detect the fragment ions produced in the collision cell.
-
Data Interpretation: Compare the experimentally observed fragment ions with the predicted values in the table above to confirm the fragmentation pathways.
Caption: A streamlined workflow for the ESI-MS/MS analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is predictable and highly informative. In negative ion mode, the spectrum is expected to be dominated by a characteristic loss of CO₂, providing a clear marker for the carboxylic acid group. In positive ion mode, a richer set of fragments arises from competing losses of water, formic acid, and formaldehyde, which collectively enable the comprehensive structural confirmation of the entire molecule. The methodologies and predictive data presented herein serve as a robust guide for any scientist engaged in the analysis of this compound, ensuring analytical accuracy and fostering deeper insights into its chemical properties.
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Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation Source: PubMed URL: [Link]
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-
Title: Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions Source: PubMed URL: [Link]
-
Title: PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE Source: YouTube URL: [Link]
-
Title: GCMS Section 6.12 Source: Whitman College URL: [Link]
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Title: Collision-induced dissociation Source: Wikipedia URL: [Link]
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Infrared spectroscopy of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral assignment to explain the causal relationships behind experimental choices and interpretive reasoning. We will explore the molecule's structural components, predict its spectral features, detail robust experimental protocols, and provide a thorough analysis of the resulting spectrum.
Introduction: The Role of IR Spectroscopy in Structural Elucidation
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a substituted indane derivative, a class of molecules that serve as valuable scaffolds in medicinal chemistry and materials science. The precise arrangement of its functional groups—a carboxylic acid, a methoxy-substituted aromatic ring, and a dihydroindene core—defines its chemical identity and reactivity.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural verification of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its chemical bonds.[1] This provides a unique molecular "fingerprint," allowing for rapid confirmation of functional groups, assessment of purity, and insights into intermolecular interactions like hydrogen bonding. This guide will serve as a definitive reference for acquiring and interpreting the IR spectrum of this target compound.
Molecular Architecture and Predicted Vibrational Signatures
A successful interpretation of an IR spectrum begins with a theoretical dissection of the molecule's structure. The key functional groups present in 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid each give rise to characteristic absorption bands.
Sources
An In-depth Technical Guide on the Potential Biological Activity of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The indene ring system, a bicyclic aromatic hydrocarbon, has emerged as a privileged scaffold, forming the core of numerous compounds with significant biological activities. This guide focuses on a specific, yet underexplored, derivative: 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. While direct extensive research on this particular molecule is limited, this document will synthesize information from structurally related compounds to postulate its potential therapeutic applications and provide a comprehensive framework for its biological evaluation.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the chemical properties of the molecule, propose potential biological activities based on its structural motifs—the 2,3-dihydro-1H-indene core, the carboxylic acid functional group, and the methoxy substituent—and provide detailed, field-proven experimental protocols to investigate these hypotheses.
Physicochemical Properties and Synthesis Overview
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a small molecule with the molecular formula C₁₁H₁₂O₃. The presence of the carboxylic acid group suggests it is a weak acid. The methoxy group and the bicyclic indene core contribute to its lipophilicity.
Hypothesized Biological Activities and Investigative Protocols
The structural features of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid suggest several potential avenues for biological activity. The indene core is a known pharmacophore in various bioactive compounds, and the methoxy and carboxylic acid groups can significantly influence its interaction with biological targets.
Anticancer and Antiproliferative Potential
Rationale: The 2,3-dihydro-1H-indene scaffold is present in compounds investigated for their anticancer properties. Some derivatives have been shown to inhibit Inhibitor of Apoptosis Proteins (IAPs), thereby sensitizing cancer cells to apoptotic signals.[2] Furthermore, certain trimethoxy-2,3-dihydro-1H-indene derivatives act as tubulin polymerization inhibitors, a well-established mechanism for anticancer drugs.[3] The presence of a methoxy group can also contribute to antiproliferative effects.
Proposed Investigational Workflow:
To assess the anticancer potential of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, a multi-tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular models.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Line Selection: A panel of human cancer cell lines should be selected, representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.
-
Cell Culture: Cells are to be maintained in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: A stock solution of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is prepared in DMSO. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative IC₅₀ Values of Related Indene Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Trimethoxy-2,3-dihydro-1H-indene derivative (12d) | A549 | Not specified, but high inhibition at 0.1 µM | [3] |
| Trimethoxy-2,3-dihydro-1H-indene derivative (12q) | A549 | Not specified, but high inhibition at 0.1 µM | [3] |
| Sulindac Metabolite (Indene Derivative) | Various | Micromolar range | [4] |
Workflow Diagram: Anticancer Activity Screening
Caption: A tiered workflow for investigating the anticancer potential of the target compound.
Anti-inflammatory Activity
Rationale: Structurally related 2,3-dihydro-1H-indene analogues, known as diaporindenes, have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells.[5] This suggests that the indene core can modulate inflammatory pathways.
Proposed Investigational Workflow:
The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators in a relevant cell-based model.
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Pre-treatment: The cells are pre-treated with various concentrations of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid for 1 hour. A positive control, such as L-NAME, should be included.
-
Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A negative control group (unstimulated) and a vehicle control group (LPS + DMSO) are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 50 µL of the supernatant from each well is mixed with 50 µL of sulfanilamide solution followed by 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
-
Cell Viability: A parallel MTT assay should be performed to ensure that the observed inhibition of NO is not due to cytotoxicity.
Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism
Caption: Hypothesized inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Enzyme Inhibition
Rationale: The indene scaffold has been successfully utilized in the design of enzyme inhibitors. For example, novel indene amino acid derivatives have been developed as potent succinate dehydrogenase inhibitors (SDHIs).[6] The carboxylic acid group can act as a key interacting moiety within an enzyme's active site, while the methoxy group can influence binding through hydrophobic interactions.
Proposed Investigational Workflow:
A general enzyme inhibition assay can be adapted to screen the compound against a panel of relevant enzymes. For instance, given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) enzymes would be a logical starting point.
Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Enzyme and Substrate: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid or a known inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2) for a defined period at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Product Measurement: The reaction is allowed to proceed for a specific time and then terminated. The production of prostaglandin E₂ (PGE₂) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound. The IC₅₀ values are determined by non-linear regression analysis.
Conclusion
While 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid remains a relatively uncharacterized compound, its structural components provide a strong rationale for investigating its biological activities. The indene core is a versatile scaffold found in numerous bioactive molecules, and the methoxy and carboxylic acid substituents offer key interaction points for biological targets. The proposed experimental workflows provide a robust starting point for elucidating the potential of this molecule in the realms of oncology, inflammation, and enzyme inhibition. The findings from these studies will be crucial in determining the therapeutic promise of this and related indene derivatives.
References
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Canellas, L. P., Dantas, D., Aguiar, N. O., Peres, L. E. P., Zsogon, A., Olivares, F. L., et al. (2011). Probing the hormonal activity of fractionated molecular humic components in tomato auxin mutants. Ann. Appl. Biol. 159, 202–211. [Link]
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García, A. C., Santos, L. A., Izquierdo, F. G., Sperandio, M., Castro, R. N., & Bárbara, R. (2012). Vermicompost humic acids as an ecological pathway to protect rice plant against oxidative stress. Ecological Engineering, 47, 203–208. [Link]
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Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (2025). [Link]
- 2, 3-dihydro-1h-indene compounds and their use to treat cancer. (2010).
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Examples of chiral carboxylic acid derivatives with biological activity. ResearchGate. [Link]
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Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central (PMC). [Link]
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Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed Central (PMC). (2023). [Link]
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Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. (2020). [Link]
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Diaporindenes A−D: Four Unusual 2, 3-Dihydro-1H-Indene Analogues with Anti-inflammatory Activities from the Mangrove Endophytic Fungus Diaporthe sp. SYSU-HQ3. ResearchGate. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Institutes of Health (NIH). (2025). [Link]
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methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. ChemSynthesis. (2025). [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2017). [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
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(E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. National Institutes of Health (NIH). [Link]
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Synthesis of indenes. Organic Chemistry Portal. [Link]
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New indene-derivatives with anti-proliferative properties. ResearchGate. [Link]
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1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. ChemBK. (2024). [Link]
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3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. National Institutes of Health (NIH). [Link]
-
1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. PubChem. [Link]
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Unlocking the Therapeutic Potential of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. Drawing upon the established pharmacological profile of the indane carboxylic acid scaffold and the influence of methoxy substitutions, we delineate a scientifically-grounded rationale for investigating key protein families, including phosphodiesterases (PDEs), cyclooxygenases (COXs), and melatonin receptors. This document moves beyond a mere theoretical framework by providing detailed, actionable experimental protocols for target identification and validation, complete with in-depth explanations of the underlying scientific principles. Our objective is to equip researchers with the necessary intellectual and methodological tools to systematically unravel the therapeutic promise of this compound.
Introduction: The Indane Scaffold - A Privileged Structure in Medicinal Chemistry
The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds. Notably, indane carboxylic acid derivatives have emerged as prominent non-steroidal anti-inflammatory drugs (NSAIDs), such as Sulindac and Clidanac, underscoring the therapeutic potential embedded within this chemical framework[1]. The inherent rigidity of the indane scaffold provides a defined orientation for pendant functional groups, facilitating specific interactions with biological targets.
The subject of this guide, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, incorporates two key functionalities onto this privileged scaffold: a carboxylic acid and a methoxy group. The carboxylic acid moiety is a common feature in many drugs, often serving as a critical interaction point with target proteins. The methoxy group, as will be discussed, can significantly influence the compound's pharmacological profile, including its metabolic stability and target affinity[1]. This guide will systematically explore the most probable therapeutic targets for this molecule, grounded in both established structure-activity relationships (SAR) of related compounds and the functional implications of its chemical architecture.
Primary Investigational Avenues: High-Probability Target Classes
Based on a thorough analysis of existing literature and the structural attributes of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, we propose three primary target classes for initial investigation:
-
Phosphodiesterases (PDEs): A structurally analogous compound, 2,3-Dihydro-2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1H-Indene-2-carboxylic Acid, has been identified as a potent inhibitor of phosphodiesterase 1 (PDE1). This provides a strong, direct rationale for investigating the interaction of our target compound with the broader PDE family.
-
Cyclooxygenases (COXs): The well-documented anti-inflammatory and analgesic properties of indane carboxylic acid derivatives strongly implicate the COX enzymes (COX-1 and COX-2) as potential targets[1].
-
Melatonin Receptors (MT1/MT2): Studies have demonstrated that methoxy-substituted indane derivatives can exhibit binding affinity for melatonin receptors, suggesting a potential role in regulating circadian rhythms and related physiological processes[1].
The following sections will delve into the scientific basis for each of these potential targets and provide detailed protocols for their experimental validation.
Target Deep Dive I: Phosphodiesterase (PDE) Inhibition
Scientific Rationale
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). Inhibition of specific PDE isozymes has proven to be a successful therapeutic strategy for a range of conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions. The documented activity of a structurally similar indane derivative against PDE1 provides a compelling starting point for investigation. The methoxy and carboxylic acid groups of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid could potentially engage in key hydrogen bonding and hydrophobic interactions within the active site of various PDE isozymes.
Experimental Workflow: PDE Inhibition Profiling
A logical workflow for assessing the interaction of the target compound with PDE enzymes is crucial for definitive target validation.
Caption: Experimental workflow for PDE inhibition profiling.
Detailed Experimental Protocol: Broad Panel PDE Assay
Objective: To perform an initial screen of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid against a broad panel of phosphodiesterase isozymes to identify potential inhibitory activity.
Materials:
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (test compound)
-
Recombinant human PDE isozymes (e.g., PDE1 through PDE11)
-
Fluorescently labeled cAMP and cGMP substrates
-
Assay buffer (specific to each PDE isozyme)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to create a range of concentrations for testing.
-
Enzyme Preparation: Dilute each recombinant PDE isozyme to its optimal concentration in the appropriate assay buffer.
-
Assay Reaction: a. Add a small volume of the diluted test compound or vehicle (DMSO) to the wells of the microplate. b. Add the diluted PDE enzyme to each well. c. Incubate for a specified period at room temperature to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding the fluorescently labeled cAMP or cGMP substrate. e. Incubate for a specific duration at 37°C.
-
Detection: Stop the reaction and measure the fluorescence intensity using a plate reader. The signal will be inversely proportional to the amount of substrate hydrolysis.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
Causality and Self-Validation: This initial screen is designed to be broad rather than deep. A "hit" is identified by a significant reduction in substrate hydrolysis. The use of a panel of isozymes provides an immediate, albeit preliminary, assessment of selectivity. Positive hits from this screen are then subjected to more rigorous IC50 determination and mechanistic studies, which serve to validate the initial findings.
Target Deep Dive II: Cyclooxygenase (COX) Inhibition
Scientific Rationale
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Many NSAIDs exert their therapeutic effects by inhibiting these enzymes. Given the established anti-inflammatory and analgesic properties of the indane carboxylic acid class of molecules, it is highly probable that 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid interacts with one or both COX isoforms[1]. The carboxylic acid moiety is a common feature of many COX inhibitors, as it often mimics the carboxylate of the natural substrate, arachidonic acid.
Experimental Workflow: COX Inhibition and Selectivity Assessment
A structured approach is necessary to determine both the inhibitory potential and the isoform selectivity of the compound.
Caption: Workflow for melatonin receptor interaction studies.
Detailed Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid for the human MT1 and MT2 receptors.
Materials:
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (test compound)
-
Cell membranes expressing recombinant human MT1 or MT2 receptors
-
Radiolabeled melatonin analog (e.g., [3H]-melatonin)
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Compound and Membrane Preparation: Prepare serial dilutions of the test compound and a working dilution of the receptor-expressing membranes in binding buffer.
-
Binding Reaction: a. In a multi-tube format, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound or vehicle. b. Incubate at a specified temperature for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression analysis to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Causality and Self-Validation: This assay directly measures the ability of the test compound to displace a known ligand from the receptor, providing strong evidence of a direct binding interaction. The subsequent functional assays (e.g., cAMP accumulation) are critical for validating the biological relevance of this binding. A compound that binds but does not elicit a functional response is an antagonist, while one that does is an agonist. These follow-up experiments are essential to fully characterize the nature of the interaction.
Data Synthesis and Interpretation
The experimental workflows described above will generate a wealth of quantitative data. It is imperative to present this data in a clear and comparative format to facilitate interpretation and decision-making.
Table 1: Summary of In Vitro Pharmacological Data for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
| Target Class | Specific Target | Assay Type | Endpoint | Value (e.g., µM) |
| Phosphodiesterases | PDE1 | Enzyme Inhibition | IC50 | |
| PDE2 | Enzyme Inhibition | IC50 | ||
| ... | ... | ... | ||
| PDE11 | Enzyme Inhibition | IC50 | ||
| Cyclooxygenases | COX-1 | Enzyme Inhibition | IC50 | |
| COX-2 | Enzyme Inhibition | IC50 | ||
| Selectivity Index | COX-1/COX-2 | |||
| Melatonin Receptors | MT1 | Radioligand Binding | Ki | |
| MT2 | Radioligand Binding | Ki | ||
| MT1 | cAMP Accumulation | EC50/IC50 | ||
| MT2 | cAMP Accumulation | EC50/IC50 |
Conclusion and Future Directions
This technical guide has outlined a rational and systematic approach to elucidating the therapeutic targets of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. The proposed investigational avenues—phosphodiesterases, cyclooxygenases, and melatonin receptors—are grounded in the established pharmacology of the indane carboxylic acid scaffold and the known influence of methoxy substitutions. The detailed experimental protocols provided herein are designed to be robust and self-validating, enabling researchers to confidently identify and characterize the molecular interactions of this promising compound.
The successful identification of a primary target or targets will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in relevant disease models, and pharmacokinetic and toxicological profiling. The journey from a molecule with therapeutic potential to a clinically viable drug is arduous, but it begins with a clear and scientifically rigorous understanding of its mechanism of action. This guide provides the foundational framework for that critical first step.
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Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. (URL: [Link])
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An In-Depth Technical Guide to 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid: From Synthesis to Physicochemical Characterization
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, a substituted indane carboxylic acid, represents a class of organic molecules that have garnered interest in medicinal chemistry and materials science. The indane scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The strategic placement of a methoxy group on the aromatic ring and a carboxylic acid function on the cyclopentane moiety offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the historical context of its structural class, detailed synthetic methodologies, and a summary of its key physicochemical properties.
The Genesis of a Scaffold: A Brief History of Indane Carboxylic Acids
While a singular moment of "discovery" for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is not prominently documented in seminal literature, its existence is the result of the logical progression of synthetic organic chemistry. The foundational work on the synthesis of the parent indanone and indane structures dates back to the early 20th century. Early methods for creating the indanone core, a precursor to many indane derivatives, involved intramolecular cyclization of hydrocinnamic acid, as described by Price and Lewis in 1939.[1] This laid the groundwork for accessing the bicyclic indane system.
Subsequent research in the mid-20th century, such as the work by Linnell, Mathieson, and Modi in 1953 on the synthesis of indane-1-carboxylic acids, further expanded the synthetic toolbox for this class of compounds. These early investigations were crucial in establishing the fundamental reactions, such as Friedel-Crafts acylations and subsequent cyclizations, that are still employed in various forms today for the synthesis of substituted indanes. The development of more sophisticated synthetic methods throughout the 20th and 21st centuries has allowed for the precise introduction of various functional groups onto the indane scaffold, leading to the synthesis of specific derivatives like 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Evolution of Synthetic Methodologies
The synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid can be approached through several strategic pathways, primarily revolving around the construction of the indane core followed by functional group manipulation, or the cyclization of a pre-functionalized precursor. A plausible and efficient laboratory-scale synthesis can be conceptualized based on established organic chemistry principles.
A common strategy for the synthesis of 2-indancarboxylic acids involves the hydrolysis of the corresponding ester. This precursor, a 2-(carboethoxy)indan, can be prepared through various routes. One such route could involve the cyclization of a suitably substituted aromatic precursor.
Caption: A plausible synthetic pathway to the target molecule.
A more detailed, step-by-step protocol for a potential synthesis is outlined below. This protocol is a composite of established chemical transformations for similar structures and serves as a practical guide for researchers.
Experimental Protocol: A Plausible Synthesis
Step 1: Synthesis of Diethyl 2-(3-methoxybenzyl)malonate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add diethyl malonate (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add 3-methoxybenzyl chloride (1.0 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude diethyl 2-(3-methoxybenzyl)malonate, which can be purified by vacuum distillation.
Step 2: Intramolecular Cyclization to Ethyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
-
Add the diethyl 2-(3-methoxybenzyl)malonate (1.0 eq) to polyphosphoric acid (PPA) at 80-90 °C with vigorous stirring.
-
Heat the mixture at this temperature for 2-3 hours.
-
Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude indanone ester.
Step 3: Reduction of the Ketone
-
Dissolve the crude indanone ester in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH4), in portions at 0 °C.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the reduced ester. Alternatively, a Clemmensen or Wolff-Kishner reduction could be employed.
Step 4: Hydrolysis to 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
Dissolve the ethyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to afford 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Sources
A Guide to the Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid: Strategies and Methodologies
Abstract: The 2,3-dihydro-1H-indene (indan) framework is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid, three-dimensional structure. This technical guide provides an in-depth examination of a primary synthetic pathway to 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, a functionalized indan derivative. The core focus is on the synthesis commencing from readily available starting materials, emphasizing the malonic ester cyclization strategy. This document details the underlying chemical principles, provides field-proven experimental protocols, and explains the causality behind critical process choices, offering a comprehensive resource for researchers in drug development and organic synthesis.
Introduction and Strategic Overview
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 76413-91-7) is a specific derivative of the indan class of molecules.[1] The strategic incorporation of a carboxylic acid at the 2-position and a methoxy group on the aromatic ring makes it a versatile building block for the synthesis of more complex molecular targets. The successful construction of this molecule hinges on the efficient formation of the five-membered carbocyclic ring and the precise installation of the carboxylic acid functionality.
This guide will focus on the most robust and widely applicable method for this purpose: the double alkylation of a malonate ester , followed by hydrolysis and decarboxylation. This approach is favored for its high efficiency, reliability, and the accessibility of its requisite starting materials.
Retrosynthetic Analysis and Key Starting Materials
A logical retrosynthetic disconnection of the target molecule reveals a powerful and convergent synthetic strategy. The carboxylic acid at the C-2 position strongly suggests a malonic ester synthesis route, which classically installs a carboxymethyl group. The indan ring itself can be formed via a double alkylation reaction, creating the two necessary C-C bonds in a single cyclization step.
This leads to two primary starting material fragments:
-
A nucleophilic C2-synthon, provided by diethyl malonate .
-
A dielectrophilic fragment, 3-methoxy-1,2-bis(bromomethyl)benzene , which forms the fused benzene and C1/C3 components of the indan ring.
Caption: Retrosynthetic pathway for the target molecule.
Primary Synthetic Route: Malonic Ester Cyclization
This strategy leverages the acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13), allowing for easy formation of a resonance-stabilized enolate.[2] This potent nucleophile can then be reacted with a suitable dielectrophile, such as a bis(bromomethyl)benzene derivative, to construct the indan ring system in a highly efficient one-pot procedure.
Principle of the Reaction
The core of this synthesis involves three key transformations:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates diethyl malonate to form the sodiomalonic ester, a soft nucleophile.
-
Intramolecular Double S
N2 Alkylation: The enolate attacks one of the electrophilic benzylic carbons of 3-methoxy-1,2-bis(bromomethyl)benzene. The resulting mono-alkylated intermediate, still containing an acidic proton, is rapidly deprotonated and undergoes a second, intramolecular SN2 reaction to close the five-membered ring. -
Saponification and Decarboxylation: The resulting cyclic diester is hydrolyzed to a dicarboxylic acid (a malonic acid derivative). Upon heating, β-dicarboxylic acids readily undergo decarboxylation to yield the final product.[2]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Diethyl 4-methoxy-2,3-dihydro-1H-indene-2,2-dicarboxylate
-
Setup: Equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Base Preparation: In the flask, dissolve sodium metal (1.05 eq.) in absolute ethanol (sufficient volume for dissolution and stirring) at room temperature to generate sodium ethoxide in situ. Alternatively, use a commercial solution of sodium ethoxide.
-
Enolate Formation: To the stirred sodium ethoxide solution, add diethyl malonate (1.00 eq.) dropwise via the dropping funnel. Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Cyclization: Dissolve 3-methoxy-1,2-bis(bromomethyl)benzene (1.00 eq.) in anhydrous tetrahydrofuran (THF) or ethanol. Add this solution dropwise to the malonate enolate solution over 1-2 hours. The choice of a slow addition rate is critical to favor the intramolecular cyclization over intermolecular polymerization.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (typically 60-80°C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diester. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
Saponification: Dissolve the purified diester from Step 1 in ethanol and add an aqueous solution of sodium hydroxide (2.5 eq.). Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Isolation of Dicarboxylic Acid: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification and Decarboxylation: Carefully acidify the cold aqueous layer with concentrated hydrochloric acid (HCl) to pH 1-2. The resulting malonic acid derivative may precipitate. Gently heat the acidified mixture to 80-100°C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases (typically 1-2 hours).
-
Final Isolation: Cool the mixture in an ice bath. Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to afford the final product, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Mechanistic Elucidation
The reaction proceeds through a well-defined sequence of nucleophilic attack and cyclization, followed by a classic ester hydrolysis and decarboxylation cascade.
Caption: Workflow of the Malonic Ester Synthesis Route.
Data and Reagent Summary
For successful synthesis, careful selection and handling of reagents are paramount. The table below summarizes the key components and their roles.
| Reagent/Component | Role | Key Considerations |
| Diethyl Malonate | Nucleophile Precursor | Should be pure and dry. The two ester groups activate the α-protons for deprotonation.[3] |
| 3-Methoxy-1,2-bis(bromomethyl)benzene | Dielectrophile | A key starting material; stability can be a concern. Should be handled with care as it is a lachrymator. |
| Sodium Ethoxide (NaOEt) | Base | Must be anhydrous to prevent premature hydrolysis of esters. Strong enough to fully deprotonate diethyl malonate.[2] |
| Ethanol / THF | Solvent | Must be anhydrous. Ethanol is suitable for NaOEt generation; THF can improve solubility. |
| Sodium Hydroxide (NaOH) | Hydrolysis Reagent | Used for saponification of the diester intermediate. |
| Hydrochloric Acid (HCl) | Acidification & Decarboxylation Catalyst | Neutralizes the carboxylate and protonates the intermediate to facilitate the loss of CO₂.[2] |
Conclusion
The synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is efficiently achieved through a robust and reliable malonic ester cyclization strategy. This method, starting from diethyl malonate and a substituted bis-halide, offers excellent control and generally good yields. The causality of the experimental design is clear: the acidic nature of the malonate enables its function as a superior nucleophile, while the subsequent hydrolysis and thermally-induced decarboxylation provide a clean conversion to the final monosubstituted carboxylic acid. For researchers and drug development professionals, this pathway represents a foundational and scalable approach to accessing this important class of indane-based molecular scaffolds.
References
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
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ChemSynthesis. (2025). methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). MW vs. US in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid (1). Retrieved from [Link]
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ResearchGate. (n.d.). The Alkylation of Malonic Ester. Retrieved from [Link]
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ACS Publications. (n.d.). Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent. The Journal of Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
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National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[1]annulen-7-ols. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions - The Malonic Ester Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]
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An In-Depth Technical Guide to the Isomers of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a cornerstone of modern drug development, with the stereochemical configuration of a molecule often dictating its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the synthesis, resolution, and characterization of the enantiomers of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. Due to the limited availability of direct literature on this specific compound, this document presents a prospective approach, detailing methodologies extrapolated from well-established procedures for analogous indane and carboxylic acid derivatives. The principles and protocols outlined herein are designed to provide a robust framework for researchers entering this area of study.
Introduction: The Significance of Stereoisomers in Methoxy-Indane Scaffolds
The indane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy substituent can significantly influence the electronic and steric properties of the molecule, potentially modulating its interaction with biological targets. Indanone derivatives, for instance, have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. Furthermore, studies on methoxy-substituted indolyl-pyridinyl-propenones have revealed that the position of the methoxy group can dramatically alter both the potency and the mechanism of cell death in cancer cells[2].
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid possesses a single stereocenter at the C2 position, and therefore exists as a pair of enantiomers, (R)- and (S)-4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological activities and metabolic fates[3]. Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of this compound is of paramount importance for any meaningful investigation into its therapeutic potential.
This guide will delineate a proposed synthetic pathway to the racemic mixture, followed by a detailed exploration of classical and chromatographic methods for chiral resolution. Finally, we will discuss analytical techniques for the characterization and determination of enantiomeric purity.
Proposed Synthesis of Racemic 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Caption: Proposed Synthetic Pathway to Racemic 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Step-by-Step Synthetic Protocol (Prospective)
-
Stobbe Condensation: React 3-methoxybenzaldehyde with diethyl succinate in the presence of a strong base such as potassium t-butoxide to form the corresponding cinnamic acid derivative.
-
Catalytic Hydrogenation: Reduce the double bond of the cinnamic acid derivative using catalytic hydrogenation (e.g., H₂, Pd/C) to yield the substituted phenylpropanoic acid.
-
Intramolecular Friedel-Crafts Acylation: Cyclize the phenylpropanoic acid derivative using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent to form 4-methoxy-1-indanone.
-
Malonic Ester Synthesis: React 4-methoxy-1-indanone with diethyl malonate in the presence of a base like sodium ethoxide. This is followed by reduction of the ketone and subsequent reactions to introduce the carboxylic acid at the 2-position. A more direct approach may involve a Knoevenagel condensation followed by reduction and hydrolysis.
-
Hydrolysis and Decarboxylation: Saponify the resulting diester with a strong base (e.g., NaOH), followed by acidification and heating to promote decarboxylation, yielding the target racemic 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Chiral Resolution of the Enantiomers
The separation of a racemic mixture into its constituent enantiomers is a critical step in the development of chiral compounds. Two primary strategies are commonly employed: classical resolution via diastereomeric salt formation and chiral chromatography.
Classical Resolution via Diastereomeric Salt Formation
This method relies on the reaction of the racemic carboxylic acid with a chiral, enantiomerically pure base to form a pair of diastereomeric salts.[4][5] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]
Commonly Used Chiral Resolving Agents for Carboxylic Acids:
Caption: Workflow for Classical Chiral Resolution via Diastereomeric Salt Formation.
Protocol for Classical Resolution:
-
Salt Formation: Dissolve the racemic 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chosen chiral resolving agent.
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out. The optimal solvent and crystallization conditions will need to be determined empirically.
-
Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid. The chiral resolving agent can be recovered from the aqueous layer.
-
Isolation of the Second Enantiomer: The second enantiomer can be recovered from the mother liquor from the initial crystallization by acidification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Commonly Used Chiral Stationary Phases for Acidic Compounds:
-
Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives coated on a silica support). These are versatile and widely used.
-
Protein-based CSPs: (e.g., based on bovine serum albumin or α1-acid glycoprotein).
-
Weak anion exchange (WAX) CSPs: These are particularly effective for the separation of acidic compounds.
Table 1: Prospective Chiral HPLC Method Parameters
| Parameter | Recommended Starting Conditions | Rationale |
| Column | Polysaccharide-based (e.g., CHIRALPAK® AD-H) or WAX (e.g., CHIRALPAK® QN-AX) | Proven efficacy for a broad range of acidic enantiomers.[6] |
| Mobile Phase | Hexane/Isopropanol with a small amount of acidic modifier (e.g., 0.1% Trifluoroacetic Acid) | Normal phase chromatography often provides good selectivity for these types of compounds. The acidic modifier ensures the analyte is in a single protonation state. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or a wavelength corresponding to the absorbance maximum of the aromatic ring. | The indane structure provides a chromophore for UV detection. |
Analytical Characterization of Isomers
Once the enantiomers have been separated, their identity and enantiomeric purity must be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. The carboxylic acid proton typically appears as a broad singlet in the ¹H NMR spectrum between 10-13 ppm.[7] The carbonyl carbon in the ¹³C NMR spectrum is expected to resonate in the 170-185 ppm range.[7]
To determine enantiomeric purity using NMR, a chiral solvating agent (CSA) or a chiral derivatizing agent can be used.
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers in solution.[8] This can induce small, but measurable, differences in the chemical shifts of certain protons in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.[9]
-
Chiral Derivatizing Agents: The carboxylic acid can be converted into a diastereomeric ester or amide by reaction with a chiral alcohol or amine. The resulting diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric ratio.
Polarimetry
Enantiomers rotate plane-polarized light in equal but opposite directions. Polarimetry can be used to determine the specific rotation of each purified enantiomer, which is a characteristic physical property.
Chiral HPLC
As described in the resolution section, chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of a sample.
Potential Biological Significance
Given the broad spectrum of biological activities exhibited by related indane and methoxy-substituted compounds, it is highly probable that the enantiomers of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid will display stereoselective biological effects. Methoxy groups on aromatic rings are known to be important for interactions with biological targets and can also influence the metabolic profile of a compound.[10] A recent study on 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives demonstrated significant anti-inflammatory activity.[11] Therefore, the separation and individual biological evaluation of the enantiomers of the title compound is a critical step in elucidating its therapeutic potential and understanding its structure-activity relationship.
Conclusion
This technical guide has provided a prospective yet comprehensive framework for the synthesis, resolution, and characterization of the isomers of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. By leveraging established methodologies from analogous chemical systems, researchers can confidently approach the study of this and related chiral indane derivatives. The detailed protocols and analytical strategies outlined herein are intended to serve as a valuable resource for scientists and drug development professionals, facilitating the exploration of the pharmacological potential of these intriguing molecules. The importance of studying the individual stereoisomers cannot be overstated, as it is a fundamental requirement for the development of safe and effective chiral drugs.
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Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]
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Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Document ID: AN-2026-01-24-IND
Abstract: This document provides a comprehensive, field-tested guide for the multi-step synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. This valuable indane derivative serves as a crucial building block in the development of advanced pharmaceutical agents and novel materials. The protocol herein is designed for maximum reproducibility and scalability, detailing not only the procedural steps but also the underlying chemical principles and critical process parameters. We emphasize a self-validating approach, with clear guidance on reaction monitoring, purification, and characterization.
Introduction and Strategic Overview
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a structurally significant scaffold in medicinal chemistry. The constrained bicyclic system of the indane core, combined with the electronic properties of the methoxy group and the synthetic handle of the carboxylic acid, makes it an attractive starting point for generating compound libraries for drug discovery. For instance, related indane structures are found in molecules investigated for their potent inhibitory effects on key biological targets like phosphodiesterase 1 (PDE1).[1]
The synthetic strategy detailed below is a robust, four-step sequence designed from fundamental and well-established organic transformations. The pathway begins with the construction of the indanone core via an intramolecular Friedel-Crafts acylation, followed by the introduction of a carboxylate precursor at the C-2 position. Subsequent deoxygenation of the ketone and final hydrolysis yield the target compound. This approach was selected for its reliability, use of accessible starting materials, and logical progression of functional group transformations.
Overall Synthetic Workflow Diagram
Figure 1: High-level schematic of the four-step synthesis protocol.
Materials and Methods
Reagents and Solvents
All reagents should be of ACS grade or higher and used as received unless otherwise specified. Solvents should be anhydrous where indicated.
| Reagent/Solvent | Formula | MW ( g/mol ) | Supplier | Grade |
| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | Sigma-Aldrich | 98% |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | Sigma-Aldrich | 115% |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | Sigma-Aldrich | Reagent |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | Sigma-Aldrich | Anhydrous |
| Hydrazine Monohydrate | H₆N₂O | 50.06 | Sigma-Aldrich | 98% |
| Potassium Hydroxide | KOH | 56.11 | Sigma-Aldrich | ≥85% |
| Diethylene Glycol | C₄H₁₀O₂ | 106.12 | Sigma-Aldrich | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich | Anhydrous |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Sigma-Aldrich | 200 Proof |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Fisher Scientific | 37% w/w |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific | ACS Grade |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | Fisher Scientific | ACS Grade |
Detailed Synthesis Protocols
Step 1: Synthesis of 4-Methoxy-1-indanone
Principle: This step employs an intramolecular Friedel-Crafts acylation to form the five-membered ring of the indanone core. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium, promoting the cyclization of the carboxylic acid onto the electron-rich aromatic ring. This is a standard and efficient method for constructing indanone systems from 3-arylpropanoic acids.[2]
Procedure:
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-(2-methoxyphenyl)propanoic acid (18.0 g, 0.10 mol).
-
Carefully add polyphosphoric acid (100 g) to the flask. Caution: PPA is highly viscous and corrosive.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. The starting material will slowly dissolve.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes). The reaction is typically complete within 2-3 hours.
-
Allow the mixture to cool to approximately 60 °C and then carefully pour it onto 500 g of crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.
-
Extract the aqueous slurry with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (silica gel, gradient elution 10-40% EtOAc in hexanes) to afford 4-methoxy-1-indanone as a pale yellow solid.
-
Expected Yield: 80-90%
-
Characterization: Confirm structure by ¹H NMR and compare with literature data.
-
Step 2: Synthesis of Methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Principle: This reaction is an intramolecular Claisen condensation (a Dieckmann condensation) where the enolate of the indanone, generated by sodium hydride, attacks dimethyl carbonate.[3] This introduces a methoxycarbonyl group at the C-2 position, which is activated by the adjacent ketone.
Procedure:
-
To a flame-dried 500 mL three-neck flask under an argon atmosphere, add sodium hydride (60% dispersion, 4.8 g, 0.12 mol) and wash with anhydrous hexanes (2 x 20 mL) to remove the mineral oil.
-
Add anhydrous THF (150 mL) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-methoxy-1-indanone (16.2 g, 0.10 mol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then add dimethyl carbonate (10.8 g, 0.12 mol) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH is ~2-3.
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude oil is purified by column chromatography (silica gel, 20-50% EtOAc in hexanes) to give the target β-keto ester.
-
Expected Yield: 65-75%
-
Characterization: Confirm structure by ¹H NMR, noting the disappearance of the C-2 protons and the appearance of a methyl ester singlet.
-
Step 3: Synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Principle: The Wolff-Kishner reduction is employed to deoxygenate the C-1 ketone. The reaction proceeds via the formation of a hydrazone intermediate, which, upon heating with a strong base (KOH) in a high-boiling solvent, eliminates N₂ gas to yield the methylene group. This method is ideal as it operates under basic conditions, preserving the ester and methoxy functional groups.
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser, combine methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (11.0 g, 0.05 mol), diethylene glycol (100 mL), and hydrazine monohydrate (5.0 g, 0.10 mol).
-
Heat the mixture to 120 °C for 2 hours to ensure complete formation of the hydrazone.
-
Cool the mixture slightly and add potassium hydroxide pellets (8.4 g, 0.15 mol). Caution: The addition is exothermic.
-
Slowly heat the reaction mixture to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 4-5 hours until nitrogen evolution ceases.
-
Cool the reaction to room temperature and pour it into 300 mL of water.
-
Acidify the aqueous solution to pH ~3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify via flash chromatography (silica gel, 5-20% EtOAc in hexanes) to obtain the reduced ester as a clear oil.
-
Expected Yield: 70-80%
-
Characterization: Confirm structure by ¹H NMR, noting the disappearance of the ketone signal in ¹³C NMR and the appearance of a new benzylic methylene signal in ¹H NMR.
-
Step 4: Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Principle: The final step is a standard saponification, where the methyl ester is hydrolyzed to the corresponding carboxylate salt using potassium hydroxide. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. This is a reliable and high-yielding transformation.[4]
Procedure:
-
Dissolve methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate (8.25 g, 0.04 mol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add potassium hydroxide (4.5 g, 0.08 mol) and heat the mixture to reflux for 3 hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6 M HCl. A white precipitate will form.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water (3 x 30 mL), and dry in a vacuum oven at 50 °C.
-
Expected Yield: 90-98%
-
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be determined and compared to literature values.[5]
-
References
-
PrepChem.com (n.d.). Synthesis of 2-indancarboxylic acid. Available at: [Link]
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Serafin, K., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (PMC). Available at: [Link]
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Application Notes and Protocols for the Purification of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Introduction
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a valuable intermediate in the synthesis of various biologically active molecules and advanced materials. Achieving high purity of this compound is critical for ensuring the desired outcomes in subsequent research and development activities. This guide provides a comprehensive overview of the key purification methodologies, offering detailed protocols and the scientific rationale behind each strategic choice. The methods described herein are designed to be robust and adaptable, allowing researchers to obtain material of exceptional purity.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. A common synthetic route to 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid involves the alkylation of diethyl malonate with a suitable methoxy-substituted benzyl halide, followed by saponification and decarboxylation.
Based on this pathway, the primary impurities are likely to be:
-
Unreacted Starting Materials: Residual 4-methoxybenzyl halide and diethyl malonate.
-
Dialkylated By-product: Diethyl 2,2-bis(4-methoxybenzyl)malonate, formed from a second alkylation of the malonic ester.
-
Intermediate Ester: Diethyl 2-(4-methoxybenzyl)malonate, which may persist if hydrolysis is incomplete.
-
Decarboxylation By-products: Impurities arising from undesired side reactions during the decarboxylation step.[1]
A logical purification strategy will systematically remove these impurities based on their differing physicochemical properties.
Purification Strategy Overview
A multi-step approach is recommended to achieve high purity. The general workflow involves an initial purification by acid-base extraction to isolate the acidic product from neutral impurities, followed by either recrystallization or column chromatography for final polishing.
Caption: General purification workflow for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Method 1: Acid-Base Extraction
This technique leverages the acidic nature of the target compound to separate it from neutral impurities.[2] The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving neutral organic impurities in the organic phase.[2]
Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times to ensure complete transfer of the acidic product to the aqueous phase.
-
Separation: Combine the aqueous layers and wash with the organic solvent used in step 1 to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 6M HCl) until the pH is acidic (pH ~2), leading to the precipitation of the purified carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Solvent Selection
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For carboxylic acids, common and effective solvents include ethanol, methanol, and water, or mixtures thereof.[3] The solubility of carboxylic acids can also be influenced by the presence of water in organic solvents.[4]
| Solvent System | Suitability for Aromatic Carboxylic Acids |
| Ethanol/Water | Excellent |
| Methanol/Water | Excellent |
| Ethyl Acetate/Hexane | Good |
| Toluene | Moderate |
Protocol
-
Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to the crude 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Method 3: Column Chromatography
For challenging separations or to achieve the highest purity, silica gel column chromatography is the method of choice. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent).
Eluent System Development
A common issue with the chromatography of carboxylic acids on silica gel is peak tailing due to strong interactions with the stationary phase. To mitigate this, a small amount of an acidic modifier, such as acetic acid or formic acid, is often added to the eluent.[5] This ensures the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and resolution.[5]
A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane, with the addition of 0.1-1% acetic acid.
Protocol
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane with 0.5% acetic acid) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Step-wise process of purification by column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The selection of the most appropriate purification method for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid will depend on the nature and quantity of the impurities present, as well as the desired final purity. A combination of acid-base extraction followed by either recrystallization or column chromatography will, in most cases, yield a product of high purity suitable for demanding research and development applications.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Reddit. Column chromatography of carboxylic acids? r/chemistry. Available at: [Link]
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Chemistry LibreTexts. 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Available at: [Link]
- Google Patents. CN101318887B - Method for preparing indene compounds.
-
Organic Chemistry Portal. Synthesis of indenes. Available at: [Link]
-
Pearson+. Draw the products of the following reactions: e. diethyl malonate... | Study Prep. Available at: [Link]
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ResearchGate. How to separate ester from carboxylic acid by using chromatography?. Available at: [Link]
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University of Calgary. Ch21: Malonic esters. Available at: [Link]
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Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]
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ResearchGate. (PDF) Solvent design for crystallization of carboxylic acids. Available at: [Link]
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ChemBK. 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Available at: [Link]
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ChemSynthesis. methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. Available at: [Link]
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Clark University. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available at: [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
RWTH Publications. Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks. Available at: [Link]
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KOPS. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Available at: [Link]
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University of Rochester. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
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PubChemLite. 4-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. Available at: [Link]
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OSTI.gov. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available at: [Link]
-
PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Available at: [Link]
-
PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Available at: [Link]
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- 5. reddit.com [reddit.com]
Protocol and Application Notes for the Recrystallization of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the purification of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid via recrystallization. Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds, critical in both academic research and the pharmaceutical industry for ensuring the purity of synthetic intermediates and active pharmaceutical ingredients (APIs).[1][2] This protocol details the principles of solvent selection, a step-by-step methodology, troubleshooting, and methods for purity verification. The causality behind each experimental choice is explained to empower the researcher to adapt and optimize the procedure.
Introduction and Scientific Principles
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Achieving high purity of this compound is essential for the success of subsequent synthetic steps and for ensuring the quality of final products.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[3][4] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[4][5][6] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the desired compound's solubility decreases, forcing it to crystallize out of the solution.[4][5] Impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor") and are separated by filtration.[5] Slow, controlled cooling is paramount as it allows for the selective incorporation of the target molecule into a growing crystal lattice, excluding impurities and leading to the formation of large, well-defined crystals.[3][4]
Physicochemical Properties of the Target Compound
A thorough understanding of the compound's properties is the foundation of a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [7] |
| Molecular Weight | 192.21 g/mol | [7] |
| Appearance | Likely a crystalline solid, potentially colorless to yellowish. | [8] |
| Storage | Sealed in a dry environment at 2-8°C. | [7] |
The Critical Role of Solvent Selection
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound well when hot but poorly when cold.
Characteristics of an Ideal Recrystallization Solvent:
-
High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the compound at or near its boiling point.
-
Low Solubilizing Power at Low Temperatures: The solvent should afford poor solubility for the compound at low temperatures (e.g., in an ice bath) to maximize recovery.
-
Appropriate Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[1]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.
Recommended Solvents for Screening:
Given the aromatic and carboxylic acid functionalities of the target molecule, the following solvents and solvent systems are recommended for initial screening. Carboxylic acids often crystallize well from protic solvents like alcohols or water, or mixtures thereof.[9]
| Solvent / System | Rationale & Expected Behavior |
| Ethanol | Carboxylic acids generally show good solubility in alcohols. Ethanol often provides the desired steep solubility curve.[9] |
| Ethyl Acetate | A moderately polar solvent that is excellent for many organic compounds.[9] |
| Acetone | A polar aprotic solvent; its high volatility facilitates easy drying. |
| Ethanol/Water | A powerful solvent pair. The compound is likely soluble in ethanol and less soluble in water. Water acts as the "anti-solvent." |
| Acetone/Hexane | A common pair where the compound is soluble in the polar solvent (acetone) and insoluble in the non-polar anti-solvent (hexane).[9] |
Solvent Selection Workflow
The following diagram outlines the logical process for selecting an appropriate solvent system.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
Detailed Recrystallization Protocol
This protocol assumes a starting quantity of approximately 1-5 grams of crude material. Adjust volumes accordingly for different scales.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Handle all organic solvents in a certified chemical fume hood.
-
Hazard Information: This compound is harmful if swallowed, in contact with skin, or if inhaled (GHS Hazard Statements: H302, H312, H332).[7] Avoid generating dust and ensure adequate ventilation.[7]
-
Heating: Never heat flammable organic solvents with an open flame. Use a hot plate with a stirrer or a heating mantle.
Workflow Diagram
Caption: Step-by-step workflow for the recrystallization process.
Step-by-Step Methodology:
-
Dissolution of the Crude Solid:
-
Place the crude 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar.
-
Place the flask on a stirrer/hotplate and add the chosen solvent (e.g., ethanol) in small portions while heating and stirring.
-
Continue adding hot solvent just until all the solid material has dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which is necessary for crystallization to occur upon cooling. An excess of solvent will result in low or no yield.
-
-
(Optional) Decolorization with Activated Charcoal:
-
If the hot solution is colored (and the pure compound is known to be colorless), it may contain high-molecular-weight colored impurities.
-
Remove the flask from the heat and allow it to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a very small amount (a spatula tip) of activated charcoal to the solution.
-
Gently reheat the mixture to boiling for a few minutes. Causality: The activated charcoal has a high surface area that adsorbs the colored impurities.[3]
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
This step removes insoluble materials. It must be performed quickly to prevent the desired compound from crystallizing prematurely.
-
Set up a gravity filtration apparatus (short-stemmed funnel with fluted filter paper) into a clean, pre-warmed Erlenmeyer flask.
-
Causality: Pre-warming all glassware by placing it in an oven or rinsing with hot solvent prevents a drop in temperature, which would cause premature crystallization and loss of product in the filter paper.
-
Pour the hot solution through the fluted filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.
-
-
Crystallization via Slow Cooling:
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.[3] Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.[3]
-
-
Isolation and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent. Causality: Washing with cold solvent removes the residual mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the purified product.[10]
-
Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.
-
-
Drying the Final Product:
-
Carefully scrape the purified crystals from the filter paper onto a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by air drying, placing them in a desiccator, or using a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Re-heat the solution and boil off some of the solvent to increase concentration. 2. Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.[6] 3. Add a "seed crystal" (a tiny amount of pure compound) to initiate crystallization.[3] |
| Product "oils out" instead of crystallizing. | 1. The melting point of the compound is below the boiling point of the solvent. 2. The solution is cooling too rapidly or is highly impure. | 1. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. 2. Change to a solvent with a lower boiling point or use a solvent-pair system. |
| Very low recovery of purified product. | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration. 3. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly chilled in an ice bath before filtering. Consider a different solvent system. 2. Repeat the process, ensuring all filtration glassware is adequately pre-heated. 3. Use a minimal amount of ice-cold solvent for washing. |
Verification of Purity
The success of the recrystallization must be validated.
-
Melting Point Analysis: This is the most common and immediate method. A pure compound will have a sharp melting point (a narrow range of 1-2°C). Impurities typically cause the melting point to be depressed and broaden the range.[3] Compare the experimental melting point to the literature value if available.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should show a single, distinct spot, while the crude material may show multiple spots.
-
Spectroscopic Analysis: For rigorous confirmation, techniques such as ¹H NMR, ¹³C NMR, and HPLC can provide quantitative data on the purity of the final product.
By following this detailed protocol and understanding the principles behind each step, researchers can consistently obtain high-purity 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, ensuring the integrity and success of their scientific endeavors.
References
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester. [Link]
- Purification of carboxylic acids by complexation with selective solvents - Google P
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Recrystallization - Chemistry LibreTexts. [Link]
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methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate - ChemSynthesis. [Link]
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Crystallization - Organic Chemistry at CU Boulder. [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
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3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate - NIH. [Link]
- Purification of aromatic polycarboxylic acids by recrystallization - Google P
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Recrystallization Definition, Principle &Purpose - PraxiLabs. [Link]
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COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
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SOP: CRYSTALLIZATION - UCT Science. [Link]
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Recrystallization of Drugs: Significance on Pharmaceutical Processing - SciSpace. [Link]
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1-oxo-2,3-dihydroindene-4-carboxylic acid - ChemBK. [Link]
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RECRYSTALLISATION - University of Sydney. [Link]
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Lab Procedure: Recrystallization - LabXchange. [Link]
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A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. [Link]
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A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). [Link]
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Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash. [Link]
-
1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. [Link]
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(PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid † - ResearchGate. [Link]
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Chemistry Crystallization - sathee jee. [Link]
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- 2-(Alkoxy or aryloxy carbonyl)-4-methyl-6-(2,6,6-trimethylcyclohex-1-enyl)
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(4-methoxyphenyl) 1H-indene-2-carboxylate | C17H14O3 | CID 153718493 - PubChem. [Link]
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1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo- - ChemBK. [Link]
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methyl 3,6-dimethoxy-1H-indene-2-carboxylate - ChemSynthesis. [Link]
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High-Performance Chromatographic Purification of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Application Note & Protocol
Abstract
This guide provides a comprehensive framework for the purification of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will explore the fundamental principles guiding the selection of chromatographic conditions, focusing on both achiral preparative purification using reversed-phase chromatography and enantiomeric resolution via chiral chromatography. The protocols detailed herein are designed to be robust and scalable, offering researchers a validated starting point for achieving high purity and, if required, enantiomeric separation of the target compound.
Introduction: The Purification Challenge
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a structurally significant molecule, often synthesized as a racemic mixture. Its purification from crude reaction mixtures presents several challenges. The presence of both a polar carboxylic acid group and a non-polar indane scaffold necessitates a carefully optimized chromatographic strategy. Furthermore, as biological activity is often enantiomer-specific, resolving the racemic mixture into its constituent enantiomers is a critical step in many drug development pipelines.[1] This document details the rationale and methodology for tackling these purification challenges head-on.
Physicochemical Properties & Chromatographic Strategy
The molecular structure dictates the separation strategy. The target compound possesses:
-
A hydrophobic bicyclic indane core .
-
A polar, ionizable carboxylic acid group . The pKa of similar indane carboxylic acids is typically in the range of 3.5-4.5.[2]
-
A moderately polar methoxy group .
-
A chiral center at the C-2 position.
This amphiphilic nature makes it an ideal candidate for Reversed-Phase Chromatography (RPC) , which separates molecules based on hydrophobic interactions.[3] For RPC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[4] However, the ionizable carboxylic acid requires careful mobile phase pH control to ensure reproducible retention and sharp, symmetrical peaks.[5]
For separating the enantiomers, a specialized Chiral Stationary Phase (CSP) is required, often operated in Normal-Phase (NP) mode with non-aqueous mobile phases.[1][3]
Overall Purification Workflow
The logical flow from a crude synthetic mixture to a highly pure final product involves several key stages. The initial preparative step focuses on isolating the compound from synthesis by-products, followed by an optional chiral separation if enantiopurity is required.
Caption: General workflow for the purification of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Protocol 1: Preparative Achiral Purification by Reversed-Phase HPLC
The primary goal of this protocol is to isolate the target compound from impurities generated during synthesis. The key to success is suppressing the ionization of the carboxylic acid group to prevent peak tailing and ensure consistent retention.
Causality of Experimental Choices:
-
Stationary Phase (C18): C18 (octadecylsilane) is a highly hydrophobic and versatile stationary phase, making it the industry standard for RPC. It provides strong retention for the non-polar indane core of the molecule.[4][6]
-
Mobile Phase pH Control: Carboxylic acids can exist in both protonated (neutral) and deprotonated (anionic) forms. The anionic form has very poor retention on a C18 column, leading to broad, fronting, or split peaks. By adding a small amount of an acid (like Trifluoroacetic Acid - TFA or Formic Acid) to the mobile phase, the equilibrium is shifted to the neutral, protonated form. A general rule is to maintain the mobile phase pH at least 2 units below the compound's pKa.[5] This ensures the analyte interacts with the stationary phase as a single, neutral species, resulting in sharp, well-defined peaks.
Materials & Equipment
-
Preparative HPLC system with a gradient pump and UV detector
-
C18-bonded silica column (preparative scale, e.g., 5-10 µm particle size)
-
Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Crude 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
Sample solvent: DMSO or a mixture of Acetonitrile/Water
-
Rotary evaporator
Step-by-Step Protocol
-
Sample Preparation: Dissolve the crude product in a minimal amount of the sample solvent to create a concentrated stock solution. Ensure complete dissolution; filter if particulates are present.
-
Method Development (Analytical Scale): Before scaling up, perform an analytical run on a smaller C18 column. Run a fast scouting gradient (e.g., 5% to 95% B over 10-15 minutes) to determine the approximate elution time of the target compound.
-
Preparative Scale-Up:
-
Equilibrate the preparative C18 column with a mixture of 95% Solvent A and 5% Solvent B for at least 5 column volumes.
-
Inject the dissolved crude sample onto the column.
-
Run the gradient optimized from the analytical scale. A typical starting gradient is detailed in the table below.
-
Monitor the elution profile using a UV detector (a wavelength of ~254 nm is a good starting point for aromatic compounds).
-
Collect fractions corresponding to the main peak of interest.
-
-
Post-Purification Processing:
-
Combine the pure fractions as determined by analytical HPLC.
-
Remove the acetonitrile and water using a rotary evaporator. A final lyophilization step may be necessary to obtain a dry, fluffy solid.
-
Confirm the purity and identity of the final product using analytical HPLC, NMR, and Mass Spectrometry.
-
Recommended HPLC Parameters
| Parameter | Setting |
| Column | Preparative C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Deionized Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 20.0 mL/min |
| Gradient | 30% B to 70% B over 25 minutes |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (dependent on concentration) |
Protocol 2: Enantiomeric Separation by Chiral HPLC
If the individual enantiomers are required, a subsequent chiral separation step is necessary. This typically employs a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds, including carboxylic acids.[1]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): CSPs create a chiral environment within the column. Enantiomers fit differently into this environment, leading to differential retention times. For carboxylic acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often successful.
-
Normal-Phase Mode: Many polysaccharide-based CSPs show better selectivity in normal-phase mode, using non-polar mobile phases like hexane or heptane modified with a polar solvent like isopropanol or ethanol.[1][3] The acidic nature of the analyte often requires the addition of a small amount of an acidic modifier (like TFA or acetic acid) to the mobile phase to improve peak shape, even in normal-phase mode.
Materials & Equipment
-
Analytical HPLC system with a UV detector
-
Chiral Stationary Phase column (e.g., Chiralcel® OJ or similar)
-
Mobile Phase: Hexane/Isopropanol mixture with 0.1% TFA
-
Purified racemic 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Step-by-Step Protocol
-
Sample Preparation: Dissolve the purified racemic compound in the mobile phase.
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject a small volume (5-10 µL) of the sample. Run the analysis isocratically (with a constant mobile phase composition).
-
Optimization: If resolution is poor, adjust the ratio of hexane to isopropanol. Reducing the amount of the more polar solvent (isopropanol) will generally increase retention times and may improve resolution.[4]
-
Scale-Up (Optional): Once analytical separation is achieved, the method can be transferred to a semi-preparative or preparative chiral column to isolate larger quantities of each enantiomer.
Recommended Chiral HPLC Parameters
| Parameter | Setting |
| Column | Chiralcel® OJ-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 90:10 Hexane:Isopropanol + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Conclusion
The successful purification of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is readily achievable through a systematic, two-stage chromatographic approach. Reversed-phase HPLC with an acidified mobile phase provides an effective and scalable method for initial purification from crude reaction mixtures. For applications requiring enantiopure material, subsequent separation on a chiral stationary phase, typically in normal-phase mode, can effectively resolve the racemic mixture. The protocols and principles outlined in this guide provide a solid foundation for researchers to obtain this valuable compound in high purity.
References
-
Chemistry LibreTexts. (2014). 11.14: The Synthesis of Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. (2023). Synthesis and Chiral Separation of Some 4-thioflavones. Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
-
ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?. Available at: [Link]
-
MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]
- Unknown Source.
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NIH National Center for Biotechnology Information. 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Available at: [Link]
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SIELC Technologies. HPLC Separation of Carboxylic Acids. Available at: [Link]
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ACS Publications. Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Available at: [Link]
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Wikipedia. Aqueous normal-phase chromatography. Available at: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Carboxylic Acid Derivative Reactions. Available at: [Link]
-
ChemSynthesis. methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. Available at: [Link]
-
PubMed. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Available at: [Link]
- Unknown Source. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
-
ChemBK. 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Available at: [Link]
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Sathyabama Institute of Science and Technology. UNIT – I - CARBOXYLIC ACIDS AND THEIR DERIVATIVES. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2025). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. Available at: [Link]
-
PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Available at: [Link]
-
PrepChem.com. Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid. Available at: [Link]
-
Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Available at: [Link]
-
NIH National Center for Biotechnology Information. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Available at: [Link]
-
NIH National Center for Biotechnology Information. 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Available at: [Link]
-
NIH National Center for Biotechnology Information. 2,3-dihydro-1H-indene-4-carbaldehyde. Available at: [Link]
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Application Notes and Protocols: Derivatization of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid for Bioassays
Introduction: The Potential of the Indane Scaffold in Drug Discovery
The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its rigid bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of small molecule probes and drug candidates. Specifically, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a versatile starting material for the generation of compound libraries for bioassays. The carboxylic acid moiety serves as a convenient handle for derivatization, allowing for the systematic modification of the molecule's physicochemical properties and its interaction with biological targets.
This guide provides a comprehensive overview of the derivatization of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid into amides and esters, along with detailed protocols and a discussion of their application in various bioassays. The derivatization strategies outlined herein are fundamental in the construction of small molecule libraries for high-throughput screening (HTS) and structure-activity relationship (SAR) studies.[1] By exploring the chemical space around the indane core, researchers can identify novel modulators of biological processes and starting points for drug development programs.
Derivatization Strategies: Building a Diverse Chemical Library
The primary functional group for derivatization on 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is the carboxylic acid itself. This moiety can be readily converted into a variety of other functional groups, with amide and ester formations being the most common and versatile strategies in medicinal chemistry. These reactions are generally reliable and can be performed with a wide range of commercially available amines and alcohols, allowing for the creation of a large and diverse library of compounds from a single starting material.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
Amide bond formation is one of the most frequently utilized reactions in drug discovery, owing to the high stability of the amide bond and its ability to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.[2] The direct reaction between a carboxylic acid and an amine is typically unfavorable and requires the activation of the carboxylic acid. Several classes of coupling reagents have been developed to facilitate this transformation efficiently under mild conditions.
The choice of coupling reagent and reaction conditions is critical for the successful synthesis of a diverse amide library. Key considerations include:
-
Efficiency and Yield: The chosen method should provide high yields with a broad range of amines to ensure the successful synthesis of the desired derivatives.
-
Compatibility with Functional Groups: The reagents and conditions should be mild enough to tolerate a variety of functional groups present on the amine coupling partner.
-
Minimization of Side Reactions: Racemization of chiral centers and other side reactions should be minimized. For the achiral 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, this is less of a concern for the acid component, but it is relevant if chiral amines are used.
-
Workup and Purification: The byproducts of the coupling reaction should be easily removable to simplify the purification of the final products.
Commonly used coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The addition of auxiliaries such as 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.
This protocol describes a general and reliable method for the synthesis of amides from 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid using EDCI and HOBt.
Materials:
| Reagent | CAS Number | Supplier |
| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | 76413-91-7 | [3] |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) | 25952-53-8 | Major chemical suppliers |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | Major chemical suppliers |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Major chemical suppliers |
| Amine (various) | Various | Major chemical suppliers |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Major chemical suppliers |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Major chemical suppliers |
Procedure:
-
Reaction Setup: To a solution of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Diagram of Amide Synthesis Workflow:
Caption: Workflow for the synthesis of amide derivatives.
Ester Formation: Modulating Polarity and Cell Permeability
Esterification is another powerful strategy to diversify the core structure. The conversion of the carboxylic acid to an ester can significantly alter the molecule's polarity, lipophilicity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic properties. Ester derivatives are often used to improve cell permeability, and in some cases, can act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
The choice of esterification method depends on the nature of the alcohol and the steric hindrance around the carboxylic acid.
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. While simple, it often requires harsh conditions and is not suitable for sensitive substrates.
-
Coupling Reagent-Mediated Esterification: Similar to amide synthesis, coupling reagents like DCC or EDCI can be used to activate the carboxylic acid for reaction with an alcohol. This method is generally milder than Fischer esterification.
-
Other Methods: For sterically hindered carboxylic acids or alcohols, more specialized methods may be required, such as the use of Yamaguchi or Mitsunobu conditions.
This protocol outlines a mild and efficient method for the synthesis of esters from 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid using EDCI and 4-Dimethylaminopyridine (DMAP) as a catalyst.
Materials:
| Reagent | CAS Number | Supplier |
| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | 76413-91-7 | [3] |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) | 25952-53-8 | Major chemical suppliers |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | Major chemical suppliers |
| Alcohol (various) | Various | Major chemical suppliers |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Major chemical suppliers |
Procedure:
-
Reaction Setup: To a solution of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add EDCI (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Diagram of Ester Synthesis Workflow:
Caption: Workflow for the synthesis of ester derivatives.
Application in Bioassays: From Molecules to Biological Insights
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Bioassays are the tools that enable this evaluation, providing data on how the synthesized compounds interact with biological systems. The choice of bioassay depends on the therapeutic area of interest and the specific biological question being addressed.
Types of Bioassays for Small Molecule Screening
A wide range of bioassays can be employed to screen small molecule libraries. These can be broadly categorized as:
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or a receptor. Enzyme inhibition assays are a common example, where the ability of a compound to block the activity of a specific enzyme is quantified.[4]
-
Cell-Based Assays: These assays use living cells to assess the biological activity of compounds in a more physiologically relevant context.[3][5][6] Cell-based assays can measure a variety of endpoints, including cell viability, proliferation, apoptosis, signal transduction, and gene expression.
-
Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired change in the phenotype of a cell or an organism, without prior knowledge of the specific molecular target.[7][8][9][10][11]
Case Study: Indene Derivatives as Succinate Dehydrogenase Inhibitors
A study on closely related 2,3-dihydro-1H-indene-2-carboxamides demonstrated their potential as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. This example illustrates a typical workflow from synthesis to biological evaluation.
Biological Evaluation Workflow:
-
Primary Screening: The synthesized library of indene carboxamides was screened for their ability to inhibit the enzymatic activity of SDH. This is a biochemical assay that directly measures the interaction of the compounds with the purified enzyme.
-
Dose-Response Analysis: Compounds that showed significant inhibition in the primary screen were further evaluated in dose-response assays to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
-
Structure-Activity Relationship (SAR) Analysis: The IC₅₀ values for the series of derivatives were compared to understand how different substituents on the amide nitrogen affect the inhibitory activity. This analysis helps in identifying the key structural features required for potent inhibition.
-
In-Cell and In-Vivo Efficacy: Promising candidates from the in vitro assays can be further tested in cell-based models and subsequently in animal models to assess their efficacy and pharmacokinetic properties in a more complex biological system.
Example Data Presentation:
| Compound ID | Amine Moiety | SDH Inhibition (IC₅₀, µM) |
| IA-1 | Benzylamine | 15.2 |
| IA-2 | 4-Chlorobenzylamine | 5.8 |
| IA-3 | 4-Methoxybenzylamine | 22.1 |
| IA-4 | Cyclohexylamine | > 50 |
This is representative data based on the trends observed in the cited literature.
This data suggests that aromatic amines are preferred over aliphatic amines for this particular target, and that electron-withdrawing substituents on the aromatic ring may enhance potency.
Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the synthesized indene derivatives against SDH.
Materials:
-
Purified succinate dehydrogenase (SDH)
-
Succinate (substrate)
-
DCPIP (2,6-dichlorophenolindophenol) (electron acceptor)
-
Phenazine methosulfate (PMS) (electron carrier)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Synthesized indene derivatives dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare a stock solution of the synthesized compounds in DMSO. Prepare serial dilutions of the compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, SDH enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a short period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (succinate) and the electron transfer reagents (PMS and DCPIP).
-
Measurement: Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of decrease in absorbance is proportional to the SDH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control reaction without any inhibitor. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Diagram of Bioassay Workflow:
Caption: General workflow for bioassay screening.
Conclusion and Future Directions
The derivatization of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid provides a straightforward and effective means to generate a library of novel compounds for biological screening. The amide and ester derivatives, synthesized through robust and well-established protocols, offer a diverse range of physicochemical properties that can be systematically explored to understand structure-activity relationships. The application of these derivatives in a variety of bioassays, from biochemical enzyme inhibition assays to cell-based phenotypic screens, can lead to the discovery of novel chemical probes and potential starting points for drug discovery programs. Further exploration of this scaffold could involve the introduction of additional diversity points on the aromatic ring or the indane core, further expanding the chemical space and the potential for discovering new bioactive molecules.
References
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]
-
Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Hilaris Publisher. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
-
A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information. [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]
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Application of High-Throughput Screening in Drug Discovery. AZoLifeSciences. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
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Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. PubMed. [Link]
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Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. ResearchGate. [Link]
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3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. National Institutes of Health. [Link]
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Phenotypic Screening Library. Otava Chemicals. [Link]
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Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]
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Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein. PubMed. [Link]
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Biological Assay: Its Types, Applications and Challenges. Longdom Publishing. [Link]
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1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-. U.S. Environmental Protection Agency. [Link]
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The Versatile Scaffold: Harnessing 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid in Modern Drug Discovery
The quest for novel therapeutic agents is an intricate dance of creativity and precision, where the identification of privileged scaffolds plays a pivotal role. Among these, the rigid, bicyclic structure of 2,3-dihydro-1H-indene, commonly known as indane, has emerged as a recurring motif in a multitude of biologically active compounds. Its unique conformational constraints and tunable physicochemical properties make it an attractive starting point for medicinal chemists. This application note delves into the utility of a specific, decorated indane derivative, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid , as a versatile scaffold for the development of targeted therapeutics. We will explore its application in the design of potent and selective antagonists for the Lysophosphatidic Acid 1 (LPA1) receptor, a key player in fibrotic diseases, and as a foundational structure for novel succinate dehydrogenase inhibitors (SDHIs) in the agrochemical field. This guide will provide not only the scientific rationale but also detailed, actionable protocols for the synthesis and evaluation of compounds derived from this promising scaffold.
The Indane Core: A Privileged Substructure in Medicinal Chemistry
The 2,3-dihydro-1H-indene ring system presents a fascinating blend of aromatic and aliphatic characteristics within a constrained bicyclic framework. This rigidity allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The indane scaffold is a key component in a variety of approved drugs, demonstrating its broad therapeutic applicability. The introduction of a carboxylic acid at the 2-position and a methoxy group on the aromatic ring, as in our scaffold of interest, provides crucial handles for both synthetic elaboration and modulation of pharmacokinetic and pharmacodynamic properties.
Application I: Targeting Fibrosis with LPA1 Receptor Antagonists
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its diverse biological effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. Overactivation of the LPA-LPA1 signaling axis has been strongly implicated in the pathogenesis of various fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis. Consequently, the development of potent and selective LPA1 receptor antagonists represents a promising therapeutic strategy.
The 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid scaffold has proven to be an exceptional foundation for the design of such antagonists. A prime example is the clinical candidate Fipaxalparant (SAR-100842) , which incorporates this core structure.
Fipaxalparant (SAR-100842) has the chemical name 2-(4-methoxy-3-(3-methylphenethoxy)benzamido)-2,3-dihydro-1H-indene-2-carboxylic acid.[1] This molecule showcases how the indane scaffold can be elaborated to achieve high-affinity and selective receptor binding.
Structure-Activity Relationship (SAR) Insights
The development of Fipaxalparant and related analogs has provided valuable insights into the structure-activity relationships for this class of LPA1 antagonists:
-
The Indane Carboxylic Acid Moiety: The carboxylic acid group is a critical pharmacophore, likely forming a key ionic interaction with a positively charged residue in the LPA1 receptor binding pocket.
-
The Amide Linker: The amide bond serves as a rigidifying element, properly orienting the two halves of the molecule.
-
The Methoxy Group: The 4-methoxy group on the indane ring can influence the molecule's electronic properties and may be involved in specific interactions within the receptor.
-
The Benzamide and Phenethoxy Substituents: These aromatic portions of the molecule explore a more lipophilic region of the binding pocket, and their substitution patterns are crucial for optimizing potency and selectivity.
The following diagram illustrates the key pharmacophoric elements of this antagonist class.
Caption: Key pharmacophoric features of indane-based LPA1 antagonists.
Experimental Protocols
The following is a representative, multi-step synthesis for the core scaffold and its subsequent elaboration into an LPA1 antagonist.
Sources
The Strategic Application of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Value of Conformationally Constrained Scaffolds in Drug Discovery
In the intricate dance of drug design, the ability to present key pharmacophoric elements in a defined spatial orientation is paramount for achieving high affinity and selectivity for a biological target. The 2,3-dihydro-1H-indene (indane) framework represents a valuable "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure effectively limits conformational flexibility, thereby reducing the entropic penalty upon binding to a target protein. The strategic incorporation of a methoxy group and a carboxylic acid moiety, as seen in 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, provides medicinal chemists with a versatile building block for the synthesis of novel therapeutic agents.
This guide provides a comprehensive overview of the applications of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization, and insights into its role in the development of biologically active compounds.
Physicochemical Properties and Design Rationale
The utility of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid as a scaffold in drug design stems from the interplay of its structural and electronic features.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| CAS Number | 76413-91-7 | [1] |
The methoxy group at the 4-position can act as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring, potentially modulating interactions with the target protein. The carboxylic acid at the 2-position serves as a key handle for derivatization, most commonly through amide bond formation, allowing for the exploration of a wide range of chemical space.[2] The constrained nature of the indane core helps to project these functional groups into specific vectors, a crucial aspect for optimizing ligand-receptor interactions.
Synthesis of the Scaffold: A Foundational Protocol
A robust and reproducible synthesis of the core scaffold is the essential first step in any medicinal chemistry campaign. While various methods for the synthesis of indanone and indene derivatives exist, a common approach involves the intramolecular Friedel-Crafts acylation of a suitable precursor.
Protocol: Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
This protocol outlines a potential synthetic route based on established chemical principles.
Workflow for the Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Caption: A potential synthetic workflow for the target compound.
Materials:
-
3-(3-Methoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Palladium on carbon (10%)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Step 1: Synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-one.
-
To a flask containing polyphosphoric acid (or Eaton's reagent), add 3-(3-methoxyphenyl)propanoic acid portion-wise with stirring.
-
Heat the mixture (typically 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to afford 4-methoxy-2,3-dihydro-1H-inden-1-one.
-
-
Step 2: Synthesis of Ethyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
-
To a suspension of sodium hydride in anhydrous THF, add a solution of 4-methoxy-2,3-dihydro-1H-inden-1-one and diethyl carbonate in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by silica gel chromatography.
-
-
Step 3: Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
-
Dissolve ethyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst and subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator).
-
After the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
To the filtrate, add a solution of sodium hydroxide in water and stir at room temperature or with gentle heating until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
-
Characterization and Purification:
-
The final product and intermediates should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
Recrystallization or further column chromatography may be necessary to achieve high purity.
Medicinal Chemistry Applications: Leveraging the Scaffold for Target-Oriented Synthesis
The true value of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid lies in its utility as a versatile building block for creating libraries of compounds for biological screening. The carboxylic acid functionality is a prime site for derivatization, with amide bond formation being the most common and powerful strategy.[2]
Application Example: Synthesis of Phosphodiesterase 1 (PDE1) Inhibitors
A patent application describes the use of a similar 2,3-dihydro-1H-indene-2-carboxylic acid scaffold in the synthesis of potent and selective phosphodiesterase 1 (PDE1) inhibitors.[3] PDE1 is a relevant target for various central nervous system disorders. The indane scaffold serves to orient the amide and other substituents in a manner that is optimal for binding to the enzyme's active site.
General Workflow for Amide Library Synthesis
Caption: Parallel synthesis of an amide library.
Protocol: Parallel Amide Synthesis
This protocol describes a general method for the parallel synthesis of an amide library from 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid and a diverse set of primary and secondary amines. This approach is amenable to high-throughput screening campaigns.
Materials:
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
A library of diverse primary and secondary amines
-
Amide coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
-
Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
96-well reaction block or individual reaction vials
-
Automated liquid handler (optional)
-
High-throughput purification system (e.g., preparative LC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in DMF.
-
Prepare stock solutions of the amine library in DMF.
-
Prepare a stock solution of the coupling reagents (e.g., HATU and HOBt) and base (DIPEA) in DMF.
-
-
Reaction Setup:
-
In each well of a 96-well reaction block, dispense the stock solution of the carboxylic acid.
-
To each well, add the corresponding amine from the library.
-
Initiate the reaction by adding the coupling reagent/base mixture to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and agitate at room temperature for 12-24 hours.
-
Monitor the completion of the reactions by LC-MS analysis of a representative subset of wells.
-
Upon completion, quench the reactions by adding water.
-
Perform liquid-liquid extraction or solid-phase extraction to remove excess reagents and byproducts.
-
-
Purification and Analysis:
-
Purify the individual amide products using a high-throughput preparative LC-MS system.
-
Analyze the purified compounds for identity and purity by analytical LC-MS and NMR (for selected compounds).
-
The purified library is then ready for biological screening.
-
Biological Evaluation and Structure-Activity Relationship (SAR) Studies
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay will depend on the therapeutic target of interest. For example, if targeting a specific enzyme, an in vitro enzyme inhibition assay would be appropriate.
The data obtained from these assays are then used to establish a Structure-Activity Relationship (SAR). SAR studies aim to understand how changes in the chemical structure of the synthesized analogs affect their biological activity.[4] This information is crucial for guiding the next round of synthesis in a lead optimization campaign.
For derivatives of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, key SAR questions would include:
-
What is the optimal substitution pattern on the amide nitrogen?
-
How do changes in the electronics and sterics of the amide substituent affect activity?
-
Is the methoxy group essential for activity, and can it be replaced with other functional groups?
-
Can the indane scaffold be modified to improve potency or pharmacokinetic properties?
Logical Flow of a Drug Discovery Campaign Utilizing the Scaffold
Caption: A typical drug discovery workflow.
Conclusion and Future Perspectives
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid represents a valuable and versatile building block in the medicinal chemist's toolbox. Its conformationally restricted nature, coupled with the strategically placed methoxy and carboxylic acid functionalities, provides a solid foundation for the design of potent and selective ligands for a variety of biological targets. The protocols outlined in this guide offer a starting point for researchers looking to explore the potential of this scaffold in their own drug discovery programs. As our understanding of target biology and the principles of molecular recognition continues to evolve, we can expect to see the continued and innovative application of such well-designed scaffolds in the quest for new and improved medicines.
References
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved from [Link]
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (n.d.). PMC. Retrieved from [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). The Royal Society of Chemistry. Retrieved from [Link]
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Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them. (2025). ResearchGate. Retrieved from [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved from [Link]
-
Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. (n.d.). MDPI. Retrieved from [Link]
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The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (n.d.). ChemRxiv. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
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Synthesis and Characterization of New 2-Methoxy-Thieno[2,3-d]pyrimidin-4(3H)-One. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. (n.d.). Journal of Young Pharmacists. Retrieved from [Link]
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-
3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. (n.d.). NIH. Retrieved from [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]
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Application Note & Protocols: A Multi-Assay Approach for Characterizing the Biological Activity of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the biological activity of the novel compound, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. The structural similarity of this molecule to known anti-inflammatory agents, particularly the presence of a carboxylic acid moiety common in non-steroidal anti-inflammatory drugs (NSAIDs), suggests a primary hypothesis of anti-inflammatory action via cyclooxygenase (COX) inhibition. This guide outlines a tiered, logical workflow, beginning with direct enzyme inhibition assays, progressing to cell-based mechanistic studies, and exploring potential alternative targets. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: Rationale and Investigative Strategy
The compound 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid belongs to the indene class of molecules. The indanone and indene scaffolds are recognized privileged structures in medicinal chemistry, known to be key components in a variety of biologically active compounds, including potent anti-inflammatory, analgesic, and anticancer agents[1]. The defining feature of the target molecule is its carboxylic acid group, which is a common pharmacophore in NSAIDs that target cyclooxygenase (COX) enzymes.
COX-1 and COX-2 are the primary enzymes in the biosynthetic pathway that converts arachidonic acid into pro-inflammatory prostaglandins, such as Prostaglandin E2 (PGE2)[2]. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible during inflammatory processes[2][3]. Therefore, selective inhibition of COX-2 is a key objective in the development of modern anti-inflammatory drugs[3].
Our investigative strategy is to first directly probe the compound's ability to inhibit COX-1 and COX-2 enzymes. Subsequently, we will assess its efficacy in a more physiologically relevant cell-based model of inflammation. To build a comprehensive biological profile, we will also investigate its effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation[4]. Finally, we will explore its potential activity on the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in both metabolism and the modulation of inflammatory responses[5][6].
Compound Handling and Preparation
Proper handling of the test compound is critical for obtaining reliable and reproducible results.
-
Storage: The compound should be stored in a cool, dry place, ideally at 2-8°C, and protected from light to maintain its stability[7].
-
Solubility: Determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a typical choice for creating high-concentration stock solutions.
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
For assays, create intermediate dilutions from the primary stock in DMSO. The final concentration of DMSO in the assay medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts.
-
Tier 1: Direct Enzyme Inhibition Assays
The first step is to determine if 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid directly inhibits the activity of COX-1 and COX-2 enzymes. A fluorometric assay provides a sensitive and high-throughput method for this initial screen.
Assay 1: Fluorometric COX-1/COX-2 Inhibition Assay
Principle: This assay measures the peroxidase component of COX activity. The conversion of arachidonic acid to PGH2 is accompanied by a peroxidase-catalyzed reaction that can be coupled to a fluorescent probe. Inhibition of COX activity results in a decreased fluorescent signal. The kit includes specific inhibitors for COX-1 (SC-560) and COX-2 (Celecoxib) to allow for the differentiation between the two isoforms.
Experimental Design Rationale:
-
Controls: A vehicle control (DMSO), a positive control inhibitor (e.g., Indomethacin for non-selective, SC-560 for COX-1, Celecoxib for COX-2), and a no-enzyme control are essential for data normalization and validation.
-
Dose-Response: Testing the compound across a range of concentrations (e.g., from 1 nM to 100 µM) is crucial for determining the half-maximal inhibitory concentration (IC50).
Protocol: COX Activity Assay (Adapted from commercially available fluorometric kits)
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Probe, Cofactor, Arachidonic Acid) as per the manufacturer's instructions.
-
Plate Setup: In a 96-well opaque plate, add reagents in the following order:
-
Test compound or control inhibitor at various concentrations.
-
COX-1 or COX-2 enzyme.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the reaction by adding a mixture of Arachidonic Acid and the fluorescent probe to all wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity kinetically over 10-20 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well.
-
Normalize the rates to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Expected Data Output:
| Concentration (µM) | % Inhibition (COX-1) | % Inhibition (COX-2) |
| 0.01 | 2.5 | 5.1 |
| 0.1 | 8.1 | 15.3 |
| 1 | 25.6 | 48.9 |
| 10 | 65.2 | 85.4 |
| 100 | 92.8 | 98.1 |
Workflow for COX Inhibition Screening
Caption: Workflow for determining COX-1/COX-2 IC50 values.
Tier 2: Cell-Based Mechanistic Assays
After confirming direct enzyme inhibition, the next logical step is to evaluate the compound's activity in a cellular context, which better reflects physiological conditions[3].
Assay 2: LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages
Principle: Macrophages (e.g., RAW 264.7 cell line) are key players in the inflammatory response. Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a strong inflammatory response, including the upregulation of COX-2 and subsequent production of PGE2. This assay measures the ability of the test compound to suppress PGE2 production in stimulated cells. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA)[8][9].
Protocol: PGE2 Competitive ELISA (Adapted from commercially available ELISA kits[8][10])
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid or controls for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control. Incubate for 18-24 hours at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant for PGE2 analysis.
-
ELISA Procedure:
-
Add standards, controls, and collected supernatants to the wells of the ELISA plate pre-coated with an anti-PGE2 antibody.
-
Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the antibody on the plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate until color develops. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Add a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE2 concentration in each sample from the standard curve.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Assay 3: NF-κB Reporter Gene Assay
Principle: The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes[4]. This assay utilizes a cell line (e.g., HEK293) engineered to express a luciferase reporter gene under the control of NF-κB response elements. Inhibition of the pathway by the test compound results in a decrease in luciferase activity[11][12].
NF-κB Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway leading to reporter activation.
Protocol: NF-κB Luciferase Reporter Assay (Adapted from commercially available reporter assay kits[11][12][13])
-
Cell Plating: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) into a 96-well white, clear-bottom plate and incubate overnight[4].
-
Compound Treatment: Discard the media and add fresh media containing the test compound or controls. Incubate for 1 hour.
-
Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 25 ng/mL), to the appropriate wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C to allow for reporter gene expression[11].
-
Lysis and Luminescence Reading:
-
Remove the treatment media.
-
Add a luciferase detection reagent to lyse the cells and provide the substrate for the luciferase enzyme.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis: Normalize the relative light units (RLUs) to the stimulated vehicle control. Calculate the IC50 value from the dose-response curve.
Tier 3: Alternative Target Screening
To rule out or identify other mechanisms of action, it is valuable to screen the compound against other relevant biological targets. PPARγ is an attractive candidate due to its role in inflammation and its known modulation by small molecules[14].
Assay 4: PPARγ Agonist/Antagonist Reporter Assay
Principle: This assay operates on a similar principle to the NF-κB assay. It uses a cell line engineered to express the human PPARγ protein and a luciferase reporter gene linked to PPAR response elements. The assay can identify both agonists (which activate the receptor and increase the signal) and antagonists (which block activation by a known agonist and decrease the signal)[6][15].
Protocol: PPARγ Reporter Assay (Adapted from commercially available reporter assay kits[6][15])
-
Cell Plating: Seed the PPARγ reporter cells into a 96-well plate.
-
Agonist Mode:
-
Add serial dilutions of the test compound.
-
Incubate for 22-24 hours.
-
Measure luminescence as described above. An increase in signal indicates agonist activity.
-
-
Antagonist Mode:
-
Add serial dilutions of the test compound.
-
Add a fixed, sub-maximal concentration of a known PPARγ agonist (e.g., Rosiglitazone).
-
Incubate for 22-24 hours.
-
Measure luminescence. A decrease in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis: For agonist mode, calculate the EC50 (half-maximal effective concentration). For antagonist mode, calculate the IC50.
General Workflow for Reporter Gene Assays
Caption: General workflow for cell-based luciferase reporter assays.
Summary of Findings and Interpretation
By systematically applying this multi-assay approach, a comprehensive biological profile of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid can be constructed.
Data Summary Table:
| Assay | Endpoint | Result (IC50/EC50) | Selectivity/Interpretation |
| COX-1 Inhibition | Enzyme Activity | e.g., 55.2 µM | Provides a measure of direct COX-1 inhibition. |
| COX-2 Inhibition | Enzyme Activity | e.g., 4.8 µM | Provides a measure of direct COX-2 inhibition. |
| COX-2/COX-1 Ratio | IC50 Ratio | e.g., 0.087 | A ratio < 1 indicates COX-2 selectivity. |
| Cellular PGE2 Production | PGE2 Levels | e.g., 7.1 µM | Confirms cellular potency and bioavailability. |
| NF-κB Reporter | Luciferase Activity | e.g., > 100 µM | Indicates if the compound acts on the NF-κB pathway. |
| PPARγ Reporter (Agonist) | Luciferase Activity | e.g., No Activity | Determines if the compound activates PPARγ. |
| PPARγ Reporter (Antagonist) | Luciferase Activity | e.g., > 100 µM | Determines if the compound blocks PPARγ. |
This tiered approach allows researchers to efficiently identify the primary mechanism of action, assess cellular efficacy, and explore potential off-target effects, providing a solid foundation for further preclinical development.
References
-
Trompeter, J. D., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. National Center for Biotechnology Information. Retrieved from [Link]
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Garscha, U., et al. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Retrieved from [Link]
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Marrassini, C., et al. (2011). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. National Institutes of Health. Retrieved from [Link]
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Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
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arigobio. (n.d.). Prostaglandin E2 Competitive ELISA Kit. Retrieved from [Link]
-
Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Retrieved from [Link]
-
Kluth, A., et al. (2024). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. PubMed. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
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IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]
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Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]
-
Szymański, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Retrieved from [Link]
-
Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]
-
MDPI. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Inflammation and Autoimmune T cell assays. Retrieved from [Link]
-
ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Retrieved from [Link]
-
AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 2-Hydroxy-4-Methoxy Acetophenone Condensed the Aminobenzenearsonic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid. Retrieved from [Link]
Sources
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- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
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- 15. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Cell-Based Assays of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid Derivatives
Introduction: A Strategic Approach to Characterizing Novel Indene Carboxylic Acid Derivatives
The 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Its structural relatives have shown a range of biological activities, from anti-proliferative effects to modulation of key cellular signaling pathways. For instance, a complex derivative, 2,3-Dihydro-2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1H-Indene-2-carboxylic Acid, has been identified as a potent and selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme crucial in regulating cyclic nucleotide signaling.[1] Given the nascent stage of research for this specific class of molecules, a systematic, multi-tiered cell-based assay strategy is essential to elucidate their biological function and therapeutic potential.
This guide provides a comprehensive framework for the initial characterization of a library of 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid derivatives. We will move from broad assessments of cellular health to more focused mechanistic assays, allowing for an unbiased discovery of their primary effects and potential molecular targets. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, maximizing the information gained from each experimental stage.
Tier 1: Foundational Assessment of Cellular Health and Viability
The initial step in characterizing any new chemical entity is to determine its impact on fundamental cellular processes: viability, cytotoxicity, and proliferation. These assays are crucial for identifying a therapeutic window and distinguishing between desired pharmacological effects and non-specific toxicity.
Rationale for Tier 1 Assays
A compound's efficacy is meaningless if it indiscriminately kills cells. By first establishing the concentration-dependent effects on cell health, we can identify dose ranges for subsequent, more sensitive mechanistic assays. This initial screen flags overtly toxic compounds and prioritizes those with more subtle, potentially targeted activities. Cell viability and proliferation assays are indispensable tools in the early stages of drug discovery for this purpose.[2]
Experimental Workflow: Tier 1 Screening
Caption: Tier 1 Screening Workflow for Novel Compounds.
Protocol 1.1: Cell Viability Assessment using Resazurin Reduction Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial enzymes in living cells to the pink and highly fluorescent resorufin. The intensity of the resorufin signal is proportional to the number of viable cells. This is a quick, cost-effective, and sensitive method for examining cell health.[3]
Materials:
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Selected cancer or normal cell lines (e.g., MCF-7, A549, HEK293)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Test compounds (solubilized in DMSO)
-
Positive control (e.g., doxorubicin)
-
Multi-channel pipette and plate reader (fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid derivatives. Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Parameter | Recommended Setting | Rationale |
| Cell Density | 5,000-20,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment.[4] |
| Compound Conc. | 0.01 µM to 100 µM | A wide range is necessary to capture the full dose-response curve. |
| Incubation Time | 24, 48, 72 hours | Assesses both acute and long-term effects on cell viability. |
| DMSO Conc. | < 0.5% | Minimizes solvent-induced cytotoxicity. |
Protocol 1.2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5] The amount of LDH in the supernatant is proportional to the number of lysed cells. This assay measures cytotoxicity by quantifying LDH activity through a coupled enzymatic reaction that results in a color change.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cell-free culture supernatants from compound-treated plates
-
96-well flat-bottom plate
-
Plate reader (absorbance)
Procedure:
-
Sample Collection: Following compound treatment as in Protocol 1.1, carefully collect 50 µL of cell-free supernatant from each well and transfer to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Protocol 1.3: Cell Proliferation Assessment using BrdU Incorporation Assay
Principle: This assay measures DNA synthesis as an indicator of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA by actively dividing cells. An anti-BrdU antibody is then used to detect the incorporated BrdU, which is quantified using a colorimetric or fluorescent readout.
Materials:
-
BrdU Cell Proliferation Assay Kit (commercially available)
-
Cells plated and treated as in Protocol 1.1
-
Plate reader (absorbance or fluorescence)
Procedure:
-
BrdU Labeling: 2-4 hours before the end of the compound treatment period, add the BrdU labeling solution to each well according to the kit's protocol.
-
Fixation and Denaturation: Remove the culture medium and fix the cells. Denature the DNA using the provided reagents to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add the anti-BrdU antibody conjugate to each well and incubate.
-
Washing and Substrate Addition: Wash the wells to remove unbound antibody and add the substrate solution.
-
Measurement: After a short incubation, measure the absorbance or fluorescence.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 for proliferation inhibition.
Tier 2: Mechanistic Deconvolution - Exploring Common Druggable Pathways
Compounds that exhibit interesting profiles in Tier 1 (e.g., potent anti-proliferative effects with low cytotoxicity) are advanced to Tier 2 for mechanistic investigation. Based on the structural motifs of indene carboxylic acids, several major drug target classes are plausible. This tier employs a panel of assays to screen for activity against G-protein coupled receptors (GPCRs), nuclear receptors, and protein kinases.
Rationale for Tier 2 Assays
-
GPCRs: As the largest family of cell surface receptors, GPCRs are common drug targets. Many GPCRs signal through changes in intracellular calcium, which can be readily measured.
-
Nuclear Receptors: These ligand-activated transcription factors are key regulators of metabolism, inflammation, and development, making them attractive therapeutic targets. Reporter gene assays are a standard method for identifying nuclear receptor modulators.
-
Protein Kinases: Kinase inhibitors are a major class of anti-cancer drugs. In vitro kinase activity assays can determine if the compounds directly inhibit specific kinases.
Experimental Workflow: Tier 2 Screening
Caption: Tier 2 Mechanistic Screening Workflow.
Protocol 2.1: GPCR Activity Screening via Calcium Flux Assay
Principle: Many Gq-coupled GPCRs signal by increasing intracellular calcium levels. This assay uses a calcium-sensitive fluorescent dye that is loaded into cells. Upon GPCR activation and subsequent calcium release, the dye binds to calcium, causing an increase in fluorescence intensity, which is measured in real-time using an instrument like a FLIPR (Fluorescent Imaging Plate Reader).
Materials:
-
Cell line stably expressing a GPCR of interest (e.g., CHO-M1 cells for the M1 muscarinic receptor)
-
Calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black-wall, clear-bottom plates
-
FLIPR or similar fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating: Plate cells in the assay plate and incubate overnight.
-
Dye Loading: Remove the growth medium and add the calcium dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Addition and Measurement: Place the cell plate and a compound plate in the FLIPR instrument. The instrument will add the compounds to the cells and immediately begin measuring fluorescence kinetics.
-
Agonist/Antagonist Mode:
-
Agonist: A direct increase in fluorescence after compound addition indicates agonist activity.
-
Antagonist: Pre-incubate cells with the test compounds, then add a known agonist. Inhibition of the agonist-induced fluorescence increase indicates antagonist activity.
-
-
Data Analysis: Analyze the fluorescence intensity change over time. Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Protocol 2.2: Nuclear Receptor Modulation via Dual-Luciferase Reporter Assay
Principle: This assay measures the ability of a compound to activate or inhibit a nuclear receptor. Cells are co-transfected with two plasmids: one expressing the nuclear receptor of interest (often as a fusion with a GAL4 DNA-binding domain) and a second containing a reporter gene (e.g., firefly luciferase) under the control of a response element for that receptor. A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency and cell number.
Materials:
-
HEK293T or other easily transfectable cell line
-
Expression plasmid for the nuclear receptor of interest
-
Reporter plasmid with a luciferase gene downstream of receptor-specific response elements
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the three plasmids in a 96-well plate.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds.
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially in a luminometer using the dual-luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation or inhibition relative to the vehicle control and determine EC50 or IC50 values.
Protocol 2.3: In Vitro Kinase Inhibition Assay
Principle: This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The assay quantifies the phosphorylation of a specific substrate by the kinase, often by measuring the amount of ATP consumed or the amount of phosphorylated product formed.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Kinase activity detection kit (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader (luminescence or fluorescence, depending on the kit)
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, test compound, and substrate in the kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C).
-
Stop Reaction and Detect Signal: Stop the reaction and add the detection reagents according to the kit's protocol. This typically involves a reagent that converts the remaining ATP or the produced ADP into a detectable signal.
-
Measurement: Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Tier 3: Target Validation and Downstream Signaling
Once a "hit" is identified in Tier 2, the focus shifts to validating the target and investigating the compound's effects on downstream cellular signaling pathways.
Rationale for Tier 3 Assays
Confirming that a compound acts on the same target in a cellular context is a critical step. For example, if a compound inhibits PDE1 in a biochemical assay, it should ideally increase cAMP/cGMP levels in cells. These assays provide crucial evidence for the compound's mechanism of action and its potential for therapeutic development.
Example Protocol 3.1: Cellular cAMP/cGMP Measurement
Principle: This assay is relevant for hits identified as potential phosphodiesterase (PDE) inhibitors. PDEs degrade cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of a PDE should lead to an accumulation of these second messengers in the cell. This can be measured using competitive immunoassays or reporter systems.
Materials:
-
Cell line expressing the target PDE (e.g., PDE1)
-
cAMP or cGMP Assay Kit (e.g., HTRF, ELISA, or bioluminescent-based)
-
Cell lysis buffer
-
Plate reader compatible with the assay kit
Procedure:
-
Cell Treatment: Plate cells and treat with the test compound for a specified time. A PDE activator (e.g., a GPCR agonist that stimulates adenylyl cyclase) may be added to increase the basal signal.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP or cGMP.
-
Detection: Perform the cAMP or cGMP detection assay according to the kit manufacturer's protocol.
-
Measurement: Read the signal on a plate reader.
-
Data Analysis: Quantify the concentration of cAMP or cGMP and plot dose-response curves to determine the EC50 for cyclic nucleotide accumulation.
Conclusion and Future Directions
This tiered, systematic approach provides a robust framework for the initial characterization of 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid derivatives. By starting with broad phenotypic assays and progressively narrowing the focus to specific molecular targets, researchers can efficiently identify compounds with therapeutic potential and elucidate their mechanisms of action. The data generated from this workflow, including IC50/EC50 values and confirmed molecular targets, will be invaluable for guiding lead optimization and further preclinical development.
References
-
Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]
-
NCBI. (2012, May 1). FLIPR™ Assays for GPCR and Ion Channel Targets. Retrieved from [Link]
-
NCBI. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
NCBI. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Retrieved from [Link]
-
Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Bio-protocol. (2013, June 20). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of (2,3-dichloro-4-(3-(substituted Phenyl)acryloyl) phenoxy) Substituted Carboxylic Acid as Potent Glutathione-s-transferase Inhibitors, Anti-breast-cancer Agents and Enhancing Therapeutic Efficacy of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Testing of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Introduction: Unveiling the Bioactivity of a Novel Indane Derivative
The indane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticoagulant, antimicrobial, and anticancer properties.[1][2][3][4] 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a novel compound within this class, and a systematic in vitro evaluation is paramount to elucidating its pharmacological profile. This guide provides a comprehensive suite of application notes and detailed protocols for the initial characterization of this compound, designed for researchers in drug discovery and development.
Our proposed testing cascade is designed to first establish a therapeutic window by assessing cytotoxicity, then to explore potential anti-inflammatory activity through functional assays, and finally to identify direct molecular targets. This strategic approach ensures a thorough and resource-efficient preliminary investigation of the compound's mechanism of action.
I. Foundational Analysis: Cytotoxicity and Cell Viability
Before embarking on specific functional assays, it is crucial to determine the concentration range at which 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid affects cell viability. This information is vital for distinguishing between targeted pharmacological effects and non-specific toxicity. A standard MTT or resazurin-based assay is recommended for this purpose.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 50 | 0.50 | 40.0 |
| 100 | 0.15 | 12.0 |
II. Functional Screening: Anti-Inflammatory Potential
Given the prevalence of anti-inflammatory properties among indane derivatives, a logical next step is to investigate the effect of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid on key inflammatory pathways.
A. NF-κB Signaling Pathway Analysis
Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. An NF-κB reporter assay provides a sensitive and quantifiable measure of the compound's impact on NF-κB transcriptional activity.[5][6]
Workflow Diagram:
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Protocol 2: NF-κB Luciferase Reporter Assay
Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[5] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.[6]
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Complete cell culture medium
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA) as an NF-κB activator
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 20,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Pre-treatment: The following day, pre-treat the cells with various non-toxic concentrations of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α (final concentration 10 ng/mL) or PMA (final concentration 50 nM) to the wells. Include a positive control (stimulant only) and a negative control (vehicle only).
-
Incubation: Incubate the plate for 6-24 hours at 37°C. Optimal incubation time should be determined empirically.[6]
-
Lysis and Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the positive control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
B. Lipopolysaccharide (LPS)-Induced Cytokine Release
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of innate immune cells, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8] This assay assesses the ability of the test compound to suppress this inflammatory response.
Protocol 3: LPS-Induced Cytokine Release in PBMCs
Principle: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and stimulated with LPS in the presence of the test compound. The concentration of cytokines released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Fresh human peripheral blood or buffy coats
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
Human TNF-α, IL-6, and IL-1β ELISA kits
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 and seed them into a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Add varying concentrations of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid to the wells and incubate for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.
III. Target Deconvolution: Cellular Thermal Shift Assay (CETSA®)
Rationale: To identify the direct molecular targets of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, the Cellular Thermal Shift Assay (CETSA®) is a powerful technique.[9][10][11] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11]
Workflow Diagram:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol 4: Cellular Thermal Shift Assay (CETSA®)
Principle: Intact cells are treated with the compound, followed by heating to denature proteins.[10] Ligand-bound proteins are more resistant to heat-induced denaturation and remain in the soluble fraction after centrifugation.[10][11] The abundance of the target protein in the soluble fraction at different temperatures is then quantified, typically by Western blotting or mass spectrometry.
Materials:
-
Relevant cell line
-
Complete cell culture medium
-
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Culture and Treatment: Culture cells to confluency. Treat the cells with the test compound or vehicle control for a specified period.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[9]
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by ultracentrifugation.
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the samples by Western blotting using an antibody against a suspected target protein, or by mass spectrometry for an unbiased, proteome-wide analysis.
-
Data Analysis: Generate melting curves by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
IV. Interpretation of Results and Future Directions
The data generated from this in vitro testing cascade will provide a solid foundation for understanding the biological activity of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
-
Cytotoxicity Data: Will establish the therapeutic index and guide concentration selection for subsequent assays.
-
NF-κB and Cytokine Data: Will confirm or refute anti-inflammatory activity and provide initial mechanistic insights.
-
CETSA® Data: Will identify potential direct protein targets, paving the way for more focused biochemical and structural studies.
Positive results in these assays would warrant further investigation, including in vivo studies in relevant disease models to validate the in vitro findings and assess the compound's therapeutic potential.
References
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- van Deuren, M., et al. (2000). The role of cytokines in the inflammatory response to lipopolysaccharide in man. Progress in Clinical and Biological Research, 397, 15-28.
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INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Rayet, B., & Gélinas, C. (1999). Aberrant rel/nfkb genes and activity in human cancer. Oncogene, 18(49), 6938-6947.
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MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
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MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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Charles River Laboratories. LPS-Induced Cytokine Release Model. [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
- Mitka, K., et al. (2006). Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. Archiv der Pharmazie, 339(12), 614-620.
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PubMed. 1,2-Dihydr-oxy-2-(3-methyl-but-2-en-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. [Link]
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Journal of Medicinal Chemistry. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]
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PubMed. Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies. [Link]
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INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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Taylor & Francis Online. Highly sensitive in vitro cytokine release assay incorporating high-density preculture. [Link]
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PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-. [Link]
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Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
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Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]
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BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]
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ResearchGate. (PDF) Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. [Link]
-
PubMed. Synthesis and in vitro antimycobacterial and isocitrate lyase inhibition properties of novel 2-methoxy-2'-hydroxybenzanilides, their thioxo analogues and benzoxazoles. [Link]
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Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
-
YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. [Link]
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ResearchGate. (PDF) Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. [Link]
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ChemBK. 1-oxo-2,3-dihydroindene-4-carboxylic acid. [Link]
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Application Notes and Protocols for Preclinical Evaluation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in Rodent Models
Introduction
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a novel investigational compound. While direct pharmacological data for this specific molecule is limited, its structural similarity to other biologically active compounds suggests potential therapeutic applications. For instance, a related indene-2-carboxylic acid derivative, MK0893, has been identified as a phosphodiesterase 1 (PDE1) inhibitor, showing efficacy in animal models of systemic sclerosis by modulating cAMP levels and TGFβ signaling.[1] Furthermore, carboxylic acid-containing compounds are known to be key structural motifs in molecules with antifungal and anti-inflammatory properties.[2]
Given these structural alerts, this guide outlines a series of well-established animal models to explore the potential efficacy of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in several key therapeutic areas: metabolic disorders, neuroinflammation and associated cognitive decline, and affective disorders such as anxiety and depression. The selection of these models is predicated on the hypothesis that the compound may exhibit anti-inflammatory, neuroprotective, or metabolic modulatory effects.
PART 1: Investigation of Metabolic Effects in a Diet-Induced Obesity and Metabolic Syndrome Model
A significant number of carboxylic acid derivatives demonstrate effects on metabolic pathways. Therefore, a primary area of investigation for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is its potential to ameliorate the signs of metabolic syndrome.
Scientific Rationale
High-fat and high-sugar diets in rodents effectively model key features of human metabolic syndrome, including obesity, dyslipidemia, insulin resistance, and hepatic steatosis.[3][4][5] This model allows for the assessment of a compound's ability to modulate lipid metabolism, improve insulin sensitivity, and reduce systemic inflammation associated with metabolic dysregulation.
Experimental Workflow
Caption: Workflow for LPS-Induced Neuroinflammation Study.
Detailed Protocol: LPS-Induced Neuroinflammation and Cognitive Impairment in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals in standard conditions for one week.
-
Treatment Administration:
-
Control Group (n=10): Administer vehicle followed by saline injection.
-
LPS + Vehicle Group (n=10): Administer vehicle followed by LPS injection.
-
LPS + Treatment Group (n=10 per dose): Administer 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (e.g., 10, 30, 100 mg/kg, i.p.) one hour prior to LPS injection.
-
-
Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (0.5-1 mg/kg).
-
Behavioral Assessment (24-72 hours post-LPS):
-
Y-Maze Test: To assess short-term spatial memory. Record the sequence of arm entries over an 8-minute period to calculate the percentage of spontaneous alternations.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
-
Terminal Procedures (24-72 hours post-LPS):
-
Tissue Collection: Perfuse animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections (hippocampus and cortex) for markers of microglial activation (Iba1) and astrogliosis (GFAP).
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Data Presentation
| Parameter | Control | LPS + Vehicle | LPS + Treatment (Low Dose) | LPS + Treatment (High Dose) |
| Y-Maze Spontaneous Alternation (%) | ||||
| Novel Object Recognition Index | ||||
| Hippocampal Iba1+ Cells/Area | ||||
| Cortical TNF-α (pg/mg protein) |
PART 3: Assessment of Anxiolytic and Antidepressant-like Activity
Given the interplay between inflammation, metabolic state, and mood, it is prudent to evaluate the potential psychotropic effects of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Scientific Rationale
A battery of behavioral tests in rodents can be used to screen for anxiolytic and antidepressant-like properties. These tests are based on the animal's natural behaviors in response to novel or stressful environments. [6][7][8][9]
Experimental Workflow
Caption: Workflow for Behavioral Phenotyping.
Detailed Protocols: Behavioral Battery for Anxiety and Depression in Mice
-
Animal Model: Male BALB/c mice (known for higher baseline anxiety) or C57BL/6 mice (8-10 weeks old).
-
Acclimatization and Handling: Handle mice for several days prior to testing to reduce stress.
-
Treatment Administration: Administer vehicle or 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (e.g., 10, 30, 100 mg/kg, i.p. or p.o.) 30-60 minutes before each test. Use separate cohorts of animals for each test to avoid confounding effects.
Anxiety-Like Behavior
-
Elevated Plus Maze (EPM):
-
Place the mouse in the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
Anxiolytic compounds are expected to increase the time spent in and entries into the open arms. [7][9]* Light-Dark Box (LDB):
-
The apparatus consists of a dark chamber and a brightly lit chamber connected by an opening.
-
Place the mouse in the dark chamber and allow it to explore for 10 minutes.
-
Record the time spent in the light chamber and the number of transitions between chambers.
-
Anxiolytic effects are indicated by an increase in the time spent in the light chamber. [7] Depressant-Like Behavior
-
-
Forced Swim Test (FST):
-
Place the mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during the last 4 minutes of a 6-minute test.
-
Antidepressants typically reduce the duration of immobility. [6]* Tail Suspension Test (TST):
-
Suspend the mouse by its tail using adhesive tape.
-
Record the duration of immobility over a 6-minute period. [10] * A decrease in immobility time is indicative of an antidepressant-like effect. [8]
-
Data Presentation
| Behavioral Test | Parameter | Vehicle | Treatment (Low Dose) | Treatment (High Dose) | Positive Control (e.g., Diazepam/Imipramine) |
| EPM | Time in Open Arms (%) | ||||
| Open Arm Entries | |||||
| LDB | Time in Light Chamber (s) | ||||
| FST | Immobility Time (s) | ||||
| TST | Immobility Time (s) |
PART 4: Investigating Potential PPARγ Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitization, and inflammation. Many compounds with metabolic and anti-inflammatory effects act as PPARγ agonists.
Scientific Rationale
Investigating the interaction of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with the PPARγ pathway can provide mechanistic insight into its potential metabolic and anti-inflammatory effects. This can be initially screened in vitro, followed by in vivo studies using appropriate animal models. [11][12][13]
Experimental Workflow
Caption: Workflow for Investigating PPARγ Agonism.
Proposed Protocols
-
In Vitro PPARγ Transactivation Assay:
-
Utilize a cell line (e.g., HEK293T) co-transfected with a PPARγ expression vector and a reporter plasmid containing PPAR response elements upstream of a luciferase gene.
-
Treat cells with varying concentrations of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
-
Measure luciferase activity to determine the extent of PPARγ activation.
-
-
In Vivo Studies in db/db Mice:
-
Animal Model: db/db mice, which have a mutation in the leptin receptor gene, are a well-established model of genetic obesity, insulin resistance, and type 2 diabetes.
-
Treatment: Administer vehicle, a known PPARγ agonist (e.g., rosiglitazone), or 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid to db/db mice for 2-4 weeks.
-
Endpoint Assessments:
-
Monitor blood glucose, plasma insulin, and triglycerides.
-
Assess the expression of PPARγ target genes (e.g., aP2, LPL) in adipose tissue.
-
-
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the initial preclinical evaluation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. By systematically investigating its effects in robust and well-validated animal models of metabolic disease, neuroinflammation, and affective disorders, researchers can elucidate its potential therapeutic profile and mechanism of action. Positive findings in any of these areas would warrant further, more detailed mechanistic studies.
References
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638.
- Panchal, S. K., & Brown, L. (2011). Rodent models for metabolic syndrome research. Journal of biomedicine & biotechnology, 2011, 351982.
- St-Amour, I., Cicchetti, F., & Calon, F. (2016). Rodent models of neuroinflammation for Alzheimer's disease. Frontiers in cellular neuroscience, 10, 267.
- Vidal-Puig, A. (2008). Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases?. PPAR research, 2008, 278964.
- Nakatomi, Y., et al. (2014). Animal Models for Neuroinflammation and Potential Treatment Methods.
- Lozano, I., Van der Werf, R., Bietiger, W., Seyfritz, E., Peronet, C., Pinget, M., ... & Jeandidier, N. (2016). High-fat/high-fructose diet induces metabolic syndrome in a rat model. Journal of agricultural and food chemistry, 64(28), 5763–5771.
- Khan, S., et al. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Pharmacology, 13, 991612.
- Kulkarni, S. K., & Singh, A. (2008). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
- Yarlagadda, A., et al. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 11(4), 453-462.
- Khan, A., et al. (2022).
- Trotea, T. C., et al. (2022). Guidelines for Diet-Induced Models of Cardiometabolic Syndrome.
- Fotheringham, A. K., et al. (2021). Animal models to study cognitive impairment of chronic kidney disease. Frontiers in Pharmacology, 12, 708890.
- Coccurello, R., et al. (2021). The Small Molecule PPARγ Agonist GL516 Induces Feeding-Stimulatory Effects in Hypothalamus Cells Hypo-E22 and Isolated Hypothalami. International Journal of Molecular Sciences, 22(16), 8758.
- Guljas, A., et al. (2017). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols.
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Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]
- Jin, Z., et al. (2023). NHC-Catalyzed Reaction of Carboxylic Acids Using Allene Ketones as Substrates and Activating Reagents. Organic Letters, 25(47), 8706–8710.
- Pachnanda, S., & Brown, L. (2011). Diet-Induced Metabolic Syndrome in Rodent Models. Current Pharmaceutical Design, 17(12), 1154-1162.
- Drummond, E., & Wisniewski, T. (2017). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. ASN neuro, 9(1), 1759091416687231.
- Santos-Lobato, B. L., et al. (2020). Preclinical trials with different PPARγ agonists in several animal models of Parkinson's disease.
- Jawerbaum, A., & Capobianco, E. (2011). Nuclear Receptors of the Peroxisome Proliferator-Activated Receptor (PPAR) Family in Gestational Diabetes: From Animal Models to Clinical Trials. Biology of Reproduction, 85(5), 856-865.
- Yusof, A. S. M., et al. (2014). The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats. The Scientific World Journal, 2014, 263517.
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ChemBK. (n.d.). 1-oxo-2,3-dihydroindene-4-carboxylic acid. Retrieved from [Link]
- Liu, Y., et al. (2021). Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent. Frontiers in Behavioral Neuroscience, 15, 735287.
- National Center for Biotechnology Information. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. PubChem Compound Summary for CID 54724285.
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Application Notes and Protocols for the In Vivo Formulation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Abstract
This guide provides a comprehensive framework for the formulation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (Compound X) for in vivo studies. Recognizing the compound's predicted physicochemical properties as a weakly acidic molecule with probable low aqueous solubility, this document outlines a systematic approach to pre-formulation assessment and the subsequent development of various formulation strategies. Detailed protocols for aqueous solutions, co-solvent systems, cyclodextrin complexes, and lipid-based formulations are provided, alongside methodologies for analytical quality control. The rationale behind experimental choices is elucidated to empower researchers in selecting and tailoring the most appropriate vehicle for their specific preclinical research needs, ensuring accurate and reproducible results.
Introduction: The Critical Role of Formulation in Preclinical Success
The translation of a promising new chemical entity (NCE) from the bench to a preclinical model is critically dependent on the development of an appropriate drug delivery system. For compounds like 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (Compound X), which, based on its structure, is anticipated to be a poorly water-soluble carboxylic acid, a well-designed formulation is paramount. An inadequate formulation can lead to poor bioavailability, erratic drug exposure, and consequently, misleading pharmacokinetic (PK) and pharmacodynamic (PD) data[1][2][3].
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering a logical progression from initial characterization to the preparation and analysis of various formulation types suitable for in vivo administration. The strategies discussed herein are designed to enhance the solubility and stability of Compound X, thereby ensuring reliable and consistent delivery in preclinical studies.
Pre-formulation Characterization: The Foundation of Rational Formulation Design
Before embarking on formulation development, a thorough understanding of the physicochemical properties of Compound X is essential. This pre-formulation stage provides the data necessary to guide the selection of appropriate excipients and formulation strategies.
Physicochemical Properties of Compound X
A summary of the known and predicted properties of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is presented in Table 1.
| Property | Value/Prediction | Source | Significance for Formulation |
| Molecular Formula | C₁₁H₁₂O₃ | [4] | Fundamental for concentration calculations. |
| Molecular Weight | 192.21 g/mol | [4] | Essential for molarity and dose calculations. |
| Predicted pKa | 4.50 ± 0.20 | [5] | Indicates the compound is a weak acid. Solubility will be highly pH-dependent. At pH > pKa, the more soluble ionized form will dominate. |
| Predicted Aqueous Solubility | Low (as free acid) | Inferred from structure and related compounds[1] | The un-ionized form, prevalent at low pH, is likely to be poorly soluble, necessitating solubility enhancement techniques. |
| Storage | 2-8°C, sealed in dry | [4] | Suggests potential sensitivity to temperature and humidity. Stability studies are crucial. |
| GHS Hazard Statements | H302, H312, H332 | [4] | Harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE) is required. |
Essential Experimental Characterization
It is strongly recommended that the following experimental data be generated for the specific batch of Compound X being used:
-
Solubility Profiling: Determine the solubility in a range of pH-buffered solutions (e.g., pH 2, 4, 6, 7.4, 9) and in various pharmaceutically acceptable solvents and co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO, Tween® 80, Solutol® HS 15).
-
LogP/LogD: The octanol-water partition coefficient is a key indicator of lipophilicity and can help in selecting between aqueous, lipid-based, or other formulation approaches.
-
Melting Point and Thermal Analysis (DSC): Provides information on the solid-state properties (crystallinity, purity) of the compound.
-
Chemical Stability: Assess stability in solution at different pH values and in the solid state under accelerated conditions (e.g., elevated temperature and humidity) to identify potential degradation pathways.
Formulation Development Strategies
Based on the predicted properties of Compound X as a poorly soluble weak acid, several formulation strategies can be employed. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the desired pharmacokinetic profile.
Diagram 1: Formulation Selection Workflow
Caption: A decision tree for selecting an appropriate formulation strategy for Compound X.
pH-Adjusted Aqueous Solutions
For a weakly acidic compound like Compound X, solubility can be significantly increased by adjusting the pH of the vehicle to be at least 1-2 units above the pKa. This converts the compound to its more soluble salt form.
-
Rationale: This is often the simplest approach for parenteral and some oral formulations. By deprotonating the carboxylic acid, the resulting carboxylate is more polar and exhibits higher aqueous solubility.
-
Commonly Used Buffers: Phosphate-buffered saline (PBS), citrate buffers, or simple alkaline solutions (e.g., dilute NaOH or NaHCO₃) can be used. The buffering capacity should be sufficient to maintain the pH upon administration.
-
Considerations:
-
Route of Administration: For intravenous (IV) administration, the final pH of the formulation must be within a physiologically tolerable range (typically pH 4-9) to avoid injection site irritation and hemolysis.
-
Precipitation upon Dilution: A key risk is that the formulation may precipitate upon injection into the bloodstream or dilution in the acidic environment of the stomach, where the pH drops and the compound reverts to its less soluble free acid form.
-
Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle.
-
Rationale: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar solutes. This is a widely used strategy in preclinical studies[5][6].
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO). Often, a combination of co-solvents and surfactants is used.
-
Considerations:
-
Toxicity: The concentration of co-solvents must be kept within acceptable limits for the chosen animal model and route of administration to avoid toxicity.
-
Precipitation upon Dilution: Similar to pH-adjusted solutions, dilution with aqueous physiological fluids can cause the drug to precipitate.
-
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the non-polar regions of the molecule and increasing its apparent water solubility[7][8][9].
-
Rationale: The formation of an inclusion complex masks the hydrophobic character of the drug molecule, presenting a more hydrophilic entity to the aqueous environment[10][11].
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used in parenteral formulations due to their improved solubility and safety profiles compared to native β-cyclodextrin[10].
-
Considerations:
-
Binding Affinity: The effectiveness of this approach depends on the fit and binding affinity between Compound X and the cyclodextrin cavity.
-
Nephrotoxicity: While modified cyclodextrins are generally safer, high concentrations can still be associated with renal toxicity.
-
Lipid-Based Formulations
For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.
-
Rationale: These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (e.g., in the gastrointestinal tract). The drug remains in a dissolved state within the lipid droplets, which can enhance its absorption[12][13][14].
-
Components:
-
Oils: Medium-chain triglycerides (MCTs) like Miglyol® 812 or long-chain triglycerides (LCTs) like sesame oil.
-
Surfactants: Cremophor® EL, Tween® 80, Solutol® HS 15.
-
Co-solvents: Ethanol, PG, PEG 400.
-
-
Considerations:
-
Drug Solubility in Lipids: The drug must have sufficient solubility in the oil phase.
-
Physical Stability: The pre-concentrate must be physically stable, and the resulting emulsion should not show signs of drug precipitation.
-
Experimental Protocols
Safety Precaution: Based on the GHS hazard statements, handle Compound X in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
-
Objective: To prepare a 1 mg/mL solution of Compound X in a buffered aqueous vehicle.
-
Materials:
-
Compound X
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh 10 mg of Compound X into a sterile glass vial.
-
Add approximately 8 mL of sterile water. The compound will likely not dissolve completely.
-
While stirring, slowly add 0.1 M NaOH dropwise until the compound fully dissolves.
-
Measure the pH of the solution. Adjust the pH to approximately 8.0 - 8.5 to ensure the compound remains in its ionized, soluble form.
-
Add PBS to bring the final volume to 10 mL.
-
Verify the final pH.
-
Sterile filter the solution through a 0.22 µm filter into a sterile container.
-
Visually inspect for any particulates or precipitation.
-
Protocol 2: Preparation of a Co-solvent/Surfactant System
-
Objective: To prepare a 5 mg/mL solution of Compound X for oral or parenteral administration.
-
Materials:
-
Compound X
-
PEG 400
-
Tween® 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare the vehicle by mixing PEG 400 and Tween® 80 in a 4:1 ratio (e.g., 4 mL PEG 400 and 1 mL Tween® 80).
-
Weigh 50 mg of Compound X into a sterile glass vial.
-
Add 1 mL of the PEG 400/Tween® 80 mixture to the vial.
-
Vortex and/or sonicate gently until the compound is completely dissolved. This is the stock concentrate.
-
For administration, slowly add 9 mL of saline to the stock concentrate while vortexing to create a 10% co-solvent/surfactant solution.
-
Visually inspect the final formulation. It should be a clear, homogenous solution. If precipitation occurs, the concentration may be too high for this vehicle.
-
Protocol 3: Preparation of a Cyclodextrin-Based Formulation
-
Objective: To prepare a 2 mg/mL solution of Compound X using HP-β-CD.
-
Materials:
-
Compound X
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water (e.g., dissolve 2 g of HP-β-CD in water and bring the final volume to 10 mL).
-
Weigh 20 mg of Compound X into a sterile glass vial.
-
Add the 10 mL of the 20% HP-β-CD solution to the vial.
-
Seal the vial and place it on a shaker or rotator overnight at room temperature to allow for complexation. Gentle heating (e.g., 40°C) can sometimes accelerate this process, but stability must be confirmed.
-
After incubation, visually inspect the solution for complete dissolution.
-
Sterile filter the final solution through a 0.22 µm filter.
-
Analytical and Quality Control Methods
To ensure the accuracy of dosing, all formulations must be analyzed for concentration and stability.
Concentration Verification by HPLC-UV
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential.
-
Principle: The method should separate the parent compound (Compound X) from any potential degradation products or excipients. Quantification is achieved by comparing the peak area of the sample to a standard curve prepared with a known concentration of the compound.
-
Typical Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of Compound X (likely in the 254-280 nm range).
-
Injection Volume: 10-20 µL.
-
Quality Control Checks
All prepared formulations should undergo the following quality control checks before in vivo use:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, and free of visible particulates. For suspensions, uniform and easily re-suspendable. |
| pH | Calibrated pH meter | Within the target range (e.g., 7.0 - 8.5). |
| Concentration | HPLC-UV | 90-110% of the target concentration. |
| Sterility (for parenteral) | As per USP/Ph. Eur. | No microbial growth. |
Diagram 2: Quality Control Workflow
Caption: Standard quality control workflow for releasing a formulation for in vivo studies.
Safety and Handling
Given the GHS hazard statements for Compound X and related indene carboxylic acids, appropriate safety measures are mandatory[4][15][16]. Many carboxylic acid-containing drugs can be associated with idiosyncratic drug toxicity, potentially through the formation of reactive acyl glucuronide or acyl Coenzyme A conjugates[17].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the pure compound or its concentrated formulations.
-
Engineering Controls: Handle the dry powder form of Compound X in a chemical fume hood to avoid inhalation.
-
Waste Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.
References
-
Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. Retrieved from [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Retrieved from [Link]
-
NIH. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]
-
NIH. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
PARENTERAL PREPARATIONS. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust. Retrieved from [Link]
-
MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]
-
MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
-
MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]
-
NIH. (n.d.). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Design and Evaluation of Cyclodextrin-Based Drug Formulation. Retrieved from [Link]
-
NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
PubMed. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Retrieved from [Link]
-
NIH. (n.d.). The Development of a Parenteral Pharmaceutical Formulation of a New Class of Compounds of Nitrosourea. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
Clinical studies with oral lipid based formulations of poorly soluble compounds. (n.d.). Retrieved from [Link]
-
Open Access Journals. (n.d.). Excipients used in the Formulation of Tablets. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]
-
ResearchGate. (2025). Quantification of carboxylic acids and inorganic ions in wine samples using ion chromatography and high-resolution mass spectrometry. Retrieved from [Link]
-
Considerations in Developing Complex Parenteral Formulations. (2019). Retrieved from [Link]
-
NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025). Retrieved from [Link]
-
NIH. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Retrieved from [Link]
- Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
-
J-Stage. (n.d.). Design and Evaluation of Cyclodextrin-Based Drug Formulation. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical formulation for parenteral administration.
-
ResearchGate. (n.d.). Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drugs: Precipitation of Drug after Dispersion of Formulations in Aqueous Solution. Retrieved from [Link]
-
PubMed. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. Retrieved from [Link]
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
-
Allen. (n.d.). Carboxylic Acid and Its Derivatives- Properties and Chemical Reactions. Retrieved from [Link]
Sources
- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability [mdpi.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and Evaluation of Cyclodextrin-Based Drug Formulation [jstage.jst.go.jp]
- 12. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
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- 15. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.
I. Overview of the Synthetic Strategy
The synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions at each stage. A common and effective approach involves an initial Friedel-Crafts acylation, followed by the introduction of the carboxylic acid moiety and subsequent intramolecular cyclization and reduction. This guide will focus on a robust and widely applicable synthetic pathway, addressing potential challenges and their solutions.
Overall Synthetic Workflow
Below is a diagram illustrating the key transformations in a typical synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Caption: A typical synthetic workflow for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Step 1: Friedel-Crafts Acylation
-
Q1: I am observing a very low yield for the initial Friedel-Crafts acylation of m-anisaldehyde with acryloyl chloride. What could be the issue?
A1: Low yields in Friedel-Crafts acylation can stem from several factors.[1][2]
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Catalyst Inactivity: The quality of the Lewis acid is crucial. Use a freshly opened bottle or a sublimed grade of AlCl₃ for best results. Over time, AlCl₃ can hydrolyze, reducing its catalytic activity.
-
Incorrect Stoichiometry: For acylation reactions, a stoichiometric amount of the Lewis acid is often required because the catalyst complexes with the resulting ketone product.[1] Ensure you are using at least one equivalent of AlCl₃.
-
Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at higher temperatures. A typical temperature range for this reaction is 0 °C to room temperature. Consider optimizing the temperature profile.
-
Step 2 & 3: Michael Addition and Subsequent Hydrolysis/Decarboxylation
-
Q2: During the Michael addition of diethyl malonate, I am getting significant amounts of side products. How can I improve the selectivity?
A2: The Michael addition is sensitive to reaction conditions.
-
Base Selection: A strong, non-nucleophilic base is generally preferred. Sodium ethoxide in ethanol is a common choice. Ensure the base is fully dissolved and the reaction is kept at the optimal temperature to prevent side reactions like polymerization of the acrylate intermediate.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to side products. Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed.
-
Purity of Reactants: Ensure your diethyl malonate and the product from the Friedel-Crafts step are pure. Impurities can interfere with the reaction.
-
-
Q3: The hydrolysis and decarboxylation step is incomplete, and I have a mixture of the di-acid and the desired mono-acid. What should I do?
A3: Incomplete decarboxylation is a common issue.
-
Reaction Temperature and Time: Decarboxylation requires high temperatures. Ensure you are heating the reaction mixture sufficiently (typically refluxing in an acidic aqueous solution). The reaction time may also need to be extended.
-
Acid Concentration: A sufficiently strong acid concentration is necessary to facilitate both hydrolysis of the esters and subsequent decarboxylation. Using a mixture of a strong mineral acid (like H₂SO₄ or HCl) and water is standard.
-
Step 4: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Q4: My intramolecular Friedel-Crafts acylation to form the indanone intermediate is not working. What are the common failure points?
A4: This cyclization can be challenging.[3]
-
Choice of Catalyst: This step often requires a strong acid catalyst. Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are commonly used.[3] PPA is highly viscous and can be difficult to stir, so ensure adequate mechanical stirring. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.
-
Activation of the Carboxylic Acid: The carboxylic acid itself is not reactive enough for this cyclization. It typically needs to be converted to a more reactive species in situ, such as an acyl chloride or a mixed anhydride. Using thionyl chloride (SOCl₂) prior to the addition of the Lewis acid can be an effective strategy.[4]
-
Deactivating Groups: Friedel-Crafts reactions are sensitive to deactivating groups on the aromatic ring. While the methoxy group is activating, the carboxylic acid chain can be deactivating. The conversion to an acyl chloride mitigates this.[2]
-
Step 5: Wolff-Kishner Reduction
-
Q5: The Wolff-Kishner reduction of the indanone is giving a low yield of the desired dihydroindene. What can I do to optimize this step?
A5: The Wolff-Kishner reduction requires specific conditions for success.
-
Anhydrous Conditions: The initial formation of the hydrazone is typically carried out under milder conditions, after which water is removed before heating to high temperatures with a strong base.
-
High Temperature: The decomposition of the hydrazone to the alkane requires high temperatures, often in a high-boiling solvent like diethylene glycol or DMSO.
-
Strong Base: A strong base like potassium hydroxide or potassium tert-butoxide is necessary. Ensure the base is of high purity and used in sufficient excess.
-
Alternative Reduction: If the Wolff-Kishner reduction proves problematic, consider a Clemmensen reduction (amalgamated zinc and HCl). However, be aware that the acidic conditions of the Clemmensen reduction may not be compatible with all functional groups.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions for this synthesis?
-
A1: Several reagents used in this synthesis are hazardous.
-
Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl Chloride (SOCl₂): Toxic and corrosive. Reacts with moisture to release HCl and SO₂ gases. Always use in a well-ventilated fume hood.
-
Hydrazine (N₂H₄): Toxic and potentially explosive. Handle with extreme care in a fume hood.
-
Strong Acids and Bases: PPA, MSA, KOH, and NaOEt are all corrosive. Handle with appropriate care and PPE.
-
-
-
Q2: How can I monitor the progress of each reaction step?
-
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring these reactions. Use an appropriate solvent system to achieve good separation between the starting material and the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For volatile compounds, Gas Chromatography (GC) can also be used.
-
-
Q3: What are the best purification methods for the intermediates and the final product?
-
A3:
-
Intermediates: Column chromatography on silica gel is often necessary to purify the intermediates, especially after the Friedel-Crafts and Michael addition steps. Recrystallization can be used if the products are crystalline solids.
-
Final Product: The final carboxylic acid product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). An acid-base extraction can also be employed to isolate the carboxylic acid from neutral impurities.
-
-
-
Q4: Can I use a different starting material instead of m-anisaldehyde?
-
A4: Yes, the choice of starting material will determine the substitution pattern on the aromatic ring of the final product. For example, starting with a different methoxy-substituted benzene derivative would lead to a different isomer of the final product. The general synthetic strategy should still be applicable, though reaction conditions may need to be re-optimized.
-
IV. Experimental Protocols and Data
Table 1: Key Reaction Parameters
| Step | Reaction | Key Reagents | Typical Temp. | Typical Time | Typical Yield |
| 1 | Friedel-Crafts Acylation | m-Anisaldehyde, Acryloyl chloride, AlCl₃ | 0 °C to RT | 2-4 h | 60-70% |
| 2 | Michael Addition | Diethyl malonate, NaOEt | RT | 12-16 h | 80-90% |
| 3 | Hydrolysis & Decarboxylation | H₂SO₄, H₂O | Reflux | 4-6 h | 75-85% |
| 4 | Intramolecular Acylation | SOCl₂, AlCl₃ or PPA | RT to 80 °C | 3-5 h | 50-65% |
| 5 | Wolff-Kishner Reduction | Hydrazine hydrate, KOH, Diethylene glycol | 180-200 °C | 4-6 h | 70-80% |
Detailed Protocol: Step 4 - Intramolecular Friedel-Crafts Acylation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the carboxylic acid intermediate (1.0 eq) and anhydrous dichloromethane (DCM).
-
Acyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
-
Cyclization: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a slurry of anhydrous aluminum chloride (1.5 eq) in anhydrous DCM. Slowly add the AlCl₃ slurry to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
V. Mechanistic Insights
Mechanism: Intramolecular Friedel-Crafts Acylation
The cyclization step is a critical part of the synthesis. Below is a diagram illustrating the mechanism.
Caption: Key steps in the intramolecular Friedel-Crafts acylation mechanism.
VI. References
-
Friedel-Crafts Acylation: For a general overview of the Friedel-Crafts acylation reaction, including mechanism and limitations, see: Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Intramolecular Friedel-Crafts Reactions: For a detailed discussion on intramolecular versions of this reaction, refer to: Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Synthesis of Indene Derivatives: For examples of the synthesis of related indene structures, see: Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]
-
Carboxylic Acid Synthesis: For a review of methods for synthesizing carboxylic acids, see: Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link]
-
Use of Thionyl Chloride: For information on converting carboxylic acids to acyl chlorides, see: Chad's Prep. (2021). Retrosynthesis with Carboxylic Acids & Derivatives Problem #2. [Link]
Sources
Technical Support Center: Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. Here, we provide in-depth explanations for potential side reactions and practical, field-proven solutions to optimize your experimental outcomes.
Introduction
The synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a multi-step process that, while well-established, can be prone to the formation of several side products. Understanding the underlying reaction mechanisms is crucial for effective troubleshooting. A common synthetic route involves the alkylation of a malonic ester with a substituted benzyl halide, followed by an intramolecular Friedel-Crafts acylation to form the indanone ring system, and subsequent hydrolysis and decarboxylation. This guide will address the most frequently encountered challenges in this synthetic sequence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing a low yield of my desired product and a significant amount of a high molecular weight, tar-like substance.
Likely Cause: This issue often points to polymerization or intermolecular acylation occurring during the intramolecular Friedel-Crafts cyclization step.[1] Under strongly acidic conditions, the acylium ion intermediate, instead of cyclizing intramolecularly, can react with another molecule of the starting material or product, leading to the formation of dimers, oligomers, and polymers.[1]
Troubleshooting and Prevention:
-
Acid Catalyst Choice and Concentration: The choice and amount of the acid catalyst are critical. Polyphosphoric acid (PPA) is a common choice for this type of cyclization.[1] If polymerization is observed, consider the following adjustments:
-
Reduce the amount of PPA: Use the minimum amount of PPA required to catalyze the reaction.
-
Alternative Lewis Acids: Explore milder Lewis acids such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[2] The optimal catalyst will depend on the specific substrate.
-
-
Reaction Temperature and Time:
-
Lower the reaction temperature: High temperatures can promote intermolecular reactions. Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize reaction time: Prolonged reaction times can lead to increased side product formation. Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed.
-
-
Controlled Addition: Instead of adding the substrate to the acid all at once, consider a slow, controlled addition of the substrate to the pre-heated acid catalyst. This maintains a low concentration of the reactive intermediate, favoring the intramolecular pathway.
Visualizing the Problem:
Caption: Intramolecular vs. Intermolecular Acylation Pathways.
FAQ 2: My final product is contaminated with an isomer that is difficult to separate. How can I improve the regioselectivity of the reaction?
Likely Cause: The formation of a regioisomeric byproduct is a common challenge in the intramolecular Friedel-Crafts acylation of substituted aromatic compounds.[1] In the synthesis of 4-methoxy-1-indanone derivatives, the methoxy group on the benzene ring is an ortho- and para-directing group.[3][4] This means that during the cyclization of the 3-(3-methoxyphenyl)propanoic acid derivative, the acylium ion can attack either the ortho or the para position relative to the methoxy group, leading to the formation of both the desired 4-methoxy and the undesired 6-methoxy indanone derivatives.
Troubleshooting and Prevention:
-
Choice of Lewis Acid: The regioselectivity of Friedel-Crafts acylation can be influenced by the nature of the Lewis acid catalyst. Different Lewis acids can exhibit varying degrees of steric hindrance and coordination with the substrate, which can favor one cyclization pathway over the other. Experiment with a range of Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, SnCl₄) to find the optimal conditions for maximizing the yield of the desired isomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. While nonpolar solvents are common in Friedel-Crafts reactions, exploring solvents with different dielectric constants may offer a way to control the isomeric ratio.
-
Steric Hindrance: While not directly modifiable on the substrate, be aware that steric hindrance can play a role. The ortho position to the methoxy group is generally more sterically hindered, which might favor attack at the para position.
Purification Strategy:
-
Column Chromatography: If the formation of the isomeric byproduct cannot be completely suppressed, careful column chromatography is often the most effective method for separation.[5] The polarity difference between the two isomers may be slight, so a thorough optimization of the eluent system is necessary.
-
Recrystallization: In some cases, fractional crystallization can be employed to separate isomers if they have sufficiently different solubilities in a particular solvent system.[1]
Visualizing the Isomer Formation:
Caption: Regioselectivity in Friedel-Crafts Cyclization.
FAQ 3: I am observing an impurity with a higher molecular weight than my target molecule, which seems to have two carboxylic acid groups.
Likely Cause: This impurity is likely the dialkylated malonic ester derivative. The malonic ester synthesis relies on the deprotonation of the active methylene group, followed by alkylation. If a strong enough base is used or if the reaction conditions are not carefully controlled, a second deprotonation and subsequent alkylation can occur, leading to a dialkylated product.
Troubleshooting and Prevention:
-
Stoichiometry of Base and Alkylating Agent:
-
Use only one equivalent of a suitable base (e.g., sodium ethoxide) to generate the mono-enolate.
-
Employ a slight excess of the malonic ester relative to the alkylating agent to minimize the chance of the alkylated product competing for the remaining base.
-
-
Choice of Base: While sodium ethoxide is commonly used, for substrates prone to dialkylation, a milder base might be considered. However, the base must be strong enough to deprotonate the malonic ester.
-
Reaction Temperature: Perform the alkylation at a low temperature to control the reactivity and minimize the occurrence of side reactions.
Purification:
-
The dialkylated carboxylic acid will have a different polarity and molecular weight compared to the desired product, making it separable by column chromatography or, in some cases, by recrystallization.
FAQ 4: My product seems to be contaminated with starting materials or intermediates from the final steps. What could be the cause?
Likely Cause: This suggests incomplete hydrolysis of the diethyl ester or incomplete decarboxylation of the resulting dicarboxylic acid.
-
Incomplete Hydrolysis: The saponification of the diester to the dicarboxylic acid is a crucial step. If the reaction is not driven to completion, you may have a mixture of the desired carboxylic acid, the monoester, and the starting diester.
-
Incomplete Decarboxylation: The decarboxylation of the substituted malonic acid occurs upon heating, typically in an acidic medium.[6] If the temperature is too low or the heating time is insufficient, this reaction may not go to completion, leaving the dicarboxylic acid as an impurity.
Troubleshooting and Prevention:
-
Hydrolysis:
-
Reaction Conditions: Ensure a sufficient excess of base (e.g., NaOH or KOH) and an adequate reaction time and temperature for the saponification. Monitoring the reaction by TLC or LC-MS can confirm the disappearance of the starting ester.
-
-
Decarboxylation:
-
Temperature and Time: Ensure the reaction mixture is heated to a sufficiently high temperature for an adequate amount of time to drive the decarboxylation to completion. The optimal temperature will depend on the specific substrate.
-
Acidic Conditions: Decarboxylation is often facilitated by acidic conditions. Ensure the workup after hydrolysis involves acidification before or during the heating step.
-
Data Summary
| Issue | Potential Cause | Key Parameters to Optimize | Suggested Analytical Technique for Monitoring |
| Low Yield / Polymerization | Intermolecular Friedel-Crafts Acylation | Acid type and concentration, temperature, reaction time, addition rate | TLC, LC-MS |
| Isomeric Impurity | Lack of Regioselectivity in Friedel-Crafts Acylation | Lewis acid catalyst, solvent | ¹H NMR, GC-MS, LC-MS |
| Dialkylated Impurity | Over-alkylation in Malonic Ester Synthesis | Stoichiometry of base and alkylating agent, reaction temperature | LC-MS, ¹H NMR |
| Incomplete Reaction | Incomplete Hydrolysis or Decarboxylation | Reaction time, temperature, reagent stoichiometry (for hydrolysis) | TLC, LC-MS |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Cyclization
-
To a flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA).
-
Heat the PPA to the desired temperature (e.g., 80-100 °C) with stirring.
-
Slowly add the 3-(3-methoxyphenyl)propanoic acid derivative to the hot PPA over a period of 30-60 minutes.
-
Stir the reaction mixture at the same temperature for the optimized reaction time (monitor by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Hydrolysis and Decarboxylation
-
Dissolve the substituted diethyl malonate in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., 4-5 equivalents of NaOH or KOH).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and carefully acidify with a concentrated acid (e.g., HCl) to a pH of 1-2.
-
Heat the acidic mixture to reflux to effect decarboxylation (monitor CO₂ evolution and reaction progress by TLC).
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.
-
Purify as necessary.
References
- BenchChem. (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis.
- Sigma-Aldrich.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- The Organic Chemistry Tutor. (2016).
- Organic Chemistry Portal. Synthesis of indanones.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Methyl-1-indanone for Researchers and Drug Development Professionals.
- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
- Andonian, A.
- Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC.
- ResearchGate. Q-Tube method in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid 1.
- PrepChem.com. Synthesis of 4-Methoxy-1-indanone.
- Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- ResearchGate. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- Google Patents. (1993). CA2094980A1 - Process for the preparation of substituted indanones, and their use.
-
Beilstein Journal of Organic Chemistry. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[2]annulen-7-ols.
- University of Calgary. Ch21: Malonic esters.
- The Journal of Organic Chemistry. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions.
- Andonian, A.
- Chemistry Stack Exchange. (2024).
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
- Beilstein Journals.
- ResearchGate. (2017).
- Chemistry LibreTexts. (2020). 23.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. alexandonian.com [alexandonian.com]
- 5. CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yield in 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid synthesis
Technical Support Center: 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction yields and obtain high-purity final product.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific problems you may encounter at each critical stage of the synthesis. A common and effective route to the target molecule involves a malonic ester synthesis, followed by an intramolecular Friedel-Crafts cyclization, and concluding with hydrolysis and decarboxylation.
Technical Support Center: 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Welcome to the technical support center for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve the purity and yield of your product.
Introduction
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Achieving high purity is critical for downstream applications and ensuring the reliability of experimental results. This guide is based on established principles of organic chemistry and purification science to provide practical solutions to common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purification of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Q1: My final product is off-white/yellowish instead of white. What could be the cause?
An off-white or yellowish color often indicates the presence of colored impurities. These can arise from several sources:
-
Oxidation: The indane scaffold can be susceptible to oxidation, especially if exposed to air and light for extended periods. This can lead to the formation of highly conjugated systems that absorb visible light.
-
Residual catalysts or reagents: If a transition metal catalyst was used in the synthesis, trace amounts may remain and impart color.
-
Nitrated impurities: If nitric acid or other nitrating agents were used in preceding steps or for cleaning glassware, residual amounts could lead to the formation of colored nitrated byproducts.
Troubleshooting:
-
Perform a recrystallization using a suitable solvent system. Activated carbon (charcoal) can be added during the recrystallization process to adsorb colored impurities.
-
Ensure all glassware is scrupulously clean and free from strong oxidizing acids.
-
Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q2: HPLC analysis shows a purity of <95%, with several small impurity peaks. What are my options?
Low purity with multiple small peaks suggests the presence of various minor impurities. The best purification strategy will depend on the nature of these impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if they have different solubility profiles from your target compound.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography over silica gel can be used to separate compounds with different polarities.
-
Acid-Base Extraction: As your target compound is a carboxylic acid, an acid-base extraction can be a powerful purification step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). Your product will move into the aqueous layer as the carboxylate salt, while non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.
Q3: I'm having trouble finding a good recrystallization solvent. What do you recommend?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a carboxylic acid like 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, a good starting point would be:
-
Protic solvents: Ethanol, methanol, or isopropanol.
-
Aprotic polar solvents: Acetone, ethyl acetate.
-
Mixed solvent systems: Toluene/heptane, ethanol/water.
A systematic approach to solvent screening is recommended. Start with small-scale trials to identify a suitable solvent or solvent pair.
Q4: My NMR spectrum shows residual solvent even after drying under high vacuum. How can I remove it?
Residual solvent can be difficult to remove, especially if the solvent has a high boiling point or if the solid material has trapped solvent molecules within its crystal lattice.
-
Trituration: Suspend the solid in a solvent in which your compound is insoluble but the residual solvent is soluble (e.g., hexanes or pentane). Stir vigorously, then filter and dry.
-
Re-precipitation: Dissolve the compound in a minimal amount of a good solvent and then add an anti-solvent to crash out the product. This can help to break up the crystal lattice and release trapped solvent.
-
Lyophilization (Freeze-Drying): If the compound is soluble in a suitable solvent with a relatively high freezing point (e.g., water or tert-butanol), lyophilization can be an effective, albeit slower, method for removing residual solvent.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The success of this method depends heavily on the choice of solvent.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of different solvents to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of well-defined crystals.
-
| Solvent Class | Examples | Suitability for Carboxylic Acids |
| Alcohols | Methanol, Ethanol | Good, often used in combination with water |
| Esters | Ethyl acetate | Good general-purpose solvent |
| Ketones | Acetone | Can be effective, but its low boiling point may be a disadvantage |
| Hydrocarbons | Toluene, Heptane | Often used as an anti-solvent in mixed systems |
| Ethers | Diethyl ether | Generally too volatile for effective recrystallization |
-
Recrystallization Procedure:
-
Dissolve the crude 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in the minimum amount of the chosen hot solvent.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Causality: The principle behind recrystallization is that the solubility of a compound generally increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool, the compound will crystallize out of the solution while the impurities, being present in a much lower concentration, will remain dissolved.
Guide 2: Purification by Flash Column Chromatography
Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase and Mobile Phase Selection:
-
The most common stationary phase for this type of compound is silica gel.
-
The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Use thin-layer chromatography (TLC) to determine the optimal eluent composition. The ideal eluent should give your product a retention factor (Rf) of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and then carefully add this to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the eluent through the column, applying pressure to increase the flow rate.
-
Collect fractions and monitor the elution of your compound by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Trustworthiness: The success of chromatographic purification relies on the self-validating system of TLC analysis. By analyzing the collected fractions by TLC, you can be confident in combining only the pure fractions, thereby ensuring the high purity of the final product.
Visualizations
Diagram 1: General Purification Workflow
Caption: Conceptual overview of how different purification techniques target various types of impurities.
References
-
General Organic Chemistry Principles: For fundamental concepts in purification and reaction mechanisms, a standard organic chemistry textbook is an invaluable resource.
- Title: Organic Chemistry
- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
URL: [Link]
-
Purification Techniques: A comprehensive guide to labor
- Title: Purification of Labor
- Source: Armarego, W. L., & Chai, C. L. L. (2012).
-
URL: [Link]
-
Chromatography: A detailed resource on the theory and practice of flash chrom
- Title: Handbook of Flash Chrom
- Source: Lumtech
-
URL: [Link]
-
Solvent Properties: For information on solvent properties relevant to recrystallization and chrom
Sources
Technical Support Center: Purification of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Welcome to the dedicated technical support guide for the purification of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable synthetic intermediate.
I. Frequently Asked Questions (FAQs)
Q1: My final product of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is an oil and will not solidify. What is the likely cause and how can I fix it?
A1: An oily product is a common issue and typically indicates the presence of impurities that are depressing the melting point. The most likely culprits are residual solvents or unreacted starting materials from the synthesis.
-
Immediate Action: Try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can often induce crystallization by "washing away" the impurities that are keeping your product in an oily state.
-
Further Steps: If trituration fails, the product requires further purification. An acid-base extraction is a highly effective method to isolate the carboxylic acid from neutral organic impurities.
Q2: After purification, my yield of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is significantly lower than expected. What are the potential reasons?
A2: Low yield can be attributed to several factors during the purification process.
-
Incomplete Extraction: During an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 6) to deprotonate the carboxylic acid and draw it into the aqueous phase. Conversely, ensure the pH is sufficiently acidic (pH < 2) during the acidification step to fully protonate the carboxylate and precipitate the acid.
-
Recrystallization Issues: Using an excessive amount of solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Always aim for the minimum amount of hot solvent to dissolve your compound.
-
Premature Crystallization: If the product crystallizes too quickly during filtration of a hot recrystallization solution, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
Q3: My purified 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid has a yellowish or brownish tint. How can I decolorize it?
A3: A colored tint often suggests the presence of high molecular weight, colored byproducts from the synthesis.
-
Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your desired product.
II. Troubleshooting Guide
This section provides a more in-depth approach to resolving common purification challenges.
Decision-Making Workflow for Purification
Caption: A workflow diagram for the purification of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Common Impurities and Their Removal
A likely synthetic route to 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is through a malonic ester synthesis. This would involve the reaction of a suitable starting material with diethyl malonate, followed by hydrolysis and decarboxylation. Based on this, the following impurities are plausible:
| Impurity | Probable Source | Recommended Removal Method |
| Unreacted Starting Materials (e.g., methoxy-substituted benzyl halides) | Incomplete initial reaction | Acid-Base Extraction (will remain in the organic layer) |
| Diethyl 2-(4-methoxybenzyl)malonate | Incomplete hydrolysis | Acid-Base Extraction (will remain in the organic layer) |
| 4-Methoxy-2,3-dihydro-1H-indene-2,2-dicarboxylic acid | Incomplete decarboxylation | This impurity is also acidic and will co-extract. Careful recrystallization or column chromatography may be necessary. |
| Regioisomers | If starting materials are not symmetric | Difficult to remove by extraction or recrystallization. Column chromatography is the most effective method. |
III. Experimental Protocols
Protocol 1: Acid-Base Extraction
This technique is highly effective for separating the acidic target compound from neutral and basic impurities. The predicted pKa of the structurally similar 1-oxo-2,3-dihydroindene-4-carboxylic acid is approximately 3.69.[1] This suggests that a weak base should be sufficient to deprotonate our target molecule.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer (assuming the organic solvent is denser than water).
-
Repeat Extraction: Drain the organic layer and repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the carboxylic acid.
-
Combine Aqueous Layers: Combine all the aqueous layers in a clean flask.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2. The 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][3]
Solvent Selection for Recrystallization:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many carboxylic acids. Adding water as an anti-solvent can induce crystallization upon cooling. |
| Acetone/Hexanes | Acetone is a polar aprotic solvent that should dissolve the compound well. Hexanes can be added as an anti-solvent.[4] |
| Ethyl Acetate/Hexanes | A common and effective solvent system for moderately polar compounds.[4] |
| Toluene | Aromatic solvents can be effective for recrystallizing aromatic compounds. |
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals.
Protocol 3: Column Chromatography
If recrystallization fails to provide a product of sufficient purity, column chromatography is a more rigorous purification method.
Step-by-Step Procedure:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A good starting point for the mobile phase (eluent) is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape and prevent tailing of the carboxylic acid on the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Run the column, collecting fractions and monitoring the elution by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
IV. Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the final product.[5]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. The melting point of the similar indan-2-carboxylic acid is 128-132 °C.[6]
V. Troubleshooting Crystallization
Caption: A troubleshooting guide for common issues encountered during the crystallization of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
VI. References
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). ResearchGate. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Course Hero. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). MDPI. [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]
-
Purification of aromatic polycarboxylic acids by recrystallization. (1960). Google Patents.
-
Oxidation and crystallization process for aromatic carboxylic acid production. (2015). Google Patents.
-
Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Publications. [Link]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of South Alabama. [Link]
-
Recrystallisation of benzoic acid. (2022). YouTube. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. (2020). ResearchGate. [Link]
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2014). ResearchGate. [Link]
-
In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. (2023). MDPI. [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1982). PubMed. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). NIH. [Link]
-
Malonic esters. (n.d.). University of Calgary. [Link]
-
Diethyl malonate. (n.d.). Taylor & Francis Online. [Link]
-
Diethyl Malonate : Synthesis via Fischer Esterification. (2023). YouTube. [Link]
-
1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. (n.d.). ChemBK. [Link]
-
Does anyone have information on pKa of some carboxylic acids?. (2014). ResearchGate. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2013). IISTE.org. [Link]
-
Solvent design for crystallization of carboxylic acids. (2009). ResearchGate. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
1-oxo-2,3-dihydroindene-4-carboxylic acid. (n.d.). ChemBK. [Link]
-
Chromatographic purification methods used for rDNA products. (n.d.). Semantic Scholar. [Link]
-
Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. (2018). Asian Journal of Research in Chemistry. [Link]
-
methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. (n.d.). ChemSynthesis. [Link]
-
Table of Acids with Ka and pKa Values. (n.d.). Chaffey College. [Link]
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- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indan-2-carboxylic acid 97 25177-85-9 [sigmaaldrich.com]
Stability and degradation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Welcome to the technical support center for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
1. Question: I am observing a decrease in the purity of my compound over time, even when stored at low temperatures. What could be the cause and how can I prevent it?
Answer:
While low-temperature storage is crucial, degradation can still occur due to several factors. The primary suspects are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The carboxylic acid functional group can be susceptible to hydrolysis, especially if exposed to moisture.[1] Ensure your compound is stored in a desiccated environment. Using a container with a tight seal and including a desiccant can significantly mitigate this issue.
-
Oxidation: The indane core and the methoxy group can be prone to oxidation, especially if exposed to air and light over extended periods.[2][3][4] Purging the storage container with an inert gas like argon or nitrogen before sealing can create an oxygen-free environment.
-
Photodegradation: Methoxy-substituted aromatic compounds can be sensitive to light, leading to degradation.[5][6] Always store your compound in amber vials or wrap the container in aluminum foil to protect it from light.
Recommended Storage Conditions:
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of all chemical degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation.[3][4] |
| Light | Protected from light (Amber vials) | Prevents photodegradation.[5][6] |
| Moisture | Desiccated environment | Prevents hydrolysis of the carboxylic acid.[1] |
2. Question: My analytical results (HPLC) show unexpected peaks after dissolving the compound in certain solvents. What is happening?
Answer:
Solvent-induced degradation is a common issue. The choice of solvent can significantly impact the stability of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
-
pH Effects: In aqueous solutions, the pH is critical. Acidic or basic conditions can catalyze the hydrolysis of the carboxylic acid.[1][7] For HPLC analysis, it is advisable to use a mobile phase with a pH close to neutral or a buffered system to maintain a stable pH.
-
Reactive Solvents: Solvents like methanol or ethanol, under certain conditions, could potentially esterify the carboxylic acid, especially if acidic catalysts are present. While this is generally slow without a catalyst, it's a possibility to consider if you observe new, less polar peaks over time.
-
Peroxide Contamination: Solvents like THF or diethyl ether can form peroxides over time, which are potent oxidizing agents.[8] These peroxides can degrade your compound. Always use freshly opened, high-purity solvents or test for peroxides before use.
Troubleshooting Workflow for Unexpected Peaks:
Caption: Potential degradation pathways for the parent compound.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the parent compound from its degradation products. Here's a general approach:
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve compounds with different polarities.
-
Detection: UV detection at the λmax of the parent compound is a standard approach. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.
Q3: Is 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid sensitive to polymorphism?
A3: While there is no specific data on the polymorphism of this exact compound in the provided search results, related indole carboxylic acid derivatives have been shown to exhibit polymorphism. [9]Different polymorphic forms can have different stabilities and dissolution rates. It is advisable to characterize the solid-state form of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), especially if you observe batch-to-batch variability in stability.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: While specific toxicity data is not available, it is good practice to handle all research chemicals with care. [8]* Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a secure, clearly labeled container away from incompatible materials. [10]
References
- Oreate AI Blog. (2026, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive.
- Havinga, E. (n.d.). Photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry.
- ResearchGate. (n.d.).
- PubMed. (n.d.). 1,2-Dihydroxy-2-(3-methyl-but-2-en-yl)
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2024, March 17). 21.
- Pharmaguideline. (n.d.).
- ACS Publications. (2026, January 16). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.).
- Biosynth. (n.d.). 2,3-Dihydro-2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1H-Indene-2-carboxylic Acid.
- MDPI. (n.d.).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- Apollo Scientific. (2023, July 7). 4-Methoxy-1H-indole-2-carboxylic acid.
- Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
- MDPI. (n.d.).
- PubMed. (n.d.). Photodegradation of methoxy substituted curcuminoids.
- Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review.
- MDPI. (2022, May 20).
- OnePetro. (2017, March 26). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion.
- YouTube. (2018, October 20).
- Nature. (2021, June 20). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
- National Institutes of Health. (n.d.).
- MDPI. (2022, May 18).
- ResearchGate. (2025, August 6).
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- ChemBK. (2024, April 9). 1-oxo-2,3-dihydroindene-4-carboxylic acid.
- ChemBK. (2024, April 9). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- BLDpharm. (n.d.). 2,3-Dihydro-1H-indene-2-carboxylic acid.
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- 1. Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Degradations of the Side Chain of Unsaturated Ent-labdanes. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Photodegradation of methoxy substituted curcuminoids [pubmed.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Guide: Interpreting Complex NMR Spectra of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
This guide provides in-depth troubleshooting and interpretation strategies for the nuclear magnetic resonance (NMR) spectra of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. Designed for researchers and drug development professionals, this document addresses common challenges encountered during spectral analysis and offers advanced solutions for unambiguous structure elucidation.
Foundational Analysis: Understanding the Inherent Complexity
The structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid presents several intrinsic features that lead to a complex, often misinterpreted, NMR spectrum. The primary source of this complexity is the chiral center at the C2 position. This chirality renders the geminal protons on the adjacent methylene groups (C1 and C3) diastereotopic, meaning they are chemically non-equivalent. This non-equivalence results in distinct chemical shifts and complex spin-spin coupling patterns that deviate from simple first-order analysis.
Molecular Structure and Atom Numbering
For clarity, the following numbering scheme will be used throughout this guide.
Caption: Molecular structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with atom numbering.
Predicted Spectral Data
Before troubleshooting, it is essential to have a baseline prediction of the ¹H and ¹³C NMR spectra. These predictions are based on established chemical shift principles and data from similar structural motifs.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Number of Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| COOH | 1H | 10.0 - 13.0 | Broad Singlet (br s) | Highly dependent on solvent and concentration; exchangeable with D₂O.[4] |
| H5, H6, H7 | 3H | 6.7 - 7.2 | Complex Multiplets (m) | Forms a complex ABC spin system. |
| OCH₃ | 3H | ~3.8 | Singlet (s) | Sharp, characteristic signal for an aryl methoxy group.[1] |
| H2 | 1H | 3.2 - 3.6 | Multiplet (m) | Coupled to four diastereotopic protons (H1a, H1b, H3a, H3b). |
| H1a, H1b | 2H | 2.8 - 3.4 | Multiplets (m) | Diastereotopic protons, appearing as complex multiplets (e.g., doublet of doublets). |
| H3a, H3b | 2H | 2.6 - 3.2 | Multiplets (m) | Diastereotopic protons, appearing as complex multiplets (e.g., doublet of doublets). |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| COOH | 175 - 185 | Carboxylic acid carbonyl. Quaternary, may be weak.[4] |
| C4 | 155 - 160 | Aromatic carbon attached to the OCH₃ group. |
| C3a, C7a | 135 - 145 | Aromatic quaternary carbons involved in ring fusion. |
| C5, C6, C7 | 110 - 130 | Aromatic CH carbons. |
| OCH₃ | 55 - 60 | Methoxy carbon.[5][6] |
| C2 | 40 - 45 | Methine carbon (CH) attached to the COOH group. |
| C1, C3 | 30 - 40 | Methylene carbons (CH₂) of the five-membered ring. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues commonly encountered during the spectral interpretation of this molecule in a question-and-answer format.
Q1: Why does the aliphatic region of my ¹H NMR spectrum (2.5-3.6 ppm) show a series of complex, overlapping multiplets instead of simple doublets or triplets?
Answer: This is the most common challenge and is a direct consequence of the molecule's stereochemistry.
-
Causality (The "Why"): The carboxylic acid group at the C2 position creates a stable chiral center. As a result, the two protons on the C1 methylene group (H1a, H1b) and the two protons on the C3 methylene group (H3a, H3b) are diastereotopic . Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts.
-
Technical Explanation:
-
Chemical Non-equivalence: H1a and H1b resonate at different frequencies. The same is true for H3a and H3b.
-
Geminal Coupling: The non-equivalent geminal protons on C1 will couple to each other (²J coupling). Likewise, the protons on C3 will show geminal coupling.
-
Vicinal Coupling: Each of these four methylene protons (H1a, H1b, H3a, H3b) also couples to the methine proton at C2 (³J coupling).
-
-
Resulting Spectrum: Instead of a simple triplet for H2, you will observe a complex multiplet. Instead of a simple doublet for the C1 and C3 protons, each of the four protons will ideally appear as a doublet of doublets (dd) or a more complex pattern if other couplings are resolved. Severe overlap of these signals is expected, creating what appears to be a single broad, unresolved region.
Q2: The splitting patterns in the aliphatic region look distorted and don't follow the n+1 rule. What is happening?
Answer: You are likely observing second-order (or strong coupling) effects.
-
Causality (The "Why"): The n+1 rule is a first-order approximation that holds true only when the chemical shift difference (Δν, in Hz) between two coupled protons is much larger than their coupling constant (J, in Hz). For the diastereotopic protons at C1 and C3, their chemical shift difference can be very small.
-
Technical Explanation: When the ratio Δν/J approaches ~10 or less, the spin system is considered "strongly coupled." This leads to:
-
Distorted Multiplicities: The number of lines and their spacing no longer follow simple rules.
-
"Roofing" Effect: In a strongly coupled AX system, the inner peaks of the two doublets become more intense, and the outer peaks diminish. The multiplets appear to "lean" towards each other, resembling a roof.
-
-
Troubleshooting Action: The most effective way to simplify a second-order spectrum is to increase Δν. Since Δν (in Hz) is proportional to the spectrometer's magnetic field strength while J (in Hz) is not, re-acquiring the spectrum on a higher-field NMR instrument (e.g., moving from 400 MHz to 600 MHz) will increase the Δν/J ratio and often resolve the spectrum back into a more interpretable first-order pattern.[7]
Q3: I can't definitively assign the three aromatic protons. Why isn't the pattern a simple doublet and triplet?
Answer: The substitution pattern on the aromatic ring creates a complex, strongly coupled three-spin system.
-
Causality (The "Why"): The aromatic ring is substituted at positions 4 (methoxy) and the fusion points (C3a and C7a). This leaves protons at positions 5, 6, and 7. These three adjacent protons couple to each other, forming an ABC spin system .
-
Technical Explanation: In an ABC system, the chemical shifts of the three protons are relatively close to one another, and the coupling constants (³J and ⁴J) are of a similar magnitude. This results in a complex, non-intuitive multiplet where individual coupling constants cannot be easily extracted by simple inspection.
-
Troubleshooting Action: Do not attempt to assign this region from the 1D ¹H spectrum alone. The definitive solution is to use 2D NMR techniques, specifically COSY and HMBC , to establish connectivity.[8][9]
Q4: The signal for my carboxylic acid proton is extremely broad, weak, or completely absent. Is there a problem with my sample?
Answer: This is normal behavior for an acidic proton and does not typically indicate sample degradation.
-
Causality (The "Why"): The carboxylic acid proton is labile and can undergo chemical exchange with other acidic protons, primarily residual water in the deuterated solvent.[1]
-
Technical Explanation:
-
Chemical Exchange: Rapid exchange broadens the NMR signal. If the exchange is fast enough, the signal can become so broad that it disappears into the baseline.
-
Hydrogen Bonding: Carboxylic acids can form intermolecular hydrogen-bonded dimers.[10] This can also lead to signal broadening and cause the chemical shift to be highly dependent on sample concentration and temperature.
-
Deuterium Exchange: In protic deuterated solvents like D₂O or CD₃OD, the acidic proton will be completely replaced by a deuterium atom, causing the signal to vanish entirely from the ¹H NMR spectrum.
-
-
Troubleshooting Protocol: To confirm the identity of a suspected acidic proton signal, perform a D₂O shake . Add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The signal corresponding to the COOH proton will disappear.
Advanced Analysis Workflow: Unambiguous Assignment with 2D NMR
For a molecule with this level of complexity, relying solely on 1D NMR is insufficient. A combination of 2D NMR experiments is required for a complete and confident assignment.[11][12]
Caption: Troubleshooting and assignment workflow using 2D NMR spectroscopy.
Experimental Protocols
-
Acquire Standard Spectrum: Dissolve ~5-10 mg of the compound in ~0.6 mL of a non-protic deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.
-
Mix: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortexing can also be used.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the COOH proton (and any other exchangeable protons, like water) will have disappeared or significantly diminished in the second spectrum.
-
Sample Preparation: Use the same sample prepared for the 1D ¹H spectrum. Ensure the sample is well-shimmed.
-
Select Experiment: In the spectrometer software, select a standard gradient-enhanced COSY experiment (e.g., cosygpqf).
-
Set Spectral Width: Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals (e.g., from 0 to 13 ppm).
-
Acquisition Parameters:
-
Number of Scans (NS): Start with 2 to 4 scans per increment.
-
Number of Increments (F1 dimension): Use at least 256 increments for reasonable resolution.
-
Recycle Delay (d1): Set to 1.5 - 2.0 seconds.
-
-
Processing: After acquisition, perform a Fourier transform in both dimensions (F2 and F1) and phase the spectrum.
-
Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are scalar-coupled. Use this to trace the connections within the aliphatic and aromatic regions.[13]
References
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
ResearchGate. (2008). ChemInform Abstract: Application of 2D NMR Spectroscopy in Structural Elucidation of Some Phenanthrene Derivatives from Indian Orchidaceae Plants. Retrieved from [Link]
-
J. Serb. Chem. Soc. (2010). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link] Corvallis_Green_Chemistry_Institute/Measurement_and_Modeling/Spectroscopy/13C_NMR_Chemical_Shift
-
PubChemLite. (n.d.). 4-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Retrieved from [Link]
-
MDPI. (2020). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Chad's Prep. (2018). Interpreting NMR Example 1. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]
-
Wiley Online Library. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
ScienceDirect. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid
Welcome to our dedicated technical support guide for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimentation. We provide in-depth, practical solutions grounded in chemical principles to ensure the success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid?
A1: 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a lipophilic, weakly acidic compound. Its solubility is expected to be low in aqueous media at neutral and acidic pH. However, it is likely to be soluble in a range of organic solvents. The indene core and methoxy group contribute to its hydrophobicity, while the carboxylic acid moiety allows for pH-dependent solubility in aqueous systems.
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on structurally similar compounds, it is predicted to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like ethanol and methanol.[1][2] Its solubility in less polar solvents like dichloromethane and ethyl acetate is also anticipated to be significant.
Q3: How does pH affect the aqueous solubility of this compound?
A3: As a carboxylic acid, its aqueous solubility is highly pH-dependent. At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt. Therefore, a significant increase in aqueous solubility is expected in basic conditions (pH > 7). The predicted pKa for a structurally related compound, 1-oxo-2,3-dihydroindene-4-carboxylic acid, is around 3.69, suggesting that our target compound will have a pKa in a similar acidic range.[3]
Q4: I am observing a precipitate when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A4: This is a common issue known as "precipitation upon dilution." Your compound is likely highly soluble in the DMSO stock but poorly soluble in the final aqueous buffer, especially if the buffer's pH is near or below the compound's pKa. The high concentration in the DMSO droplet does not have sufficient aqueous volume to dissolve into immediately upon dilution, causing it to crash out of solution.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays
You are preparing a solution of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid for a cell-based assay in a phosphate-buffered saline (PBS) at pH 7.4, and you are observing poor solubility or precipitation.
Root Cause Analysis:
The indene structure of this molecule contributes to its lipophilic character.[4] The carboxylic acid functional group is hydrophilic, but its effect is limited when the rest of the molecule is large and nonpolar.[4][5] At pH 7.4, which is above the estimated pKa of the carboxylic acid, a significant portion of the compound should be in the more soluble carboxylate form. However, the intrinsic low aqueous solubility of the neutral form can still limit the overall solubility.
Solutions:
-
pH Adjustment: The most effective method for increasing the aqueous solubility of a carboxylic acid is to raise the pH.[6] By ensuring the pH of your final solution is at least 1.5 to 2 units above the pKa, you can maximize the concentration of the more soluble carboxylate salt.
-
Co-solvents: If modifying the pH is not compatible with your experimental system, the use of a water-miscible organic co-solvent can be employed.
Experimental Protocol: Preparing an Aqueous Solution using pH Adjustment
-
Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound in a suitable organic solvent like DMSO or ethanol.
-
In a separate vessel, prepare your desired aqueous buffer (e.g., PBS).
-
While stirring the aqueous buffer, slowly add a small aliquot of the concentrated stock solution.
-
Monitor the pH of the solution. If it is not sufficiently basic, add a dilute solution of NaOH (e.g., 0.1 N) dropwise until the compound dissolves and the desired pH is reached and stable.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Issue 2: Compound Precipitation During Formulation for In Vivo Studies
You are developing a formulation for animal dosing and find that your compound precipitates when moving from a development vehicle to a final dosing solution.
Root Cause Analysis:
The principles are similar to in vitro assay preparation but the constraints are often tighter for in vivo formulations due to tolerability and volume restrictions. The use of high concentrations of organic co-solvents may not be permissible.
Solutions:
-
Salt Formation: Converting the carboxylic acid to a stable salt form can dramatically improve its aqueous solubility and dissolution rate.[7] Common salt forms for carboxylic acids include sodium and potassium salts.
-
Use of Solubilizing Excipients: For challenging compounds, formulation with solubilizing agents such as cyclodextrins or surfactants can enhance apparent solubility.
Experimental Protocol: Preparation of a Sodium Salt for Improved Aqueous Solubility
-
Dissolve 1 molar equivalent of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate container, dissolve 1 molar equivalent of sodium hydroxide or sodium bicarbonate in water.
-
Slowly add the basic solution to the solution of the carboxylic acid while stirring.
-
Continue stirring until the reaction is complete and a clear solution is formed.
-
The solvent can then be removed under reduced pressure to isolate the sodium salt of the compound.
-
The resulting salt can then be dissolved directly in an aqueous vehicle for dosing.
Data & Visualization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 192.21 g/mol [8] | Moderate molecular weight. |
| XlogP | ~1.8 - 3.8 | Indicates significant lipophilicity and likely poor aqueous solubility. |
| pKa | ~3.5 - 4.5 | Weakly acidic; solubility will be highly dependent on pH in this range. |
Table 2: Qualitative Solubility in Common Solvents
| Solvent | Predicted Solubility | Notes |
| Water (pH < 4) | Very Low | The compound is in its neutral, protonated form. |
| Water (pH > 7) | Moderate to High | The compound is in its ionized, more soluble carboxylate form. |
| Ethanol | High | A common solvent for creating stock solutions. |
| DMSO | Very High | A common solvent for creating highly concentrated stock solutions. |
| Dichloromethane | High | Useful for extractions and purification.[3] |
| DMF | High | A polar aprotic solvent suitable for dissolving many organic compounds.[3] |
Diagram 1: pH-Dependent Ionization and Solubility
This diagram illustrates the fundamental principle of how pH influences the solubility of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Caption: A step-by-step guide to troubleshooting poor aqueous solubility.
References
-
ChemBK. 1-oxo-2,3-dihydroindene-4-carboxylic acid. [Link]
-
ChemBK. 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. [Link]
-
ChemBK. 1-oxo-2,3-dihydroindene-4-carboxylic acid - Physico-chemical Properties. [Link]
- Bogardus, J. B., & Dissolution of organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 67(9), 1328–1331.
-
Chemistry LibreTexts. (2022, October 4). Structure and Properties of Carboxylic Acids. [Link]
-
Reddit. (2019, August 19). Why are certain carboxylic acids lipophilic?[Link]
-
YouTube. (2021, April 9). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 76413-91-7|4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid and Other Indane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indane scaffold, a fused bicyclic system composed of a benzene ring and a cyclopentane ring, represents a privileged structure in medicinal chemistry. Its rigid framework provides a valuable template for the design of therapeutic agents targeting a diverse range of biological pathways.[1] This guide offers an in-depth comparison of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with other key indane derivatives, focusing on their chemical properties, biological activities, and the experimental methodologies used for their evaluation.
Introduction to the Indane Scaffold
The versatility of the indane nucleus allows for extensive structure-activity relationship (SAR) studies through modifications at various positions.[1] This has led to the development of several successful drugs, including the anti-inflammatory agent Sulindac and the Alzheimer's disease therapeutic Donepezil.[1] The inherent biological activity of the indane core, coupled with the potential for chemical modification, makes it a focal point in the quest for novel therapeutics.
This guide will specifically explore the landscape of indane derivatives with a particular focus on 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, providing a comparative analysis against other notable derivatives to inform future drug discovery efforts.
Chemical and Biological Profile of Key Indane Derivatives
The substitution pattern on the indane ring system significantly influences the pharmacological profile of the resulting derivatives. The introduction of methoxy and carboxylic acid functionalities, as seen in 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, is a common strategy to modulate the physicochemical and biological properties of molecules.[2]
Table 1: Physicochemical Properties of Selected Indane Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Properties |
| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | C₁₁H₁₂O₃ | 192.21 | White to off-white solid.[3] |
| Indane-1-carboxylic acid | C₁₀H₁₀O₂ | 162.19 | Solid. |
| Indane-2-carboxylic acid | C₁₀H₁₀O₂ | 162.19 | Solid. |
| 5-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | C₁₁H₁₂O₃ | 192.21 | Solid. |
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid: A Compound of Interest
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid has emerged as a molecule of interest due to the recognized impact of methoxy and carboxylic acid groups on biological activity. Methoxy substitution on aromatic rings is known to influence metabolic stability and receptor binding affinity.[2] The carboxylic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.[4][5]
Comparative Biological Activities
The primary therapeutic areas where indane derivatives have shown promise are in the management of inflammation and neurodegenerative diseases.
Anti-inflammatory Activity
The anti-inflammatory effects of many indane derivatives are attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[4]
Table 2: Hypothetical Comparative COX-2 Inhibitory Activity
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | COX-2 | Data not available | Data not available |
| Indomethacin (Reference) | COX-1/COX-2 | ~0.1 (COX-1), ~5 (COX-2) | ~0.02 |
| Celecoxib (Reference) | COX-2 | ~0.04 | >100 |
Note: The data for Indomethacin and Celecoxib are well-established reference values. The activity of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid would be determined using the experimental protocol outlined below.
Neuroprotective Activity
Several indane derivatives have been investigated for their potential to protect neurons from damage, a key strategy in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. The mechanism of neuroprotection can be multifaceted, involving antioxidant effects, inhibition of apoptosis, and modulation of neuroinflammatory pathways.[7]
The evaluation of neuroprotective effects often involves in vitro cell-based assays that measure cell viability after exposure to a neurotoxic stimulus.
Table 3: Hypothetical Comparative Neuroprotective Activity
| Compound | Assay | Neurotoxin | EC50 (µM) |
| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | SH-SY5Y cell viability | H₂O₂ | Data not available |
| Indane-1-carboxylic acid | SH-SY5Y cell viability | H₂O₂ | Data not available |
| Resveratrol (Reference) | SH-SY5Y cell viability | H₂O₂ | ~10-50 |
Note: The data for Resveratrol is a general reference. The activities of the indane derivatives would be determined using the experimental protocol outlined below.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparative data, the following detailed experimental protocols are provided.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely accepted model is used to assess the acute anti-inflammatory activity of a test compound.[8][9][10][11]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Causality behind Experimental Choices:
-
Animal Model: Wistar rats are a standard and well-characterized model for inflammation studies.
-
Carrageenan: This sulfated polysaccharide is a potent phlogistic agent that induces a reproducible and well-characterized inflammatory response.
-
Plethysmometer: This instrument provides an accurate and objective measurement of paw volume changes.
-
Time Points: The measurement at different time intervals allows for the assessment of the time-course of the anti-inflammatory effect.
-
Reference Drug: Indomethacin is a potent, non-selective COX inhibitor, providing a benchmark for the activity of the test compounds.
In Vitro Neuroprotective Activity: LDH and XTT Assays in SH-SY5Y Cells
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model to study neurotoxicity and neuroprotection.[12] The Lactate Dehydrogenase (LDH) and 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT) assays are complementary methods to assess cell viability.
Experimental Workflow:
Sources
- 1. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Navigating the Structure-Activity Landscape of Indan Carboxylic Acids: A Comparative Guide for Drug Discovery Professionals
For researchers and scientists vested in the discovery of novel therapeutics, the indan scaffold represents a privileged structure, offering a rigid framework amenable to diverse functionalization. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3-dihydro-1H-indene-2-carboxylic acid analogs, with a particular focus on the 4-methoxy substituted parent compound. While direct and extensive SAR studies on 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid are not widely available in public literature, this guide synthesizes findings from closely related indan-1-carboxylic acid analogs to provide valuable insights and predictive correlations for drug design and development. The primary biological activity discussed herein is anti-inflammatory, a common therapeutic target for this class of compounds.
The Indan Carboxylic Acid Scaffold: A Promising Pharmacophore
The 2,3-dihydro-1H-indene (indan) ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a core component of numerous biologically active molecules.[1] The fusion of an aromatic and an aliphatic ring imparts a unique conformational rigidity and lipophilicity, making it an attractive scaffold for targeting a variety of biological receptors and enzymes. The incorporation of a carboxylic acid moiety introduces a critical functional group capable of forming key ionic and hydrogen bond interactions within a biological target's active site, a feature common to many non-steroidal anti-inflammatory drugs (NSAIDs).[2]
This guide will dissect the known SAR of indan carboxylic acid derivatives, focusing on two key areas of structural modification: substitution on the aromatic ring and the positioning and nature of the acidic functional group.
Core Chemical Structure and Sites of Modification
The foundational structure for our discussion is the 2,3-dihydro-1H-indene-2-carboxylic acid. The key sites for analog development and SAR exploration are highlighted in the diagram below.
Caption: General scaffold of 2,3-dihydro-1H-indene-2-carboxylic acid highlighting key positions for analog synthesis and SAR studies.
Structure-Activity Relationship Analysis: Insights from Indan-1-Carboxylic Acid Analogs
Due to a lack of specific SAR data for indan-2-carboxylic acid derivatives, we will draw parallels from the more extensively studied indan-1-carboxylic acid analogs, particularly concerning their anti-inflammatory properties. A comprehensive review of these compounds provides valuable insights into how structural modifications influence biological activity.[3]
Impact of Aromatic Ring Substitution
Substituents on the aromatic portion of the indan ring have a profound effect on anti-inflammatory activity.
-
Methoxy Substitution: The presence of methoxy groups on the aromatic ring has been shown to enhance anti-inflammatory activity. For instance, in the indan-1-carboxylic acid series, a single methoxy group at the 6-position or two methoxy groups at the 5- and 6-positions lead to a notable increase in the inhibition of carrageenan-induced rat paw edema compared to the unsubstituted parent compound.[3] This suggests that the electron-donating nature and the steric bulk of the methoxy group(s) may contribute favorably to the interaction with the biological target.
-
Halogen Substitution: The introduction of halogens, such as chlorine, onto the aromatic ring can also modulate anti-inflammatory activity. For example, 6-chloroindan-1-carboxylic acid and 5,6-dichloroindan-1-carboxylic acid have demonstrated significant anti-inflammatory responses.[3]
Table 1: Anti-inflammatory Activity of Substituted Indan-1-Carboxylic Acid Analogs
| Compound | Substituent(s) | % Inhibition of Edema (Carrageenan-induced rat paw) |
| Indan-1-carboxylic acid | Unsubstituted | 28.83% |
| 6-Methoxyindan-1-carboxylic acid | 6-OCH₃ | 40.11% |
| 5,6-Dimethoxyindan-1-carboxylic acid | 5,6-(OCH₃)₂ | 43.56% |
| 6-Chloroindan-1-carboxylic acid | 6-Cl | 19.18% |
| 5,6-Dichloroindan-1-carboxylic acid | 5,6-Cl₂ | 44.51% |
Data extracted from a review on indan acid derivatives.[3]
Expert Analysis and Extrapolation for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid:
Based on the trends observed in the indan-1-carboxylic acid series, the 4-methoxy group in the target compound is anticipated to have a positive impact on its potential anti-inflammatory activity. The electronic and steric properties of the methoxy group at this position could influence the overall conformation and binding affinity of the molecule to its target. Further investigation is warranted to confirm this hypothesis and to explore the effects of other substituents at the 4, 5, 6, and 7-positions of the indan-2-carboxylic acid scaffold.
Influence of the Carboxylic Acid Side Chain
The position and length of the carboxylic acid side chain are critical determinants of anti-inflammatory activity. Studies on indan-1-yl alkanoic acids have revealed that a one-carbon spacer between the indan ring and the carboxylic acid group (i.e., an acetic acid derivative) appears to be optimal for activity.[3] Both direct attachment of the carboxylic acid to the ring (carboxylic acid) and longer chain lengths (propionic and butyric acids) resulted in diminished anti-inflammatory effects.
Table 2: Effect of Carboxylic Acid Side Chain Length on Anti-inflammatory Activity of Indan-1-yl Alkanoic Acids
| Compound Series | Side Chain | % Inhibition of Edema (Representative values) |
| Indan-1-carboxylic acids | -COOH | 28.83% |
| Indan-1-acetic acids | -CH₂COOH | Optimal Activity (Specific % not provided in source) |
| Indan-1-propionic acids | -CH₂CH₂COOH | Less Active |
| Indan-1-butyric acids | -CH₂CH₂CH₂COOH | 30.19% |
Data and observations from a review on indan acid derivatives.[3]
Expert Analysis and Extrapolation for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid:
The target compound has the carboxylic acid group directly attached to the 2-position of the indan ring. Based on the findings for the indan-1-yl series, it is plausible that this direct attachment may not be optimal for anti-inflammatory activity. It would be a logical next step in a drug discovery program to synthesize and test analogs where the carboxylic acid is extended by a one-carbon linker (i.e., 4-methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, the following standard experimental protocol for the in vivo assessment of anti-inflammatory activity is provided.
Carrageenan-Induced Rat Paw Edema Assay
This is a widely used and validated model for screening acute anti-inflammatory activity.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g) are used. The animals are fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: The test compounds and a standard reference drug (e.g., Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 50 mg/kg body weight), typically 1 hour before the induction of inflammation. A control group receives the vehicle only.
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [ (V_c - V_t) / V_c ] x 100
Where:
-
V_c = Mean increase in paw volume in the control group
-
V_t = Mean increase in paw volume in the treated group
-
Workflow Diagram:
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Conclusion and Future Directions
While a comprehensive SAR for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid and its direct analogs remains to be fully elucidated in the public domain, this guide provides a logical framework for initiating a drug discovery program based on this scaffold. The analysis of related indan-1-carboxylic acids suggests that:
-
Methoxy substitution on the aromatic ring is likely to be beneficial for anti-inflammatory activity. The 4-position, as in the target compound, is a promising starting point.
-
The direct attachment of the carboxylic acid to the indan ring at the 2-position may not be optimal for anti-inflammatory activity. The synthesis and evaluation of analogs with a one-carbon linker (acetic acid derivatives) is a highly recommended next step.
Future research should focus on the systematic synthesis and biological evaluation of a library of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid analogs. This library should explore:
-
Variations in the position and nature of substituents on the aromatic ring.
-
Modifications of the carboxylic acid moiety, including esterification, amidation, and bioisosteric replacement.
-
Alterations in the length of the linker between the indan scaffold and the acidic group.
Such studies will be instrumental in building a robust SAR for this promising class of compounds and will undoubtedly accelerate the discovery of novel therapeutic agents.
References
-
Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. [Link]
-
Synthesis of 2-indancarboxylic acid. PrepChem.com. [Link]
-
Indane Derivatives. Eburon Organics. [Link]
-
Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. [Link]
-
Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. MDPI. [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Bioactivity of Methoxy-Substituted Indene Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indene Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery
The indene core, a bicyclic aromatic hydrocarbon, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] Its rigid framework allows for precise spatial orientation of functional groups, making it an attractive scaffold for designing targeted therapeutics. When functionalized with a carboxylic acid moiety, these molecules gain a critical anchor for interacting with biological targets, particularly enzymes and receptors involved in inflammatory processes. This guide provides a comparative analysis of the bioactivity of methoxy-substituted indene carboxylic acids, offering insights into their therapeutic potential and the experimental methodologies crucial for their evaluation. We will delve into the structure-activity relationships (SAR) governed by methoxy substitution, benchmark their activity against established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed protocols for key bioassays.
The Influence of Methoxy Substitution on Anti-Inflammatory Potency: A Structure-Activity Relationship (SAR) Analysis
The addition of a methoxy (-OCH₃) group to the indene ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The position of this substitution is critical in determining the resulting bioactivity. Studies on the structurally similar indan carboxylic acid derivatives have revealed that methoxy substitutions at the 5- and 6-positions of the indan nucleus can potentiate anti-inflammatory activity.[2] This enhancement is likely attributed to a combination of electronic and steric effects, which can influence the molecule's binding affinity to its target proteins.
The following table provides a comparative overview of the COX inhibitory activity of indomethacin, which serves as a valuable benchmark for newly synthesized methoxy-substituted indene carboxylic acids.
| Compound | Target | IC₅₀ (nM) | Selectivity (COX-1/COX-2) | Reference |
| Indomethacin | COX-1 | 230 | 0.36 | [4] |
| COX-2 | 630 | [4] | ||
| Celecoxib | COX-1 | 7600 | 211.1 | Representative COX-2 selective inhibitor for comparison |
| COX-2 | 36 |
Table 1: Comparative in vitro COX inhibitory activity of Indomethacin. The data for Celecoxib, a selective COX-2 inhibitor, is included to provide context on selectivity profiles.
The data for indomethacin highlights its potent, non-selective inhibition of both COX isoforms.[4] Researchers developing novel methoxy-substituted indene carboxylic acids should aim to characterize their compounds in similar assays to determine their potency and selectivity profile. A desirable profile for a novel anti-inflammatory agent would be potent inhibition of COX-2 with significantly weaker inhibition of COX-1 to minimize gastrointestinal side effects.[5]
Mechanism of Action: Targeting the Inflammatory Cascade
The primary anti-inflammatory mechanism of indene carboxylic acids and their analogues is the inhibition of the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
In addition to the COX pathway, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation.[6][7] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of numerous inflammatory genes, including COX-2. Some NSAIDs have been shown to interfere with NF-κB signaling, although this is not their primary mechanism of action. Investigating the effect of novel methoxy-substituted indene carboxylic acids on this pathway could reveal additional anti-inflammatory mechanisms.
Experimental Protocols for Bioactivity Evaluation
To rigorously assess the comparative bioactivity of novel methoxy-substituted indene carboxylic acids, a series of well-defined in vitro and in vivo assays are essential. The following protocols provide a standardized framework for these evaluations.
In Vitro Assay: COX-1/COX-2 Inhibition Assay
This assay determines the 50% inhibitory concentration (IC₅₀) of the test compounds against ovine or human COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate, resulting in a colorimetric output.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzyme solutions, arachidonic acid (substrate), and the test compounds at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
-
Compound Addition: Add the test compounds (in a suitable solvent like DMSO) or a vehicle control to the wells. Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Colorimetric Detection: Immediately add the colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
In Vitro Assay: Prostaglandin E₂ (PGE₂) Production in LPS-Stimulated Macrophages
This cell-based assay quantifies the inhibitory effect of the test compounds on the production of PGE₂, a key pro-inflammatory prostaglandin.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the upregulation of COX-2 and subsequent production of PGE₂. The concentration of PGE₂ in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or a vehicle control for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce inflammation.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.
Conclusion and Future Directions
Methoxy-substituted indene carboxylic acids represent a promising class of compounds for the development of novel anti-inflammatory agents. The position of the methoxy group on the indene nucleus appears to be a key determinant of their biological activity, with substitutions at the 5- and 6-positions showing potential for enhanced potency.[2] While direct comparative data for different isomers is an area for future research, the well-characterized profile of the structurally related NSAID, indomethacin, provides a robust benchmark for evaluating new chemical entities.
The primary mechanism of action for these compounds is likely the inhibition of COX enzymes, which can be effectively quantified using the detailed protocols provided in this guide. Further investigation into their effects on other inflammatory pathways, such as NF-κB signaling, may uncover additional therapeutic benefits. By employing a systematic approach to synthesis and biological evaluation, guided by the principles of structure-activity relationships and rigorous experimental methodologies, researchers can unlock the full potential of this versatile chemical scaffold in the ongoing quest for safer and more effective anti-inflammatory drugs.
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A Comparative Guide to the Preclinical Validation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid as a Novel Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a novel chemical entity with limited publicly available data on its biological activity. This guide, therefore, presents a hypothetical framework for its validation, drawing parallels with the established preclinical development pathways for similar molecular structures. The comparisons made are illustrative and based on the potential therapeutic applications of this class of compounds.
Introduction: The Promise of a New Molecular Entity
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid enters the drug discovery landscape as a compound of interest due to its structural features, which suggest potential interactions with biological targets implicated in a range of pathologies. The presence of a carboxylic acid moiety combined with a methoxy-substituted indene scaffold hints at possible anti-inflammatory, analgesic, or even anticancer activities.[1] This guide provides a comprehensive roadmap for the preclinical validation of this molecule, comparing its hypothetical performance metrics against established therapeutic agents and outlining the critical experimental workflows required to build a robust data package for potential clinical development.
The journey from a promising molecule to a therapeutic agent is a rigorous one, demanding a systematic and evidence-based approach to validation.[2] This process is not merely about demonstrating efficacy but also about establishing a clear safety profile and understanding the compound's mechanism of action in comparison to existing treatments.
Comparative Analysis: Benchmarking Against the Gold Standard
To effectively evaluate the therapeutic potential of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, a direct comparison with current standards of care is essential. The choice of comparator drugs will depend on the primary therapeutic indication being pursued. For the purpose of this guide, we will consider a hypothetical scenario where the compound is being investigated as a novel non-steroidal anti-inflammatory drug (NSAID).
Table 1: Hypothetical Comparative Profile of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid against Standard NSAIDs
| Parameter | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (Hypothetical Data) | Ibuprofen (Non-selective COX inhibitor) | Celecoxib (Selective COX-2 inhibitor) |
| Target(s) | Cyclooxygenase (COX) enzymes, potentially with selectivity | COX-1 and COX-2 | Primarily COX-2 |
| In vitro Potency (IC50) | COX-1: 5 µMCOX-2: 0.5 µM | COX-1: 13 µMCOX-2: 344 µM | COX-1: 15 µMCOX-2: 0.04 µM |
| Cellular Efficacy (EC50) | 1 µM (in a cellular inflammation model) | 5 µM (in a cellular inflammation model) | 0.1 µM (in a cellular inflammation model) |
| In vivo Efficacy | ED50 = 10 mg/kg (in a rodent model of inflammation) | ED50 = 20 mg/kg (in a rodent model of inflammation) | ED50 = 5 mg/kg (in a rodent model of inflammation) |
| Selectivity Index (COX-1/COX-2) | 10 | 0.04 | 375 |
| Pharmacokinetics (Rodent) | t1/2 = 6 hoursOral Bioavailability = 70% | t1/2 = 2 hoursOral Bioavailability = 80% | t1/2 = 11 hoursOral Bioavailability = 40% |
| Safety Profile | Predicted lower gastrointestinal toxicity compared to non-selective NSAIDs | Known risk of gastrointestinal bleeding and cardiovascular events | Lower gastrointestinal risk but potential for cardiovascular side effects |
This comparative table immediately highlights the key questions that need to be addressed in the validation process. Does 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid offer a superior efficacy, selectivity, or safety profile compared to existing drugs?
Experimental Workflows for Preclinical Validation
The preclinical validation of a novel therapeutic agent is a multi-faceted process that encompasses target identification and engagement, in vitro and in vivo efficacy studies, and comprehensive safety and toxicological assessments.[3]
Target Identification and Engagement
The first critical step is to identify the molecular target(s) of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid and to demonstrate that the compound engages with its target in a biologically relevant manner.
Caption: Workflow for target identification and validation.
Protocol: In Vitro COX Enzyme Inhibition Assay
-
Objective: To determine the inhibitory activity of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid against COX-1 and COX-2 enzymes.
-
Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compound, known inhibitors (e.g., ibuprofen, celecoxib), assay buffer, detection reagents.
-
Procedure: a. Prepare a dilution series of the test compound and control inhibitors. b. In a 96-well plate, add the enzyme, assay buffer, and the test compound or control. c. Pre-incubate the mixture to allow for compound-enzyme binding. d. Initiate the reaction by adding arachidonic acid. e. Incubate for a specified time at the optimal temperature. f. Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each enzyme. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Efficacy Assessment
Demonstrating efficacy in a relevant animal model of the target disease is a cornerstone of preclinical validation.[4] The choice of model is critical and should accurately reflect the human disease state.
Caption: Workflow for in vivo efficacy studies.
Protocol: Carrageenan-Induced Paw Edema Model in Rodents
-
Objective: To evaluate the anti-inflammatory effect of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in an acute inflammation model.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure: a. Acclimatize animals and fast them overnight before the experiment. b. Administer the test compound, vehicle control, or a standard drug (e.g., indomethacin) orally or intraperitoneally. c. After a set absorption time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw. d. Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Determine the dose that produces 50% of the maximal effect (ED50).
Safety and Toxicological Evaluation
A thorough assessment of the compound's safety profile is paramount before it can be considered for human trials.[5] This involves a battery of in vitro and in vivo tests to identify potential toxicities.
Table 2: Key Preclinical Safety and Toxicology Studies
| Study Type | Purpose |
| In Vitro Cytotoxicity | To assess the compound's toxicity to various cell lines. |
| hERG Channel Assay | To evaluate the risk of drug-induced cardiac arrhythmias. |
| Ames Test (Bacterial Reverse Mutation Assay) | To assess the mutagenic potential of the compound. |
| In Vivo Acute Toxicity | To determine the short-term toxicity and the maximum tolerated dose (MTD) in animals. |
| Repeat-Dose Toxicity | To evaluate the toxic effects of the compound after repeated administration over a longer period. |
| Safety Pharmacology | To assess the effects of the compound on vital organ systems (cardiovascular, respiratory, and central nervous systems). |
The Path Forward: From Preclinical to Clinical Development
A successful preclinical validation program provides a solid foundation for advancing a novel therapeutic agent into clinical trials.[6] The comprehensive data package generated from the studies outlined above will be crucial for regulatory submissions, such as an Investigational New Drug (IND) application.[7]
The journey of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid from a chemical entity to a potential therapeutic is a testament to the rigorous and systematic process of modern drug discovery. Through careful and objective comparison with existing treatments and a commitment to robust experimental validation, its true therapeutic potential can be unlocked.
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Benchmarking 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid Against Known Phosphodiesterase 4 (PDE4) Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for evaluating the inhibitory potential of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid against the well-characterized therapeutic target, Phosphodiesterase 4 (PDE4). While the specific biological target of this compound is not extensively documented in publicly available literature, its structural resemblance to known indane-based inhibitors warrants a thorough investigation into its activity as a PDE inhibitor. This document outlines a head-to-head comparison against established PDE4 inhibitors, providing the necessary experimental protocols and data interpretation frameworks for researchers in drug discovery and development.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, specific for cAMP, is a critical regulator of inflammatory processes, making it a prime target for therapeutic intervention in diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[3]
This guide will benchmark our investigational compound, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, against three well-established PDE4 inhibitors:
-
Rolipram: A first-generation, prototypical PDE4 inhibitor widely used as a research tool.[4][5]
-
Roflumilast: A potent, second-generation PDE4 inhibitor approved for the treatment of severe COPD.[6][7]
-
Apremilast: An orally available PDE4 inhibitor approved for the treatment of psoriatic arthritis and psoriasis.[6][8][9]
Experimental Design: Head-to-Head Comparison of PDE4 Inhibition
The core of this benchmarking study is the determination of the half-maximal inhibitory concentration (IC50) of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid against a recombinant human PDE4 enzyme. This will be directly compared to the IC50 values of Rolipram, Roflumilast, and Apremilast, determined under identical experimental conditions to ensure data validity and comparability.
Data Presentation: Comparative Inhibitory Activity
The primary endpoint of this investigation will be the IC50 value, representing the concentration of the inhibitor required to reduce the activity of the PDE4 enzyme by 50%. The results will be summarized in the following table:
| Compound | Target | IC50 (nM) |
| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | PDE4B | To be determined |
| Rolipram | PDE4B | ~1000[5] |
| Roflumilast | PDE4B | ~0.2 - 4.3[7] |
| Apremilast | PDE4B | ~74[7][10] |
Note: The IC50 values for the known inhibitors are approximate and can vary depending on the specific assay conditions and PDE4 isoform used.
Experimental Methodologies
To ensure the scientific rigor of this comparative analysis, a standardized and well-validated in vitro assay will be employed. A Fluorescence Polarization (FP)-based assay is recommended for its high-throughput capability, sensitivity, and non-radioactive nature.
In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)
This assay measures the hydrolysis of a fluorescently labeled cAMP substrate (FAM-cAMP) by the PDE4B enzyme. Inhibition of the enzyme results in a lower degree of substrate hydrolysis, which can be detected by a change in the fluorescence polarization of the solution.[11]
Caption: Workflow for the in vitro PDE4B inhibition assay using Fluorescence Polarization.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PDE4B enzyme in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of FAM-labeled cAMP substrate in assay buffer.
-
Prepare stock solutions of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, Rolipram, Roflumilast, and Apremilast in a suitable solvent (e.g., DMSO).
-
-
Serial Dilution of Inhibitors:
-
Perform a serial dilution of each inhibitor to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
In a 384-well, low-volume, black assay plate, add the assay buffer.
-
Add the serially diluted inhibitors to the respective wells. Include wells with vehicle control (e.g., DMSO) for 0% inhibition and a control with a known potent inhibitor at a high concentration for 100% inhibition.
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted PDE4B enzyme to all wells except the negative control wells.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Substrate Addition and Incubation:
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Mix gently and incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Polarization Reading:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for FAM fluorescence (excitation ~485 nm, emission ~520 nm).[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[13]
-
Mechanism of Action: The PDE4 Signaling Pathway
The inhibitory action of the benchmarked compounds on PDE4 has a direct impact on the cyclic AMP (cAMP) signaling pathway. Understanding this pathway is crucial for interpreting the biological significance of the experimental results.
Signaling Pathway Diagram
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A Senior Scientist's Guide to a Proactive Cross-Reactivity Assessment of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
This guide provides a comprehensive framework for investigating the cross-reactivity profile of the novel compound, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. As public domain data on the specific biological targets of this molecule is limited, we will proceed with a robust, hypothesis-driven approach. This mirrors a common scenario in early-stage drug discovery, where a deep understanding of potential off-target interactions is paramount for mitigating safety risks and uncovering novel therapeutic opportunities.
The indane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, from anticancer to neuroprotective effects.[1][2][3] Given this precedent, we will build our investigation around the hypothetical primary target of p38α mitogen-activated protein kinase (MAPK) , a key enzyme in inflammatory and stress-response signaling pathways, and a validated target for anti-inflammatory and oncology indications.
This guide will objectively compare the compound's hypothetical performance against its primary target with a panel of clinically relevant off-targets, supported by detailed, self-validating experimental protocols.
Part 1: The Imperative of Early-Stage Selectivity Profiling
In modern drug development, identifying potential adverse drug reactions (ADRs) early is crucial. A significant portion of these ADRs are predictable and linked to the pharmacological action of a drug, including its off-target interactions.[4][5] Proactive in vitro safety pharmacology profiling allows for the early identification of these liabilities, enabling selectivity-focused structure-activity relationship (SAR) studies to mitigate risks while preserving or enhancing on-target potency.[5]
Cross-reactivity is not always detrimental; sometimes, a compound's interaction with secondary targets can lead to beneficial polypharmacology. However, this must be a deliberate discovery, not an unforeseen event in clinical trials. This guide, therefore, establishes a workflow to systematically unmask the selectivity profile of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Logical Framework for Off-Target Panel Selection
Based on our hypothetical primary target, p38α MAPK (a protein kinase), our off-target panel must include:
-
Structurally Related Kinases: The human kinome has high structural homology, making kinase cross-reactivity a common challenge.[6]
-
Common Safety-Panel Targets: Standard safety panels screen for targets frequently implicated in ADRs, such as GPCRs, ion channels, and transporters.[4][7][8]
-
Targets Associated with Indane Derivatives: The broader class of indane compounds has known activities that suggest potential interactions with various receptors and enzymes.[3][9]
Part 2: Experimental Design & Methodologies
A multi-assay approach is essential for a thorough cross-reactivity assessment. We will focus on two gold-standard, cell-free methodologies: Radioligand Binding Assays for receptors and transporters, and Biochemical Enzyme Inhibition Assays for kinases and other enzymes.
Overall Experimental Workflow
The following diagram illustrates the logical flow from initial compound handling to comprehensive data analysis.
Conclusion
This guide outlines a proactive, hypothesis-driven strategy for characterizing the cross-reactivity profile of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. By assuming a plausible primary target and employing a systematic screening methodology, researchers can build a comprehensive selectivity profile. The hypothetical data presented herein underscore the importance of this process: while the compound shows promising selectivity within the kinome, potential liabilities at crucial safety targets like hERG and 5-HT₂ₐ were identified. This early-stage data is invaluable, guiding medicinal chemists in optimizing for on-target potency while designing out unwanted interactions, ultimately leading to safer and more effective drug candidates.
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In Silico Modeling of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid Binding: A Comparative Guide for Drug Discovery Professionals
This comprehensive guide delves into the core principles of in silico modeling, offering a comparative analysis of key techniques, detailed experimental workflows, and the rationale behind methodological choices. By integrating theoretical expertise with practical, field-proven insights, this document serves as a self-validating system for robust and reproducible computational analysis.
The Scientific Imperative: Understanding the Molecule of Interest
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, with its distinct chemical structure (C₁₁H₁₂O₃), presents a compelling case for in silico investigation.[1][2] Its potential as a therapeutic agent hinges on its ability to bind effectively to specific protein targets. In silico modeling provides a powerful lens to dissect these interactions at an atomic level, guiding the rational design of more potent and selective drug candidates.[3][4]
A Comparative Framework for In Silico Methodologies
The success of any in silico study is predicated on the judicious selection of computational tools. This section compares the foundational techniques employed in modeling small molecule binding, highlighting their respective strengths and optimal applications.
| Methodology | Core Principle | Key Advantages | Inherent Limitations | Primary Application in Drug Discovery |
| Molecular Docking | Predicts the preferred orientation of a ligand within a protein's binding site.[5] | Computationally efficient, enabling high-throughput virtual screening of large compound libraries.[6][7] | Often treats the receptor as rigid, and scoring functions may not perfectly correlate with experimental binding affinities.[5] | Hit identification and initial binding pose prediction.[5][6] |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent motion of atoms in a biological system, providing insights into the dynamic nature of protein-ligand interactions.[8][9] | Accounts for protein flexibility and solvent effects, offering a more realistic representation of the binding event.[8] | Computationally intensive, requiring significant computational resources and expertise for analysis.[9][10] | Refinement of docking poses, assessment of complex stability, and investigation of conformational changes.[9] |
| Binding Free Energy Calculations | Estimates the Gibbs free energy of binding (ΔG), providing a quantitative prediction of binding affinity.[11][12][13] | Offers a more accurate ranking of compounds compared to docking scores and can guide lead optimization.[12] | Highly sensitive to simulation parameters and computationally demanding.[11][12] | Accurate affinity prediction and ranking of lead compounds. |
Expert Insight: A hierarchical approach is often most effective. Molecular docking can be used to rapidly screen a large number of compounds, followed by more rigorous MD simulations and binding free energy calculations for the most promising candidates. This multi-step process balances computational cost with predictive accuracy.
A Validated Experimental Workflow for Robust In Silico Analysis
This section outlines a step-by-step protocol for the in silico modeling of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid binding, ensuring a self-validating and reproducible workflow.
Workflow Visualization
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A Comparative Guide to Bioisosteric Replacement of the Carboxylic Acid in 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of drug design, present in over 450 marketed drugs.[1][2] Its ability to form strong hydrogen bonds and electrostatic interactions often makes it a critical component of a molecule's pharmacophore.[2][3] However, the very properties that make it effective—its acidity and polarity—can also introduce challenges, including poor membrane permeability, metabolic instability, and potential toxicity.[1][3] This guide provides an in-depth comparison of strategic bioisosteric replacements for the carboxylic acid group in the scaffold of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, offering experimental insights to navigate this common drug design challenge.
The Central Role and Challenges of the Carboxylic Acid Group
The carboxylic acid functional group is pivotal in the biological activity of numerous therapeutic agents.[2] At physiological pH, it exists predominantly as a carboxylate anion, which is crucial for anchoring a ligand to its biological target through ionic interactions, often with arginine or lysine residues in a binding pocket.[3][4]
Despite its utility, this group presents several hurdles in drug development:
-
Limited Bioavailability: The ionized nature of the carboxylate can restrict passive diffusion across biological membranes, such as the intestinal wall and the blood-brain barrier.[2]
-
Metabolic Liabilities: Carboxylic acids are susceptible to metabolic transformations, particularly forming reactive acyl glucuronides, which can lead to idiosyncratic toxicities.[3][5]
-
High Plasma Protein Binding: The acidic nature can lead to extensive binding to plasma proteins, reducing the free concentration of the drug available to exert its therapeutic effect.[4]
Bioisosteric replacement is a time-tested strategy to mitigate these issues.[1] The goal is to substitute the carboxylic acid with a different functional group that retains the desired biological activity while improving the molecule's overall pharmacokinetic and toxicological profile.[6]
Caption: The strategic decision to pursue bioisosteric replacement.
Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of a suitable bioisostere is a multifactorial decision, weighing physicochemical properties, synthetic accessibility, and the specific context of the biological target.[1] Here, we compare two of the most widely employed bioisosteres—the 1H-tetrazole and the N-acylsulfonamide—as replacements for the carboxylic acid in our target indene scaffold.
| Property | Carboxylic Acid | 1H-Tetrazole | N-Acylsulfonamide |
| Structure | -COOH | -CN4H | -CONHSO2R |
| Typical pKa | ~4.5 | ~4.5 - 5.1 | ~4.0 - 6.0 |
| Lipophilicity (Anion) | Low | Higher | Variable (depends on R) |
| Metabolic Stability | Prone to glucuronidation | Generally high | Generally high |
| Hydrogen Bonding | 1 H-bond donor, 2 acceptors | 1 H-bond donor, 3-4 acceptors | 1 H-bond donor, 3 acceptors |
| Size | Small | Larger, may require more space | Significantly larger |
2.1. The 1H-Tetrazole: A Classic Mimic
The 1H-tetrazole is arguably the most common carboxylic acid bioisostere. Its pKa is very similar to that of a carboxylic acid, allowing it to exist in the anionic tetrazolate form at physiological pH and mimic the key ionic interactions of the carboxylate.[5][7]
-
Advantages:
-
Metabolic Stability: Tetrazoles are resistant to many common metabolic pathways, circumventing the formation of reactive acyl glucuronides.[5][8]
-
Increased Lipophilicity: The tetrazolate anion is more lipophilic than the carboxylate, which can lead to improved cell permeability and oral absorption.[7]
-
-
Causality Behind Experimental Choice: The decision to use a tetrazole is often driven by a need to eliminate metabolic liabilities associated with the carboxylic acid while preserving the acidic nature required for target engagement.[9] For the 4-methoxy-indene scaffold, this could translate to longer in vivo half-life and better oral bioavailability.
-
Potential Drawbacks: The tetrazole ring is larger and has a more distributed charge than a carboxylate.[5] While the hydrogen bond environments can be similar, the tetrazole's interactions extend further from the core of the molecule, which may require a larger binding pocket to be accommodated.[5]
2.2. The N-Acylsulfonamide: A Tunable Alternative
N-acylsulfonamides have emerged as versatile and highly effective carboxylic acid surrogates.[10] A key advantage is their tunable acidity and physicochemical properties based on the choice of the R-group on the sulfonamide.[9]
-
Advantages:
-
Comparable Acidity: The pKa of N-acylsulfonamides can be modulated to closely match that of the parent carboxylic acid, ensuring similar ionization states.[9]
-
Improved Potency: In some cases, the additional interaction points and different vector projections of the sulfonamide group can lead to enhanced binding affinity and improved biological activity compared to the parent acid.[9]
-
-
Causality Behind Experimental Choice: An N-acylsulfonamide is an excellent choice when fine-tuning of acidity and lipophilicity is desired. The additional R-group provides a vector for further chemical modification to probe the binding site for additional interactions, potentially leading to derivatives with superior potency.
-
Potential Drawbacks: The N-acylsulfonamide group is significantly larger than a carboxylic acid, which could introduce steric clashes within the target's binding site. Its synthesis is also typically more complex than that of a tetrazole.
Caption: Bioisosteric replacement options for the core scaffold.
Experimental Protocols
The following protocols provide a self-validating system for the synthesis and comparison of the parent carboxylic acid and its bioisosteric analogues.
3.1. Synthesis of Parent Compound: 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (3)
The synthesis starts from commercially available 4-methoxy-indan-1-one. While specific literature on this exact compound is sparse, a general and robust synthetic route for similar indane carboxylic acids can be adapted.[11][12]
-
Step 1: Synthesis of Diethyl (4-methoxy-2,3-dihydro-1H-inden-2-yl)malonate (2).
-
To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in absolute ethanol) at 0 °C, add diethyl malonate (1.2 eq.) dropwise.
-
Stir the mixture for 30 minutes, then add a solution of 4-methoxy-2,3-dihydro-1H-indene-2-carbonitrile (1) (1.0 eq.) in ethanol.
-
Reflux the reaction mixture for 12 hours. Monitor by TLC.
-
After completion, cool the reaction, pour it into ice-water, and acidify with dilute HCl.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield compound 2 .
-
-
Step 2: Hydrolysis and Decarboxylation to 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (3).
-
Dissolve the malonate derivative 2 (1.0 eq.) in a mixture of ethanol and 10% aqueous NaOH solution (5 eq.).
-
Reflux the mixture for 4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated HCl. This will cause the dicarboxylic acid intermediate to precipitate.
-
Heat the acidic mixture to 100 °C for 2 hours to effect decarboxylation.
-
Cool the mixture, and the final product 3 will precipitate. Filter the solid, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.[13]
-
3.2. Synthesis of 5-(4-Methoxy-2,3-dihydro-1H-inden-2-yl)-1H-tetrazole (5)
This protocol follows the well-established method of converting a nitrile to a tetrazole.[8][14]
-
Step 1: Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carbonitrile (4).
-
This nitrile intermediate can be synthesized from the corresponding 2-bromo or 2-tosyloxy derivative of 4-methoxy-indane via nucleophilic substitution with sodium cyanide. (Note: Extreme caution must be exercised when working with cyanide salts).
-
-
Step 2: Cycloaddition to form the Tetrazole (5).
-
To a solution of the nitrile 4 (1.0 eq.) in anhydrous DMF, add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours in a sealed vessel. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into ice-water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~2-3, which will cause the tetrazole product to precipitate.[7]
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure tetrazole 5 .[7]
-
3.3. Synthesis of N-(Methylsulfonyl)-4-methoxy-2,3-dihydro-1H-indene-2-carboxamide (6)
This synthesis involves the coupling of the parent carboxylic acid with a sulfonamide.[15]
-
Step 1: Activation of the Carboxylic Acid (3).
-
Dissolve the carboxylic acid 3 (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add oxalyl chloride (1.2 eq.) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Stir the reaction at room temperature for 2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Step 2: Coupling with Methanesulfonamide.
-
In a separate flask, dissolve methanesulfonamide (1.1 eq.) in anhydrous THF and add a strong base such as sodium hydride (NaH, 1.2 eq.) at 0 °C to deprotonate the sulfonamide.
-
Stir for 30 minutes, then add a solution of the crude acid chloride from Step 1 in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over Na2SO4.
-
Concentrate the solution and purify the crude product by column chromatography to yield the N-acylsulfonamide 6 .
-
Conclusion and Future Directions
The strategic replacement of a carboxylic acid is a critical step in optimizing a lead compound. Both tetrazoles and N-acylsulfonamides offer compelling advantages over the parent carboxylic acid in the context of the 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid scaffold.[8][9] The tetrazole provides a metabolically robust mimic with similar acidity, while the N-acylsulfonamide offers a highly tunable platform for further optimization of potency and physicochemical properties.[6][16]
The choice between these bioisosteres is not always predictable and must be guided by empirical data.[16] The experimental protocols provided herein offer a direct path to synthesize these key analogues. Subsequent evaluation of their in vitro biological activity, metabolic stability (e.g., in liver microsomes), and cell permeability (e.g., using a PAMPA or Caco-2 assay) will provide the necessary data to make an informed decision, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.
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A Proposed Head-to-Head Experimental Comparison of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with Standard Drugs in the Context of Neuroinflammation and Oxidative Stress
This guide provides a comprehensive experimental framework for the head-to-head comparison of the novel compound, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, with established standard drugs targeting neuroinflammation and oxidative stress. This document is intended for researchers, scientists, and drug development professionals. Given the limited publicly available data on the biological activities of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, this guide presents a proposed series of experiments to rigorously evaluate its potential therapeutic efficacy.
Introduction
Neuroinflammation and oxidative stress are key pathological features of a wide range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The intricate interplay between these processes leads to a self-propagating cycle of neuronal damage and death. Consequently, the development of novel therapeutic agents that can modulate both neuroinflammation and oxidative stress is of paramount importance.
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a structurally interesting molecule. While its specific biological activities are not yet extensively characterized, related indene and carboxamide structures have shown a variety of pharmacological effects. For instance, a related compound, 2,3-Dihydro-2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1H-Indene-2-carboxylic Acid (MK0893), has been identified as a potent phosphodiesterase 1 (PDE1) inhibitor, a mechanism relevant to neurological function.[1] This guide outlines a systematic approach to compare the efficacy of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid against two standard drugs known for their anti-inflammatory and antioxidant properties: Ibuprofen , a non-steroidal anti-inflammatory drug (NSAID), and N-acetylcysteine (NAC) , a well-established antioxidant.
Compound Profiles
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | 76413-91-7 | C₁₁H₁₂O₃ | 192.21 | Investigational compound.[2] | |
| Ibuprofen | 15687-27-1 | C₁₃H₁₈O₂ | 206.29 | Standard NSAID, inhibits COX enzymes. | |
| N-acetylcysteine (NAC) | 616-91-1 | C₅H₉NO₃S | 163.19 | Antioxidant, precursor to glutathione. |
Proposed Experimental Workflow
The following workflow is designed to provide a comprehensive comparison of the test compounds, from initial in vitro screening to more complex in vivo models.
Figure 1: Proposed experimental workflow for the comparative evaluation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Phase 1: In Vitro Screening
Cell Viability Assays
Rationale: It is crucial to first determine the cytotoxic potential of the compounds to ensure that any observed effects in subsequent assays are not due to cell death.
Protocol: MTT Assay
-
Cell Culture: Plate BV-2 microglial cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations (e.g., 1, 10, 50, 100, 200 µM) of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, Ibuprofen, and NAC for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
In Vitro Anti-inflammatory Assay
Rationale: To assess the direct anti-inflammatory effects of the compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
Protocol: Nitric Oxide (NO) Assay (Griess Test)
-
Cell Culture and Stimulation: Plate BV-2 cells as described above. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve.
In Vitro Antioxidant Assay
Rationale: To evaluate the direct antioxidant capacity of the compounds by measuring their ability to reduce reactive oxygen species (ROS) production in a cell-based assay.
Protocol: Cellular ROS Assay
-
Cell Culture and Staining: Plate SH-SY5Y neuronal cells in a black, clear-bottom 96-well plate. After 24 hours, load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.
-
Compound Treatment and Oxidative Stress Induction: Wash the cells with PBS and treat with the test compounds for 1 hour. Induce oxidative stress by adding 100 µM H₂O₂.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the rate of ROS production and compare the treated groups to the H₂O₂-only control.
Phase 2: Mechanistic Studies
Cytokine Profiling
Rationale: To quantify the effect of the compounds on the production of pro-inflammatory cytokines, providing a more detailed understanding of their anti-inflammatory mechanism.
Protocol: ELISA for TNF-α and IL-6
-
Sample Collection: Use the cell culture supernatants from the in vitro anti-inflammatory assay (Section 1.2).
-
ELISA Procedure: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.
Western Blot Analysis
Rationale: To investigate the effects of the compounds on key signaling pathways involved in inflammation (NF-κB) and the antioxidant response (Nrf2).
Figure 2: Simplified signaling pathways potentially modulated by the test compounds.
Protocol: Western Blot
-
Protein Extraction: Treat BV-2 cells as in the anti-inflammatory assay. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phospho-NF-κB p65, total NF-κB p65, Nrf2, and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Phase 3: In Vivo Validation
Animal Model
Rationale: To assess the in vivo efficacy of the compounds in a relevant animal model of neuroinflammation.
Model: Lipopolysaccharide (LPS)-induced systemic inflammation in mice. This model is well-established and produces a robust neuroinflammatory response.[3]
Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Compound Administration: Administer 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (e.g., 10, 25, 50 mg/kg), Ibuprofen (e.g., 20 mg/kg), or NAC (e.g., 100 mg/kg) via oral gavage.
-
LPS Injection: One hour after drug administration, inject LPS (1 mg/kg) intraperitoneally.
-
Sample Collection: At 24 hours post-LPS injection, collect blood and brain tissue for further analysis.
Behavioral Assessments
Rationale: To determine if the compounds can ameliorate the sickness behavior and cognitive deficits associated with neuroinflammation.
Tests:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Y-maze Test: To evaluate short-term spatial memory.
Histopathological and Immunohistochemical Analysis
Rationale: To visualize and quantify the extent of neuroinflammation and neuronal damage in the brain.
Protocol:
-
Tissue Processing: Perfuse the mice and prepare brain sections.
-
Staining:
-
Iba1 Immunohistochemistry: To visualize and quantify activated microglia.
-
GFAP Immunohistochemistry: To visualize and quantify reactive astrocytes.
-
Fluoro-Jade C Staining: To identify degenerating neurons.
-
-
Image Analysis: Use microscopy and image analysis software to quantify the staining intensity and cell counts in specific brain regions (e.g., hippocampus, cortex).
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate how the results of these experiments could be presented for a clear comparison.
Table 1: In Vitro Efficacy Summary
| Compound | IC₅₀ for NO Inhibition (µM) | % ROS Reduction at 50 µM |
| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | 25.3 ± 3.1 | 65.2 ± 5.8 |
| Ibuprofen | 15.8 ± 2.5 | 10.5 ± 2.1 |
| N-acetylcysteine (NAC) | > 200 | 85.1 ± 7.3 |
Table 2: In Vivo Neuroinflammation Markers
| Treatment Group | Iba1+ Cells in Hippocampus (cells/mm²) | Brain TNF-α (pg/mg protein) |
| Vehicle + Saline | 55 ± 8 | 12.4 ± 2.1 |
| Vehicle + LPS | 250 ± 25 | 85.6 ± 9.3 |
| LPS + 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (25 mg/kg) | 120 ± 15 | 35.7 ± 4.2 |
| LPS + Ibuprofen (20 mg/kg) | 150 ± 18 | 45.1 ± 5.5 |
| LPS + NAC (100 mg/kg) | 180 ± 20 | 60.3 ± 7.1 |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in comparison to standard anti-inflammatory and antioxidant drugs. The proposed experiments will elucidate its potential efficacy, mechanism of action, and in vivo therapeutic effects. Positive results from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as its evaluation in more chronic models of neurodegenerative diseases. The systematic approach outlined here will enable a data-driven assessment of the therapeutic potential of this novel compound.
References
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ChemSynthesis. (2025, May 20). methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. PubChem. Retrieved from [Link]
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Lee, B., & Shim, I. (2021). Pharmacological Treatment for Neuroinflammation in Stress-Related Disorder. Biomolecules & Therapeutics, 29(5), 473–482. [Link]
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Pradhan, A., & Pimplikar, S. W. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 13, 137. [Link]
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Saeed, M., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6292. [Link]
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Wang, Y., et al. (2024). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Journal of Ethnopharmacology, 333, 118239. [Link]
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- 3. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary
In the landscape of metabolic disease research, the G protein-coupled receptor 120 (GPR120 or FFAR4) has emerged as a compelling target for therapeutic intervention in type 2 diabetes and obesity. This guide provides a detailed comparative analysis of the putative GPR120 agonist, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, against a backdrop of structurally related, patented compounds. While direct efficacy data for the titular compound is not publicly available, we will infer its potential activity based on patented analogs and compare it with well-characterized agonists such as TUG-891 and Metabolex-36. This analysis is grounded in the established mechanism of GPR120 activation and its downstream physiological effects, supported by a review of pertinent in vitro and in vivo experimental data. We further provide detailed protocols for key assays to enable researchers to conduct their own comparative studies.
Introduction: The Therapeutic Promise of GPR120
GPR120 is a receptor for long-chain free fatty acids, and its activation has been shown to mediate a range of beneficial metabolic effects. These include stimulating the secretion of glucagon-like peptide-1 (GLP-1), enhancing insulin sensitivity, and exerting potent anti-inflammatory actions.[1][2] Consequently, the discovery and development of potent and selective GPR120 agonists is an area of intense research for the treatment of metabolic disorders.[3][4]
The compound at the center of our discussion, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, possesses a chemical scaffold that is of significant interest in this field. Its structural similarity to patented GPR120 agonists suggests it may share a similar mechanism of action. This guide will explore this potential, drawing comparisons with established compounds to provide a framework for its evaluation.
The GPR120 Signaling Pathway: A Two-Pronged Approach to Metabolic Regulation
Activation of GPR120 by an agonist initiates a cascade of intracellular events that contribute to its therapeutic effects. The receptor primarily signals through two key pathways:
-
Gαq-PLC-Ca2+ Pathway: Agonist binding to GPR120 leads to the activation of the Gαq protein subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for GLP-1 secretion from enteroendocrine L-cells.[5][6]
-
β-Arrestin 2 Pathway: GPR120 activation also recruits β-arrestin 2, which mediates the receptor's anti-inflammatory effects. This pathway is also involved in receptor internalization and desensitization.[7][8]
The dual signaling potential of GPR120 makes it an attractive, multifaceted therapeutic target.
Caption: GPR120 signaling pathways.
Comparative Analysis of GPR120 Agonists
For this analysis, we will compare the structural class of our topic compound with two well-documented patented GPR120 agonists, TUG-891 and Metabolex-36.
Chemical Structures
The core structure of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is shared by a class of patented GPR120 agonists. A key example is 5-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-2,3-dihydro-1H-indene-2-carboxylic acid, claimed in patent US8309600B2. TUG-891 and Metabolex-36 represent different chemical scaffolds that also effectively target GPR120.
Caption: Structural relationships of GPR120 agonists.
In Vitro Efficacy
The primary method for evaluating the in vitro potency of GPR120 agonists is the calcium flux assay, which measures the increase in intracellular calcium upon receptor activation. The half-maximal effective concentration (EC50) is a key metric derived from this assay.
| Compound | Chemical Class | hGPR120 EC50 (nM) | Selectivity over hGPR40 | Reference |
| TUG-891 | Phenylpropanoic Acid | 43.7 | >1000-fold | [4] |
| Metabolex-36 | Phenylpropanoic Acid | 570 (DMR assay) | Selective | [6] |
| Compound 4x | Isothiazole-based Phenylpropanoic Acid | Good (not specified) | Not specified | [9] |
| Patented Indene Derivative (US8309600B2) | Dihydro-1H-indene-2-carboxylic Acid | Not reported | Not reported | [US8309600B2] |
hGPR120: human GPR120; DMR: Dynamic Mass Redistribution assay
Analysis: TUG-891 stands out as a highly potent and selective GPR120 agonist.[4] While the EC50 for Metabolex-36 is higher, it still demonstrates significant activity.[6] The lack of specific public data for the patented indene derivative prevents a direct quantitative comparison. However, its inclusion in a patent for GPR120 agonists strongly implies activity. The methoxy substituent on our topic compound, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, could potentially influence its binding affinity and efficacy compared to the patented analog.
In Vivo Efficacy
The oral glucose tolerance test (OGTT) is a standard in vivo assay to assess the anti-diabetic potential of a compound. In this test, a glucose load is administered to fasted animals, and blood glucose levels are monitored over time. An effective anti-diabetic agent will reduce the glucose excursion.
-
TUG-891: In vivo studies have demonstrated that TUG-891 improves glucose tolerance in mice.[4]
-
Metabolex-36: At a dose of 30 mg/kg, Metabolex-36 has been shown to significantly improve oral glucose tolerance in lean mice.[8]
-
Compound 14d (a derivative of TUG-891): At a 30 mg/kg dose, this compound exhibited a significant reduction in blood glucose during an OGTT in mice, with a 25% reduction in the area under the curve (AUC) compared to the vehicle.[4]
Analysis: The available in vivo data for TUG-891 and related compounds confirm that potent in vitro GPR120 agonism translates to improved glucose homeostasis in animal models. It is plausible that an active indene-2-carboxylic acid derivative would exhibit similar effects in an OGTT.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed protocols for the key assays discussed.
In Vitro Calcium Flux Assay
This protocol is designed to measure the activation of GPR120 in a cell-based system.
Caption: Workflow for a GPR120 calcium flux assay.
Protocol:
-
Cell Plating: Seed CHO-K1 cells stably expressing human GPR120 into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, TUG-891) in assay buffer.
-
Fluorescence Measurement: Place the cell plate in a fluorescence plate reader equipped with an automated injection system. Measure baseline fluorescence for 10-20 seconds, then inject the compound dilutions and continue to measure the fluorescence signal for at least 2 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the effect of a test compound on glucose metabolism in a rodent model.
Protocol:
-
Animal Acclimatization and Fasting: Acclimate male C57BL/6 mice for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water.[10][11]
-
Baseline Blood Glucose: Take a baseline blood sample (time 0) from the tail vein and measure the blood glucose concentration using a glucometer.[12]
-
Compound Administration: Administer the test compound (e.g., formulated in 0.5% carboxymethylcellulose) or vehicle control via oral gavage.
-
Glucose Challenge: After 30-60 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.[10]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.[12]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. Statistical significance can be determined using an appropriate test (e.g., ANOVA).
Discussion and Future Perspectives
From the perspective of a senior application scientist, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid represents a promising, yet uncharacterized, lead structure in the pursuit of novel GPR120 agonists. Its core scaffold is validated by existing patents, suggesting a sound rationale for its investigation. The critical next step is to synthesize this compound and subject it to the rigorous in vitro and in vivo assays detailed in this guide.
The primary challenge in the development of GPR120 agonists has been achieving a desirable pharmacokinetic profile while maintaining high potency and selectivity. The addition of a methoxy group, as in our topic compound, is a common medicinal chemistry strategy to modulate properties such as solubility and metabolic stability. Therefore, a direct comparison of its performance against non-methoxylated analogs would be highly informative.
Future research should focus on:
-
Determining the EC50 of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid in a GPR120 calcium flux assay.
-
Assessing its selectivity against other free fatty acid receptors, particularly GPR40.
-
Evaluating its efficacy in an in vivo OGTT model.
-
Investigating its pharmacokinetic properties.
By systematically generating this data, the research community can accurately place 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid within the landscape of GPR120 agonists and determine its potential as a therapeutic candidate for metabolic diseases.
References
-
Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2022). MDPI. [Link]
-
Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. (2022). MDPI. [Link]
-
Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. (2017). ACS Publications. [Link]
-
Discovery of a Potent and Selective GPR120 Agonist. (2013). ACS Publications. [Link]
-
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). ACS Publications. [Link]
-
The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism. (2013). National Institutes of Health. [Link]
-
The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1. (2017). National Institutes of Health. [Link]
-
Oral Glucose Tolerance Test. (2024). MMPC. [Link]
-
Oral Glucose Tolerance Test in Mouse. (2020). Protocols.io. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
- Method for preparing 1H-indene-1-ketone-3-methanoic acid compound. (2012).
-
GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization. (2020). PubMed. [Link]
-
Oral Gavage Glucose Tolerance Test (OGTT). (2018). Vanderbilt MMPC. [Link]
- GPR120 receptor agonists and uses thereof. (2012).
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- 5. GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolex-36 | GPR120 (FFAR4) agonist | Probechem Biochemicals [probechem.com]
- 7. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. vmmpc.org [vmmpc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid
As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established laboratory safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Based on analogs like Indole-2-carboxylic acid and Indene, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Many carboxylic acids can cause irritation upon contact with skin and eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust or powder may lead to respiratory irritation.[1][3]
-
Toxicity if Swallowed: The compound may be harmful if ingested.[1][2][4]
These potential hazards dictate the minimum personal protective equipment (PPE) required and inform the subsequent handling and disposal steps.
| Potential Hazard | Associated Risk | Primary Exposure Route | Recommended Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed[1][2][4] | Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Irritation | Causes skin irritation[1][2] | Dermal Contact | Wear protective gloves and clothing to prevent skin exposure.[1] |
| Eye Irritation | Causes serious eye irritation[1][2] | Ocular Contact | Wear safety goggles or a face shield.[1] |
| Respiratory Irritation | May cause respiratory tract irritation[1][3] | Inhalation | Avoid breathing dust. Use only in a well-ventilated area or chemical fume hood.[1][3] |
Pre-Disposal Preparatory Workflow
Proper preparation is critical to a safe and efficient disposal process. This workflow ensures that all necessary equipment and documentation are in place before the waste is handled.
Caption: Pre-disposal preparation workflow.
Step-by-Step Preparation:
-
Consult EHS Guidelines: Always begin by reviewing your institution's specific Environmental Health & Safety (EHS) guidelines. These protocols are the final authority on waste segregation, container types, and pickup schedules.
-
Assemble Personal Protective Equipment (PPE): Before handling the chemical, don the appropriate PPE. This includes:
-
Nitrile or neoprene gloves.
-
Chemical safety goggles.
-
A lab coat.
-
-
Select an Appropriate Waste Container:
-
The container must be made of a material compatible with the chemical waste (e.g., a high-density polyethylene (HDPE) screw-cap jar for solid waste).
-
It must be clean, dry, and in good condition with a securely fitting lid.
-
Ensure the container is designated for "Non-Halogenated Solid Chemical Waste" or the equivalent classification at your facility.
-
-
Prepare the Waste Label: All chemical waste containers must be meticulously labeled. The label should be filled out before adding waste and must include:
-
The full chemical name: "4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid"
-
The total quantity of waste.
-
The date of accumulation.
-
Any known hazard warnings (e.g., "Irritant").
-
Step-by-Step Disposal Protocol
This protocol details the process of transferring the chemical waste from its original container to the designated waste accumulation container.
Methodology for Unused or Waste Product:
-
Work Area: Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Transfer: Carefully transfer the solid 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid from its original vial or flask into the pre-labeled waste container. Use a dedicated spatula or scoop.
-
Container Decontamination:
-
Rinse the empty original container with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Transfer this liquid rinse (rinsate) into a designated "Non-Halogenated Liquid Chemical Waste" container.
-
Repeat the rinse two more times to ensure thorough decontamination.
-
-
Secure and Store: Securely close the lid on the solid waste container. Store it in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[5] The storage area should be cool and well-ventilated.[3][5]
-
Documentation: Log the addition to the waste container in your laboratory's waste manifest or logbook as required by your EHS department.
-
Handover: Arrange for the collection of the full waste container by your institution's EHS personnel for final disposal at an approved waste disposal plant.[2][3][5]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust has become airborne.
-
Control and Contain: Prevent the spill from spreading. For a solid spill, avoid dry sweeping, which can generate dust.[1]
-
Cleanup:
-
Wearing your full PPE, gently cover the spill with an absorbent material or a commercial spill kit designed for solid chemicals.
-
Carefully sweep or vacuum the material and place it into a labeled waste container.[6]
-
Wash the spill area down with soap and water, collecting the cleaning materials for disposal as chemical waste.[1]
-
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for determining the correct disposal stream for 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid and its associated waste.
Caption: Disposal decision workflow for generated waste.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with confidence, upholding the highest standards of safety, integrity, and environmental stewardship.
References
-
Shark Ninja LLC. (2022, August 18). Safety Data Sheet: Shark Odour Neutralizer Vacuum Cartridges. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
